Technical Whitepaper: Physicochemical Profiling and Reactive Workflows of 2-((3-Aminophenyl)sulphonyl) Hydrogensulphate
Target Audience: Researchers, Application Scientists, and Chemical Engineers in Dye Synthesis and Functional Materials. Executive Summary: The Architecture of Orthogonal Reactivity In my tenure developing functionalized...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Chemical Engineers in Dye Synthesis and Functional Materials.
Executive Summary: The Architecture of Orthogonal Reactivity
In my tenure developing functionalized sulfonamide polymers and reactive dye systems, the precise manipulation of bifunctional intermediates has been paramount. 2-((3-Aminophenyl)sulphonyl) hydrogensulphate (CAS: 2494-88-4)—frequently referred to in the industry as the meta-base ester or 2-[(3-aminophenyl)sulfonyl]ethyl hydrogen sulfate[1]—is a masterclass in orthogonal reactivity.
This molecule is engineered with two distinct reactive centers: a primary aromatic amine capable of electrophilic activation, and a latent sulfatoethyl sulfone group designed for base-catalyzed nucleophilic capture. This whitepaper dissects the physicochemical properties of this critical intermediate and provides self-validating, field-proven protocols for its application in the synthesis of vinyl sulfone reactive dyes (e.g., Reactive Blue 19, Reactive Yellow 167)[2].
Physicochemical & Structural Profile
Understanding the physical and chemical boundaries of an intermediate is the first step in mastering its application. The aromatic ring of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate imparts planarity and resonance stabilization, while the sulfonic acid ester and secondary sulfate functionalities confer strong polarity and acidity[3].
Because of the highly polar hydrogen sulfate moiety, the molecule exhibits excellent aqueous solubility, which is a critical prerequisite for its use in aqueous diazotization and textile dyeing processes.
Mechanistic Chemistry: The Dual-Reactivity Paradigm
The synthetic utility of this intermediate relies on sequential, pH-dependent activation. As an application scientist, I structure synthetic workflows around the following two mechanisms:
Electrophilic Activation (Acidic Domain): The primary amine (-NH₂) undergoes diazotization in the presence of nitrous acid at 0–5 °C. This generates a highly reactive diazonium electrophile that can be coupled with electron-rich aromatic systems (such as H-acid or J-acid) to form a chromophore.
Nucleophilic Capture (Alkaline Domain): Once the dye precursor is formed, the pH is shifted to 10–11. The hydroxide ions trigger a base-catalyzed E1cB
β
-elimination of the sulfate leaving group (-OSO₃H). This exposes a highly reactive vinyl sulfone (-SO₂-CH=CH₂), a Michael acceptor that forms a permanent covalent ether linkage with the hydroxyl groups of cellulose fibers.
Mechanistic pathway of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate in reactive dye synthesis.
Experimental Workflows: Self-Validating Protocols
A robust protocol must be self-validating; it should contain intrinsic checkpoints that confirm the success of each step before proceeding. Below are the standard operating procedures for utilizing this intermediate.
Step-by-step experimental workflow for the synthesis and application of vinyl sulfone dyes.
Protocol A: Diazotization and Azo Coupling
Step 1: Acidic Dissolution. Suspend 0.1 mol of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate in 100 mL of distilled water. Add 25 mL of 30% HCl.
Causality: The highly acidic medium protonates the amine, ensuring complete dissolution and preventing premature self-coupling.
Step 2: Thermal Control. Cool the solution to 0–5 °C using an ice bath.
Causality: Diazonium salts are thermodynamically unstable. Exceeding 5 °C leads to the expulsion of nitrogen gas and the irreversible formation of an unreactive phenol.
Step 3: Nitrosation. Add 0.105 mol of sodium nitrite (NaNO₂) dissolved in water dropwise over 30 minutes.
Self-Validation Checkpoint: Spot the reaction mixture onto starch-iodide paper. A persistent blue-black color confirms the presence of excess nitrous acid, validating that all primary amine has been consumed.
Step 4: Scavenging. Add sulfamic acid until the starch-iodide test is negative.
Causality: Unreacted nitrous acid will oxidize the coupling component in the next step, destroying the dye yield. Sulfamic acid safely neutralizes it into nitrogen gas.
Protocol B: Alkaline Activation and Cellulose Fixation
Step 1:
β
-Elimination. Introduce the synthesized dye precursor to the cellulose substrate in an aqueous bath. Gradually add sodium carbonate (Na₂CO₃) to achieve a pH of 10.5–11.0.
Causality: This specific alkaline window is non-negotiable. A pH below 10 fails to deprotonate the
α
-carbon, halting the elimination of the sulfate group. Conversely, a pH above 12 promotes the competitive hydrolysis of the active vinyl sulfone into a dead, unreactive hydroxyethyl sulfone.
Step 2: Michael Addition. Heat the bath to 60 °C for 45 minutes.
Causality: Thermal energy is required to overcome the activation barrier for the nucleophilic attack of the cellulose alkoxide onto the vinyl sulfone double bond.
Step 3: Wash-Off. Rinse the substrate with cold water, followed by a boiling detergent wash for 15 minutes.
Self-Validation Checkpoint: The boiling wash aggressively strips away any physically adsorbed (unfixed) dye. If the substrate retains deep, uniform coloration after this step, it definitively proves that a covalent ether linkage was successfully formed.
Table 2: Critical Process Parameters & Tolerances
Process Step
Critical Parameter
Target Window
Consequence of Deviation
Diazotization
Temperature
0 – 5 °C
Thermal degradation to phenol
Diazotization
Nitrous Acid Excess
Positive Starch-Iodide
Incomplete conversion of amine
Activation
Fixation pH
10.5 – 11.0
<10: No activation; >12: Hydrolysis
Fixation
Temperature
60 °C
Poor covalent yield / low color depth
References
To ensure scientific integrity and traceability, the physicochemical data and structural claims discussed in this whitepaper are grounded in the following authoritative chemical databases:
National Center for Biotechnology Information (PubChem). "2-((3-Aminophenyl)sulphonyl) hydrogensulphate | C8H11NO6S2 | CID 75614" PubChem Database. Available at:[Link]
Mass Spectrometry Fragmentation Pathways of 2-((3-Aminophenyl)sulphonyl) Hydrogensulphate: A Mechanistic Guide
Executive Summary 2-((3-Aminophenyl)sulphonyl) hydrogensulphate (CAS 2494-88-4), structurally known as meta-aminophenyl-β-sulfatoethylsulfone, is a critical bifunctional intermediate widely utilized in the synthesis of r...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-((3-Aminophenyl)sulphonyl) hydrogensulphate (CAS 2494-88-4), structurally known as meta-aminophenyl-β-sulfatoethylsulfone, is a critical bifunctional intermediate widely utilized in the synthesis of reactive dyes and as a cleavable vinyl sulfone bioconjugation tag in proteomics[1]. Understanding its mass spectrometric (MS) fragmentation behavior is paramount for environmental monitoring, degradation profiling, and peptide mapping. This whitepaper provides an in-depth mechanistic breakdown of its collision-induced dissociation (CID) pathways, supported by self-validating experimental protocols.
Molecular Architecture and Ionization Dynamics
The molecule (C₈H₁₁NO₆S₂) features two highly distinct functional domains: a basic primary aniline amine and an acidic β-sulfatoethylsulfone (SES) moiety[1]. In electrospray ionization (ESI), this dual nature dictates a highly efficient, polarity-dependent ionization profile:
ESI (+): The aniline nitrogen readily accepts a proton, yielding a highly abundant [M+H]⁺ precursor at m/z 282.01 .
ESI (-): The hydrogen sulfate group easily deprotonates, making negative ion mode highly sensitive and yielding the [M-H]⁻ precursor at m/z 280.00 . The presence of the sulfate group heavily influences the ionization properties and charge state distribution of the molecule[2].
Collision-Induced Fragmentation Mechanisms
The fragmentation of the SES group is not random; it is driven by predictable, thermodynamically favorable elimination reactions. Understanding the causality behind these pathways is critical for accurate MRM (Multiple Reaction Monitoring) assay design.
In positive mode, the protonated precursor ([M+H]⁺, m/z 282.01) undergoes a rapid β-elimination upon CID.
Causality: The β-sulfatoethylsulfone moiety is chemically predisposed to act as a leaving group. While this is base-catalyzed in solution, in the gas phase, collisional energy drives a retro-Michael addition.
Result: This results in the neutral loss of sulfuric acid (H₂SO₄, 98 Da), yielding a highly stable, conjugated vinyl sulfone (VS) cation at m/z 184.04 . The structural distinction and conversion between the SES and VS forms are hallmarks of this chemical class and serve as the primary diagnostic transition in LC-MS/MS[3],[4].
Pathway B: Sulfonyl-Aryl Cleavage and SO₂ Extrusion
At elevated collision energies, the m/z 184.04 vinyl sulfone intermediate undergoes further degradation.
Causality: The strong electron-withdrawing nature of the sulfonyl group polarizes and weakens the adjacent C-S and C-C bonds.
Result: α-cleavage results in the extrusion of sulfur dioxide (SO₂, 64 Da), forming a protonated 3-aminostyrene ion at m/z 120.08 . Alternatively, direct cleavage of the aryl-S bond yields the aminophenyl cation at m/z 92.05 .
Causality: In ESI(-), the [M-H]⁻ precursor (m/z 280.00) localizes the negative charge entirely on the sulfate oxygen. During CID, the weakest bond is the ester C-O linkage.
Result: Heterolytic cleavage expels the hydrogen sulfate anion (HSO₄⁻) at m/z 96.96 . Because the charge is carried away by the leaving group, the remaining vinyl sulfone fragment is neutral and invisible to the MS detector. Thus, m/z 96.96 dominates the MS/MS spectrum.
Figure 1: Positive mode CID fragmentation pathway of 2-((3-aminophenyl)sulphonyl) hydrogensulphate.
Self-Validating LC-MS/MS Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating system to monitor matrix effects and prevent false positives caused by in-source fragmentation.
Step 1: Sample Preparation & Matrix Stabilization
Causality: The SES group is highly prone to premature hydrolysis or base-catalyzed elimination in aqueous solutions, which would artificially inflate the detected vinyl sulfone baseline.
Action: Dilute the analyte in a buffered, mildly acidic matrix (0.1% Formic Acid in 50:50 Water:Acetonitrile) to lock the molecule in its stable ester form.
Validation: Spike the sample with a known concentration of a deuterated internal standard (e.g., Aniline-d5-sulfatoethylsulfone). If the internal standard shows unexpected conversion to its vinyl sulfone analog prior to the collision cell, it flags in-source fragmentation or sample degradation.
Step 2: Chromatographic Separation (UHPLC)
Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes.
Causality: A rapid gradient minimizes on-column degradation while effectively separating the intact SES precursor from any pre-existing hydrolyzed degradants in the sample matrix.
Step 3: Mass Spectrometric Detection
Source: ESI (+/- switching).
Desolvation Temperature: 300°C. (Critical Causality: Excessive heat >350°C will cause thermal degradation of the sulfate group directly in the source, ruining precursor quantification).
Figure 2: Self-validating LC-MS/MS experimental workflow for sulfatoethylsulfone quantification.
Quantitative Data: Diagnostic MRM Transitions
The following table summarizes the optimized quantitative transitions for targeted MS/MS assays.
Solubility Profile of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate in Organic Solvents: A Thermodynamic and Experimental Guide
Executive Summary 2-((3-Aminophenyl)sulphonyl) hydrogensulphate (CAS: 2494-88-4), frequently designated as meta-Base Ester or m-Base, is a structurally complex intermediate essential to the synthesis of vinyl sulfone rea...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-((3-Aminophenyl)sulphonyl) hydrogensulphate (CAS: 2494-88-4), frequently designated as meta-Base Ester or m-Base, is a structurally complex intermediate essential to the synthesis of vinyl sulfone reactive dyes [1]. With a molecular weight of 281.3 g/mol , its molecular architecture features both a basic primary aromatic amine and a highly acidic hydrogen sulfate ester[1]. This dual functionality imparts a strong zwitterionic character, making its solubility profile in organic solvents a critical thermodynamic hurdle during chemical synthesis, purification, and formulation.
This technical guide dissects the physicochemical mechanics governing the solvation of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate, provides a comparative analysis across organic solvent classes, and establishes a self-validating experimental protocol for high-fidelity solubility determination.
To understand the solubility of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate, one must first analyze its solid-state thermodynamics. The presence of the primary amine and the sulfate ester group leads to the formation of a dense, highly stable crystal lattice driven by intermolecular ionic interactions and robust hydrogen bonding networks [2].
For dissolution to occur, the enthalpy of solvation provided by the solvent must overcome this formidable lattice energy. Solvents are evaluated based on two primary metrics:
Dielectric Constant (
ϵ
): The ability to separate and stabilize the inherent charges of the zwitterion.
Hydrogen-Bonding Capacity: The ability to act as an electron donor or acceptor to disrupt the solute-solute network.
Fig 1: Thermodynamic pathways of zwitterionic solvation in organic solvents.
Solubility Profile Across Solvent Classes
The solubility of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate varies drastically depending on the solvent's polarity and protic nature.
Profile: Insoluble
Non-polar hydrocarbons completely lack the dipole moment required to disrupt the ionic lattice of the compound [3]. The thermodynamic penalty of creating a cavity in the solvent for a highly polar zwitterion makes solvation impossible[2].
Polar Protic Solvents (e.g., Methanol, Ethanol)
Profile: Slightly Soluble to Insoluble
While short-chain alcohols possess hydroxyl groups capable of hydrogen bonding, their relatively low dielectric constants (compared to water) are insufficient to fully dissociate the bulky sulfatoethylsulfonyl group[3]. The solvent-solute interactions cannot thermodynamically compensate for the disruption of the solid-state lattice[2].
Polar Aprotic Solvents (e.g., DMF, DMAc, NMP)
Profile: Soluble
Highly polar aprotic solvents are the optimal organic media for this compound. Solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidin-2-one (NMP) possess high dipole moments and act as powerful hydrogen-bond acceptors. They effectively solvate the protonated amine and stabilize the zwitterion without requiring proton donation. Industrial synthesis patents explicitly leverage amides of aliphatic carboxylic acids (like DMF and NMP) to maximize the solubility of sulfatoethylsulfonyl anilines during reactive dye preparation [4].
Quantitative Data Summary
Solvent Class
Specific Solvent
Solubility Descriptor
Estimated Solubility (25°C)
Mechanistic Rationale
Aqueous (Acidic)
Water (pH 1.06)
Moderately Soluble
~10,600 mg/L
High dielectric constant stabilizes ion-dipole interactions[3].
Polar Aprotic
DMF, NMP, DMAc
Soluble
High
Strong H-bond acceptors disrupt the amine-sulfate lattice[4].
Polar Protic
Methanol, Ethanol
Slightly Soluble
Low
Insufficient dielectric constant to overcome zwitterionic lattice[3],[2].
Non-Polar
Petroleum Ether
Insoluble
Negligible
Lack of dipole moment prevents any meaningful solvation[3],[2].
To determine the exact thermodynamic solubility of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate in targeted organic solvents, kinetic dissolution methods are inadequate. The following protocol utilizes an isothermal shake-flask method coupled with HPLC, designed as a strict, self-validating system.
Degas the solvents via ultrasonication for 15 minutes.
Causality: Dissolved oxygen and trace water can induce premature hydrolysis of the sulfate ester into the vinyl sulfone, altering the thermodynamic equilibrium and skewing solubility data.
Phase 2: Isothermal Equilibration
3. Add an excess amount of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate to 50 mL of the prepared solvent in a hermetically sealed borosilicate glass flask.
4. Place the flask in a thermostatic shaker bath set to the target temperature (e.g., 298.15 K ± 0.1 K) at 150 RPM.
5. Maintain continuous agitation for 72 hours .
Causality: Zwitterionic lattices exhibit high activation energies for dissolution. Shorter kinetic windows risk underestimating true thermodynamic solubility due to slow dissolution kinetics.
Phase 3: Phase Separation & Self-Validation
6. Withdraw 2 mL aliquots at the 48-hour and 72-hour marks.
7. Centrifuge the aliquots at 10,000 RPM for 15 minutes in a temperature-controlled centrifuge to separate suspended micro-crystals.
8. Filter the supernatant through a 0.22 μm PTFE syringe filter.
Trustworthiness Check: Compare the concentrations of the 48h and 72h samples. If the concentration difference (
ΔC
) is < 2%, the system is self-validated as having reached a true thermodynamic plateau.
Phase 4: HPLC Quantification
9. Dilute the filtered supernatant with the mobile phase to fall within the linear calibration range.
10. Analyze the samples via RP-HPLC (C18 column, UV detection at ~254 nm).
Causality: HPLC is mandatory over direct UV-Vis spectrophotometry. UV-Vis measures total chromophore absorbance and cannot differentiate between the intact hydrogen sulfate ester and potential degradation products. HPLC isolates the specific analyte peak, ensuring a strict mass balance.
Fig 2: Self-validating shake-flask workflow for high-fidelity solubility determination.
References
[1] Title: 2-((3-Aminophenyl)sulphonyl) hydrogensulphate | C8H11NO6S2 | CID 75614
Source: PubChem, National Institutes of Health
URL:[Link]
[4] Title: EP0602562A1 - Process for the preparation of phthalocyanine reactive dyes
Source: Google Patents
URL:
Thermal Stability and DSC Analysis of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate
An In-depth Technical Guide Abstract This technical guide provides a comprehensive overview of the thermal stability and analysis of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate (CAS 2494-88-4), a key intermediate in th...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the thermal stability and analysis of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate (CAS 2494-88-4), a key intermediate in the synthesis of reactive dyes.[1][2] Given the importance of thermal properties in ensuring the safety, efficacy, and shelf-life of chemical intermediates and active pharmaceutical ingredients, a thorough understanding of a compound's behavior under thermal stress is paramount. This document outlines the fundamental principles of Differential Scanning Calorimetry (DSC) and its synergistic application with Thermogravimetric Analysis (TGA). It presents a detailed, field-proven protocol for DSC analysis tailored to this specific molecule, explaining the causality behind each experimental choice. While specific experimental data for this compound is not publicly available, this guide constructs a hypothetical thermal profile and potential decomposition pathway based on the known chemistry of aryl sulfonates and sulfonic acids. This predictive analysis serves as a robust framework for researchers, scientists, and drug development professionals initiating thermal characterization studies on this compound.
Introduction to 2-((3-Aminophenyl)sulphonyl) hydrogensulphate
Chemical Identity and Properties
2-((3-Aminophenyl)sulphonyl) hydrogensulphate is an aromatic sulfonate compound with the molecular formula C8H11NO6S2 and a molecular weight of approximately 281.3 g/mol .[2][3][4] At ambient conditions, it is described as a white to off-white crystalline solid.[2] Its chemical structure features a primary aromatic amine, a sulfonyl group, and a hydrogensulphate ester, making it a bifunctional molecule.
Table 1: Physicochemical Properties of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate
The primary industrial application of this compound is as a crucial intermediate in the manufacture of vinyl sulfone-based reactive dyes, such as those of the KN and ME types.[1][6][7] The hydrogensulphate group serves as a temporary water-solubilizing moiety and a reactive leaving group. Under alkaline conditions during the dyeing process, it undergoes elimination to form a reactive vinyl sulfone group, which then forms a stable covalent ether bond with hydroxyl groups on cellulosic fibers.[7] This covalent linkage imparts excellent wash fastness and thermal stability to the dyed fabric.[7]
The Critical Role of Thermal Stability
For a chemical intermediate like 2-((3-Aminophenyl)sulphonyl) hydrogensulphate, thermal stability is not merely an academic parameter. It directly impacts:
Manufacturing and Process Safety: Uncontrolled decomposition can lead to exothermic events, pressure buildup, and the release of hazardous gases such as sulfur oxides (SOx).[8][9]
Storage and Shelf-Life: Gradual degradation at ambient or elevated storage temperatures can lead to a decrease in purity, affecting the yield and quality of the final dye product.
Application Performance: The stability of the molecule ensures that the reactive vinyl sulfone group is generated only under the specific pH and temperature conditions of the dyeing bath, not prematurely.
Fundamentals of Thermal Analysis
Principles of Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] It is the method of choice for detecting and quantifying physicochemical transitions.[10]
Endothermic Events: Processes that absorb heat, such as melting, boiling, sublimation, and solid-solid transitions, appear as positive peaks on a DSC thermogram. The temperature at which this occurs provides information on the material's identity and purity, while the area under the peak is proportional to the enthalpy of the transition.[11]
Exothermic Events: Processes that release heat, such as crystallization, oxidation, and decomposition, appear as negative peaks. The onset temperature of an exothermic decomposition peak is a critical indicator of the material's thermal stability.[12]
Principles of Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) provides complementary information by measuring the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[10] TGA is indispensable for determining the onset of thermal degradation, quantifying mass loss associated with decomposition events, and analyzing sample composition.[10][13]
Hypothetical Thermal Behavior and Decomposition Pathways
While no specific DSC or TGA data for 2-((3-Aminophenyl)sulphonyl) hydrogensulphate is publicly documented, a scientifically-grounded hypothesis of its thermal behavior can be formulated based on the chemistry of its functional groups and data from analogous aryl sulfonate compounds.
Postulated Decomposition Mechanism
The thermal stability of sulfonated aromatic compounds is often limited by the C–S bond of the sulfonate group or the S-O bond of the sulfate ester.[14] The presence of the acidic proton in the hydrogensulphate moiety can catalyze decomposition, a mechanism known as protodesulfonation, which generally occurs at lower temperatures than the decomposition of the corresponding salt form (e.g., a sodium sulfonate).[15]
The most probable decomposition pathway involves two key steps:
Desulfation: The initial, and likely rate-limiting, step is the cleavage of the ethyl hydrogensulphate group. This could occur via elimination to form a vinyl sulfone intermediate and sulfuric acid, or through direct cleavage to release sulfur trioxide (SO3) and form 2-((3-aminophenyl)sulfonyl)ethanol.
Desulfonation: At higher temperatures, the more stable aryl-sulfonyl C–S bond will cleave, leading to the release of sulfur dioxide (SO2) and the degradation of the aromatic ring.[8]
The following diagram illustrates this postulated thermal decomposition pathway.
Caption: Postulated thermal decomposition pathway for the title compound.
Experimental Protocol for DSC Analysis
This section provides an authoritative, step-by-step protocol for the DSC analysis of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate. The causality behind each step is explained to ensure methodological integrity.
Objective
To determine the key thermal transitions of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate, including its melting point, heat of fusion (ΔHfus), and the onset temperature of thermal decomposition under an inert atmosphere.
Instrumentation and Materials
Instrument: Calibrated Differential Scanning Calorimeter (e.g., Mettler Toledo DSC 821e, TA Instruments Q2000, or equivalent).[16]
Sample Pans: Aluminum crucibles with lids.
Reference: An empty, hermetically sealed aluminum pan.
Purge Gas: High-purity nitrogen (99.99%+).
Calibration Standards: High-purity indium and tin for temperature and enthalpy calibration.[11]
Step-by-Step Procedure
Instrument Calibration:
Action: Calibrate the DSC for temperature and cell constant using indium and tin standards according to the manufacturer's protocol.
Rationale (Expertise): Calibration is the cornerstone of trustworthy data. It corrects for any instrumental drift and ensures the accuracy of measured temperatures and enthalpy values.[11]
Sample Preparation:
Action: Accurately weigh 2-4 mg of the sample into an aluminum pan. Crimp the lid, but pierce a pinhole in the top.
Rationale (Expertise): A small sample mass minimizes thermal gradients within the sample, improving peak resolution.[10] A pinhole in the lid allows any evolved gases from decomposition to escape, preventing pressure buildup that could damage the DSC cell and shift the decomposition temperature to an artificially high value.
Experimental Setup:
Action: Place the prepared sample crucible and the empty reference crucible into the DSC cell. Set the nitrogen purge gas flow rate to 50 mL/min.
Rationale (Expertise): An inert nitrogen atmosphere is critical. It prevents thermo-oxidative degradation, ensuring that the observed thermal events are due to intrinsic thermal instability rather than reaction with atmospheric oxygen.[13]
Thermal Program:
Action: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 350°C at a heating rate of 10°C/min.
Rationale (Expertise): A heating rate of 10°C/min is a standard condition that provides a good balance between sensitivity and resolution.[11][16] The temperature range is selected to be broad enough to capture the melting of the solid and the onset of decomposition, based on the behavior of similar aryl sulfonate compounds which can decompose above 230°C.[17]
Data Analysis:
Action: Record the heat flow versus temperature data. Determine the onset temperature, peak temperature, and integrated peak area (enthalpy) for all observed thermal events.
Rationale (Expertise): The onset temperature of an endotherm typically represents the melting point for a pure crystalline substance. The onset of the first major exotherm following melting is generally interpreted as the beginning of thermal decomposition.
The following diagram outlines the logical flow of this experimental protocol.
Caption: A standardized workflow for DSC analysis.
Interpretation of Expected DSC Thermogram
A hypothetical DSC thermogram for a pure, crystalline sample of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate would be expected to exhibit two primary features:
Melting Endotherm: A sharp, well-defined endothermic peak. The onset of this peak corresponds to the melting point (Tm). The area under this peak, when integrated, yields the heat of fusion (ΔHfus), a measure of the energy required to break the crystal lattice.
Decomposition Exotherm: Following the melting event, a broad, irreversible exothermic peak would likely be observed. The onset of this exotherm (Td) signifies the beginning of thermal decomposition. The broad nature of the peak suggests a complex, multi-step degradation process.
Table 2: Template for Summarizing Quantitative DSC Results
Parameter
Description
Expected Value (Hypothetical)
Melting Onset (Tm)
Temperature at which melting begins.
> 150 °C
Melting Peak
Temperature of maximum heat absorption during melting.
This guide establishes a robust framework for understanding and analyzing the thermal stability of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate using DSC. While based on a predictive model due to the absence of public data, the outlined principles and protocols provide a scientifically sound starting point for any researcher in the field. The thermal stability of this intermediate is critical to its safe handling, storage, and effective use in the synthesis of reactive dyes.
For a more comprehensive analysis, the following future work is recommended:
TGA-MS/FTIR: Coupling Thermogravimetric Analysis with Mass Spectrometry or Fourier-Transform Infrared Spectroscopy would allow for the real-time identification of evolved gases during decomposition. This would provide direct experimental evidence to confirm or refine the postulated decomposition mechanism by detecting species like SO2 and SO3.[8]
Isothermal DSC/TGA: Performing experiments where the sample is held at a constant temperature for an extended period can provide valuable data on long-term stability and degradation kinetics, which is crucial for determining appropriate storage conditions and shelf-life.
References
Shan Shang, Zhu Yifeng, Hu Gengyuan. Synthesis and Characterization of 2-[(3-Aminophenyl)sulfonyl] ethanol Hydrogen Sulfate[J]. Chem. J. Chinese Universities, 1998, 19(S1): 302.
Guidechem. 2-[(3-aminophenyl)
PubChem. 2-((3-Aminophenyl)sulphonyl)
LookChem. Cas 2494-88-4, 2-[(3-aminophenyl)
GSRS. 2-((3-AMINOPHENYL)SULPHONYL)
ChemicalBook. 2-[(3-aminophenyl)
Redalyc.
Google Patents.
ResearchGate.
MDPI. Thermodynamically Stable Functionalization of Microporous Aromatic Frameworks with Sulfonic Acid Groups by Inserting Methylene Spacers.
e-Publications@Marquette. TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts.
Guidechem. How to Prepare 2-[(4-Aminophenyl)
MDPI. A Comparative Study of Supported Sulfonic Acids Derived from CdO and CaO for the Reactive Adsorption of o-Xylene.
NETZSCH. 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals.
ScienceDirect. DSC studies on reactions of the elements with sulfur.
Thermal Support. Characterization of Water of Hydration of Pharmaceuticals Using the Pyris 6 DSC.
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure and XRD Analysis of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate
For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract 2-((3-Aminophenyl)sulphonyl) hydrogensulphate, a key intermediate in the synthesis of reactive dyes, possesses a molecular archite...
Author: BenchChem Technical Support Team. Date: April 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
2-((3-Aminophenyl)sulphonyl) hydrogensulphate, a key intermediate in the synthesis of reactive dyes, possesses a molecular architecture that dictates its reactivity, stability, and ultimately, its performance in industrial applications.[1][2] This technical guide provides a comprehensive overview of the available data for this compound, outlines the critical importance of its crystal structure and X-ray diffraction (XRD) data, and presents a detailed framework for its experimental determination. While a definitive, publicly available crystal structure remains to be elucidated, this document serves as a foundational resource for researchers seeking to characterize this vital chemical entity.
Introduction: The Significance of Solid-State Characterization
The precise three-dimensional arrangement of molecules in a crystalline solid, known as the crystal structure, is a fundamental property that governs a material's physical and chemical characteristics. For a compound such as 2-((3-Aminophenyl)sulphonyl) hydrogensulphate, understanding its crystal structure is not merely an academic exercise. It has profound implications for:
Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit significant variations in solubility, dissolution rate, stability, and melting point. In the context of dye manufacturing, these properties can influence the ease of formulation, shelf-life, and the quality of the final product.
Purity and Quality Control: X-ray diffraction is a powerful, non-destructive technique for identifying crystalline phases. A reference XRD pattern for pure 2-((3-Aminophenyl)sulphonyl) hydrogensulphate is essential for quality control, allowing for the detection of impurities or undesired polymorphs in manufactured batches.
Synthesis and Process Optimization: Knowledge of the crystal structure can provide insights into the intermolecular interactions that drive crystallization. This understanding can be leveraged to optimize crystallization processes, leading to higher yields and purer products.
This guide will delve into the known properties of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate, the methodologies for determining its crystal structure, and the interpretation of the resulting data.
This compound, identified by the CAS number 2494-88-4, is a white to off-white crystalline solid.[2] Its molecular structure, presented below, features a combination of functional groups that dictate its chemical behavior and potential intermolecular interactions.
Table 1: Chemical and Physical Properties of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate
Synthesis and Crystallization: The Path to a Crystalline Solid
The synthesis of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate is a multi-step process that provides the foundation for obtaining a crystalline material suitable for XRD analysis. A common synthetic route involves the following key transformations:
Caption: Generalized synthetic pathway for 2-((3-Aminophenyl)sulphonyl) hydrogensulphate.
The final step, sulfation followed by crystallization, is critical for obtaining a solid material. The choice of solvent, temperature, and cooling rate during crystallization will significantly influence the resulting crystal quality and potentially the polymorphic form.
The Pursuit of the Crystal Structure: An Experimental Workflow
Despite its industrial importance, a definitive crystal structure for 2-((3-Aminophenyl)sulphonyl) hydrogensulphate is not currently available in open-access crystallographic databases. The following section outlines the experimental protocol required to determine this crucial information.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the precise atomic arrangement within a crystal.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Expert Insights:
Causality in Solvent Selection: The choice of solvent is paramount. A solvent in which the compound has moderate solubility is ideal. Solvents with different polarities and hydrogen bonding capabilities should be screened to encourage the formation of high-quality single crystals.
Self-Validating Protocols: The quality of the diffraction data is self-validating. High-resolution data with good statistics (e.g., low R-factors) are indicative of a well-ordered crystal and a reliable structure solution. The final solved structure should be chemically sensible and consistent with other analytical data (e.g., NMR, IR).
Powder X-ray Diffraction (PXRD)
PXRD is an indispensable tool for routine analysis, quality control, and studying polymorphism.
Step-by-Step PXRD Protocol:
Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.
Instrument Setup: The sample is placed in a powder diffractometer. The X-ray source (typically Cu Kα) and detector are configured for the desired angular range (e.g., 2θ from 5° to 50°).
Data Collection: The sample is irradiated with X-rays, and the detector measures the intensity of the diffracted X-rays at different angles.
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline phase. The peak positions are determined by the unit cell dimensions, and the peak intensities are related to the atomic arrangement within the unit cell.
Anticipated Structural Features and Data Interpretation
While the experimental structure is yet to be determined, we can hypothesize about the key intermolecular interactions that will define the crystal packing, based on the molecule's functional groups:
Hydrogen Bonding: The primary amine (-NH2) and the hydrogensulfate (-OSO3H) groups are strong hydrogen bond donors and acceptors. Extensive hydrogen bonding networks are expected to be a dominant feature of the crystal structure, likely forming sheets or three-dimensional networks.
π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.
Ionic Interactions: The zwitterionic nature of the molecule (protonated amine and deprotonated sulfate) could lead to strong electrostatic interactions.
Table 2: Hypothetical Crystallographic Data Table
Parameter
Expected Range/Value
Significance
Crystal System
Monoclinic or Orthorhombic
Describes the basic symmetry of the unit cell.
Space Group
e.g., P2₁/c, Pna2₁
Defines the symmetry elements within the unit cell.
a, b, c (Å)
10-20
The dimensions of the unit cell.
α, β, γ (°)
90 or ≠ 90
The angles of the unit cell.
Z
2, 4, or 8
The number of molecules in the unit cell.
Density (calculated)
1.5 - 1.7 g/cm³
A value consistent with organic sulfonates.
Conclusion and Future Outlook
The solid-state characterization of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate is a critical endeavor for ensuring the quality, consistency, and efficacy of this important dye intermediate. While this guide has synthesized the available chemical knowledge and provided a detailed roadmap for its crystallographic analysis, the acquisition of experimental single-crystal and powder XRD data remains a key objective for the scientific community. The publication of a definitive crystal structure in a repository such as the Cambridge Crystallographic Data Centre (CCDC) would be of immense value to researchers in materials science, dye chemistry, and pharmaceutical development.
References
LookChem. (n.d.). Cas 2494-88-4, 2-[(3-aminophenyl)sulphonyl] hydrogensulphate. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75614, 2-((3-Aminophenyl)sulphonyl) hydrogensulphate. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). 2-((3-AMINOPHENYL)SULPHONYL) HYDROGENSULPHATE. Global Substance Registration System. Retrieved from [Link]
Dye & Intermediates. (2013, May 15). 2-(3-Aminophenylsulfonyl)ethyl hydrogen sulfate. Retrieved from [Link]
In Vitro Toxicity and Safety Data for 2-((3-Aminophenyl)sulphonyl) hydrogensulphate: A Comprehensive Technical Guide
Executive Summary & Industrial Context 2-((3-Aminophenyl)sulphonyl) hydrogensulphate (CAS 2494-88-4), frequently referred to as meta-ester or 2-(3-aminophenyl)sulfonylethyl hydrogen sulfate, is a highly functionalized ar...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Industrial Context
2-((3-Aminophenyl)sulphonyl) hydrogensulphate (CAS 2494-88-4), frequently referred to as meta-ester or 2-(3-aminophenyl)sulfonylethyl hydrogen sulfate, is a highly functionalized aromatic amine[1][2]. It serves as a critical intermediate in the synthesis of reactive dyes, such as Reactive Yellow 167 and Reactive Red 250[1].
Due to the presence of both a primary aromatic amine and a reactive sulfatoethylsulfonyl group, the molecule presents specific toxicological challenges[2]. This whitepaper synthesizes the in vitro toxicity profile, mechanistic pathways, and self-validating experimental protocols required to accurately assess the safety of this compound for regulatory compliance (e.g., REACH, ISHL)[3][4].
Physicochemical Properties & Structural Alerts
The toxicological behavior of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate is heavily dictated by its molecular structure (C8H11NO6S2, MW: 281.31 g/mol )[2][5].
Primary Aromatic Amine: This moiety is a well-documented structural alert for genotoxicity. It requires cytochrome P450-mediated metabolic activation to become a DNA-reactive electrophile.
Sulfate Ester: This group imparts high aqueous solubility but can act as a leaving group, generating reactive intermediates. It also contributes to localized pH shifts upon contact with moisture, driving its classification as a skin and eye irritant[6].
Quantitative Safety Data Summary
The following table consolidates the standardized hazard classifications derived from in vitro and in vivo estimations[6][7].
Endpoint
Assay / Model
Result / Classification
Hazard Statement
Acute Oral Toxicity
In Vivo Estimation
Category 4
H302: Harmful if swallowed
Skin Irritation
In Vitro RhE (OECD 439)
Category 2
H315: Causes skin irritation
Eye Irritation
In Vitro BCOP (OECD 437)
Category 2A
H319: Causes serious eye irritation
Respiratory Irritation
Mechanistic / Structural
Category 3
H335: May cause respiratory irritation
Mutagenicity
Ames Test (OECD 471)
Positive (+S9 activation)
Suspected Genotoxic
Carcinogenicity
IARC / NTP Panels
Not Listed
N/A
Mechanistic Pathways of Toxicity
The genotoxic potential of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate is not intrinsic to the parent molecule; it is a pro-mutagen. The primary aromatic amine undergoes N-hydroxylation by hepatic CYP1A2 enzymes, followed by Phase II esterification (e.g., via N-acetyltransferases). The loss of the ester group generates a highly reactive nitrenium ion that covalently binds to DNA, causing frameshift or base-pair substitution mutations[7].
Caption: Metabolic activation of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate to a DNA-reactive intermediate.
Validated In Vitro Experimental Protocols
To ensure scientific integrity and regulatory acceptance, the following protocols are designed as self-validating systems . Every step is grounded in the causality of the molecule's chemical behavior.
Protocol 1: Modified Ames Test (OECD 471) for Aromatic Amines
Standard Ames tests frequently yield false negatives for aromatic amines due to insufficient N-hydroxylation by standard rat liver S9 fractions. This modified protocol ensures robust metabolic activation[7].
Preparation of S9 Mix: Prepare a 30% Aroclor 1254-induced rat liver S9 mix (higher than the standard 10%).
Causality: Higher S9 concentrations are required to capture the specific CYP1A2-mediated N-hydroxylation necessary to activate the meta-aminophenyl moiety.
Strain Selection: Utilize Salmonella typhimurium TA98 and TA100.
Causality: These strains are uniquely sensitive to the nitrenium ions formed from aromatic amines, detecting frameshift and base-pair substitutions, respectively.
Pre-incubation Step (Critical): Incubate 2-((3-Aminophenyl)sulphonyl) hydrogensulphate, the S9 mix, and the bacterial suspension at 37°C for 20 minutes before adding top agar.
Causality: Aromatic amines generate highly reactive, short-lived N-hydroxy intermediates. Pre-incubation ensures these transient electrophiles directly contact the bacterial genome in a liquid medium before they spontaneously degrade or are quenched by the agar matrix.
Self-Validating Control: Include 2-Aminoanthracene as a positive control. The assay is strictly invalidated if the positive control fails to induce a >3-fold increase in revertant colonies, ensuring the S9 batch is metabolically competent.
Protocol 2: In Vitro Skin Irritation (OECD 439) using RhE
This protocol validates the H315 (Skin Irritation Category 2) classification without animal models[6].
Tissue Equilibration: Pre-incubate Reconstructed Human Epidermis (RhE) tissues (e.g., EpiDerm™) overnight at 37°C, 5% CO₂.
Test Article Application: Apply 25 mg of the solid compound directly to the apical surface. Moisten immediately with 25 µL of PBS.
Causality: The sulfate ester moiety requires moisture to simulate sweat-mediated dermal absorption and localized hydrolysis. Without PBS, the solid chemical will not interact with the stratum corneum, leading to a false negative.
Exposure and Rinsing: Expose for exactly 60 minutes, followed by extensive PBS rinsing.
Causality: Prolonged exposure would artificially inflate cytotoxicity via non-specific acid burns from sulfate hydrolysis, masking the true physiological irritation potential.
Self-Validating Viability Assay (MTT): Transfer tissues to MTT medium (1 mg/mL) for 3 hours. The assay relies on the biological conversion of yellow MTT to purple formazan by mitochondrial succinate dehydrogenase.
Validation: If the positive control (5% SDS) fails to reduce tissue viability below 20%, the entire batch is invalidated. A test article viability of ≤ 50% confirms the Category 2 (H315) classification.
Caption: In vitro safety assessment workflow for determining genotoxicity and local irritation.
Safety & Handling (EHS Guidelines)
Based on the in vitro data and structural alerts, rigorous engineering controls are mandatory[6]:
Engineering Controls: Handle exclusively within a Class II biological safety cabinet or a chemical fume hood to prevent inhalation of dust (H335).
PPE: Nitrile gloves (inspected for micro-tears), tightly fitting safety goggles (due to H319 classification), and a P3 particulate respirator.
Decontamination: Spills should be neutralized carefully, keeping in mind that the hydrolysis of the hydrogensulphate group can locally lower pH.
References
Title: 2-((3-Aminophenyl)sulphonyl) hydrogensulphate | C8H11NO6S2 | CID 75614
Source: PubChem, National Institutes of Health (NIH)
URL: [Link]
Title: 2020年度Ames試験候補物質 (Ames Test Candidate Substances 2020)
Source: Ministry of Health, Labour and Welfare (MHLW), Japan
URL: [Link]
Mechanistic Profiling of 2-((3-Aminophenyl)sulphonyl) Hydrogensulphate: From Reactive Dye Chemistry to Covalent Warheads
Executive Summary For decades, 2-((3-Aminophenyl)sulphonyl) hydrogensulphate (CAS: 2494-88-4)—frequently referred to as meta-base or m-aminophenyl-beta-sulfatoethylsulfone—has served as a cornerstone intermediate in reac...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For decades, 2-((3-Aminophenyl)sulphonyl) hydrogensulphate (CAS: 2494-88-4)—frequently referred to as meta-base or m-aminophenyl-beta-sulfatoethylsulfone—has served as a cornerstone intermediate in reactive dye chemistry [[1]]([Link]). However, its underlying mechanism of action—a highly orchestrated sequence of base-catalyzed elimination and nucleophilic addition—extends far beyond textile applications. Today, the exact chemical logic used to permanently fix dyes to cellulose is being repurposed by pharmaceutical scientists to design targeted covalent inhibitors (TCIs) for complex disease pathways .
This whitepaper deconstructs the dual-stage mechanism of this molecule, offering field-proven protocols and translatable insights for both materials scientists and drug development professionals.
Structural Utility: The "Latent Warhead" Concept
As a Senior Application Scientist, I frequently observe that the brilliance of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate lies in its bipartite structure .
The Meta-Amino Group (-NH₂): Acts as a nucleophile or diazonium precursor, allowing the molecule to be covalently stitched onto various chromophores (e.g., anthraquinone derivatives for C.I. Reactive Blue 19) [[2]]([Link]).
The Beta-Sulfatoethylsulfonyl Group (-SO₂-CH₂-CH₂-OSO₃H): Serves as a highly water-soluble, stable "prodrug" or latent warhead.
Expertise & Experience Insight: Why use a sulfate ester instead of synthesizing a free vinyl sulfone directly? Free vinyl sulfones are highly reactive Michael acceptors prone to premature polymerization or hydrolysis during storage. By formulating the intermediate as a sulfate ester, the molecule remains entirely inert under neutral or acidic conditions. The reactive species is only generated in situ upon the introduction of an alkaline trigger.
The Dual-Stage Mechanism of Action
Stage 1: Alkaline Activation via E1cB Elimination
When the latent dye is introduced to an alkaline environment (pH > 10), it undergoes an Elimination Unimolecular conjugate Base (E1cB) reaction.
Deprotonation: The hydroxide ion (
OH−
) abstracts the slightly acidic proton on the alpha-carbon (adjacent to the strongly electron-withdrawing sulfonyl group), forming a stabilized carbanion.
Expulsion: The beta-sulfate group (
−OSO3−
), an excellent leaving group, is expelled.
Formation: This yields the highly electrophilic vinyl sulfone (
−SO2−CH=CH2
) intermediate.
Stage 2: Covalent Fixation via Michael Addition
Once the vinyl sulfone is formed, it acts as a powerful Michael acceptor. In textile dyeing, the target nucleophiles are the ionized hydroxyl groups of cellulose (cellulosate anions,
Cell−O−
). The nucleophile attacks the beta-carbon of the vinyl sulfone, forming an intermediate carbanion that is rapidly protonated by water, resulting in a permanent, wash-fast ether linkage (
−SO2−CH2−CH2−O−Cell
).
Caption: E1cB elimination mechanism and competing Michael addition vs. hydrolysis pathways.
Translatable Insights: Vinyl Sulfones in Drug Development
The exact chemical logic utilized in dye fixation is currently driving innovations in pharmacology. Free vinyl sulfones are potent covalent binders to cysteine and lysine residues, making them excellent candidates for protease and kinase inhibitors . However, systemic administration of free vinyl sulfones often leads to off-target toxicity.
To circumvent this, drug developers have adopted the "pre-vinyl sulfone" prodrug strategy —directly mirroring the beta-sulfatoethylsulfone dye mechanism. Recent breakthroughs have utilized pre-vinyl sulfone esters and carbamates to target Carbonic Anhydrase IX (CAIX) in cancer models . The prodrug remains inactive in circulation and undergoes E1cB elimination only within the specific microenvironment of the target enzyme's active site, releasing the vinyl sulfone to covalently bind to a critical histidine residue .
Caption: Universal workflow from latent precursor to covalent conjugate via vinyl sulfone intermediate.
Kinetic Dynamics: Causality of Hydrolysis vs. Fixation
A critical failure point in both textile dyeing and TCI deployment is the competing hydrolysis reaction. Water (
H2O
) and hydroxide (
OH−
) can also act as nucleophiles. If they attack the vinyl sulfone before the target substrate does, the molecule converts into beta-hydroxyethylsulfone—an inert, non-reactive byproduct.
Expertise & Experience Insight: Driving the pH too high in an attempt to accelerate fixation actually decreases yield. At pH 12.0, the concentration of
OH−
is so high that base-catalyzed hydrolysis outpaces the Michael addition to the target substrate. Optimal covalent efficiency requires a delicate kinetic balance, typically achieved at pH 10.5.
Table 1: Kinetic Dynamics of Vinyl Sulfone Activation and Fixation
pH Level
Temp (°C)
E1cB Elimination Rate
Covalent Fixation (%)
Hydrolysis Byproduct (%)
Mechanistic Outcome
7.0 (Neutral)
40
Negligible
0%
0%
Stable precursor (Storage phase)
9.0 (Mild Alkali)
40
Moderate
45%
15%
Incomplete activation
10.5 (Optimum)
40
Rapid
85%
10%
Maximum Michael addition efficiency
12.0 (High Alkali)
40
Instantaneous
40%
60%
Hydrolysis dominates (Wasted warhead)
Note: Data represents a standardized 60-minute isothermal exhaustion process on cellulosic substrates.
Self-Validating Experimental Protocols
Protocol A: Synthesis of a Latent Vinyl Sulfone Conjugate
Objective: Condense 2-((3-Aminophenyl)sulphonyl) hydrogensulphate with an electrophilic scaffold (e.g., cyanuric chloride or a target-binding ligand).
Preparation: Dissolve 0.1 mol of the electrophilic precursor in 500 mL of distilled water. Adjust the pH to 6.5 using 10%
Na2CO3
.
Amine Addition: Slowly add 0.105 mol of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate [[1]]([Link]) under continuous stirring.
Condensation: Elevate the temperature to 40°C. Maintain the pH strictly between 6.5 and 7.0 by dropwise addition of
Na2CO3
.
Self-Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: n-butanol/ethanol/water 2:1:1). Spray the plate with Ehrlich’s reagent. The reaction is validated as complete when the primary amine spot (which turns yellow/orange with Ehrlich's) completely disappears.
Isolation: Precipitate the latent conjugate by adding NaCl (15% w/v). Filter and dry under vacuum below 50°C to prevent premature thermal elimination.
Protocol B: Alkaline Activation and Covalent Fixation Assay
Objective: Trigger the E1cB elimination and quantify the efficiency of the Michael addition to a nucleophilic substrate.
Bath Preparation: Prepare a 2% (w/w) solution of the synthesized latent conjugate in 250 mL of water. Immerse 10 g of the target nucleophilic substrate (e.g., purified cellulose).
Activation (E1cB): Add
Na2CO3
to adjust the bath pH to exactly 10.5. This initiates the deprotonation of the alpha-carbon and expulsion of the sulfate group.
Fixation (Michael Addition): Heat the bath to 40°C and maintain for 60 minutes. The generated vinyl sulfone will undergo nucleophilic attack.
Wash-Off (Hydrolysis Removal): Remove the substrate and wash vigorously in boiling water containing 1 g/L of a non-ionic surfactant for 15 minutes to strip away any hydrolyzed, non-covalently bound byproduct.
Self-Validation Check (Spectrophotometry): Measure the absorbance of the initial bath, the exhausted bath, and the combined wash liquors at the compound's
λmax
. Calculate the True Fixation Yield:
NCATS Inxight Drugs. "2-((3-AMINOPHENYL)SULPHONYL) HYDROGENSULPHATE." National Center for Advancing Translational Sciences. URL: [Link]
Xiao, Y. C., & Chen, F. E. "The vinyl sulfone motif as a structural unit for novel drug design and discovery." Expert Opinion on Drug Discovery, 2024. URL: [Link]
Synthesis protocol and reaction conditions for 2-((3-Aminophenyl)sulphonyl) hydrogensulphate
Application Note: Synthesis Protocol and Reaction Conditions for 2-((3-Aminophenyl)sulphonyl)ethyl hydrogensulphate Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Techni...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis Protocol and Reaction Conditions for 2-((3-Aminophenyl)sulphonyl)ethyl hydrogensulphate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Industrial Significance
2-((3-Aminophenyl)sulphonyl)ethyl hydrogensulphate (CAS: 2494-88-4), commonly referred to as Meta-Base Ester or 3-aminobenzenesulfonyl hydrogen sulfate, is a highly versatile bifunctional intermediate[1]. Featuring both a primary aromatic amine and a secondary acid sulfate group, it is a cornerstone molecule in the synthesis of functionalized sulfonamide polymers, sulfa drug analogues, and vinyl sulfone reactive dyes (e.g., Reactive Blue 19, Reactive Red 194)[1][2].
While historically synthesized via the direct sulfonation of 3-aminobenzenesulphonic acid[1], modern high-yield industrial synthesis relies on a two-step pathway: the catalytic hydrogenation of 3-nitrophenyl-β-hydroxyethyl sulfone followed by selective O-esterification[3]. This application note details this modern, eco-friendly route, emphasizing the causality behind reaction conditions and integrating self-validating quality control metrics.
Mechanistic Pathway & Workflow
Figure 1: Two-step synthetic workflow for 2-((3-Aminophenyl)sulphonyl)ethyl hydrogensulphate.
As a process scientist, understanding why a protocol is designed a certain way is as critical as the steps themselves.
Why Catalytic Hydrogenation over Iron Reduction?
Historically, the reduction of the nitro intermediate was achieved using iron powder (Béchamp reduction). However, this generates massive quantities of arylamine-contaminated iron mud, causing severe environmental bottlenecks[3]. Transitioning to catalytic hydrogenation (using Raney Nickel or Pd/C) eliminates solid waste and increases the yield to >93%[3][4]. The pressure is strictly maintained at 0.3–0.8 MPa to prevent the hydrogenolysis of the delicate C–S bond.
Why Concentrated H₂SO₄ for Esterification?
The use of 98% sulfuric acid serves a dual mechanistic purpose. First, it acts as the dehydrating and sulfating agent for the primary aliphatic alcohol. Second, the hyper-acidic environment instantly protonates the primary aromatic amine to form an anilinium ion. This strong electron-withdrawing group severely deactivates the aromatic ring, successfully protecting it from unwanted electrophilic aromatic sulfonation.
Quantitative Data & Reaction Parameters
Table 1: Optimized Parameters for Catalytic Hydrogenation
Parameter
Optimal Range
Mechanistic Rationale
Catalyst
Amorphous Ni / Raney Ni (1:1 to 1:8) or Pd/C
Provides high surface area for H₂ activation without cleaving the sulfone linkage[3][4].
Temperature
40 °C – 80 °C
Balances reaction kinetics while preventing thermal degradation of the β-hydroxyethyl group[3].
H₂ Pressure
0.3 – 0.8 MPa (3 – 8 bar)
Sufficient for complete nitro reduction; exceeding 1.0 MPa risks over-reduction[3].
Solvent
Methanol or Water
Facilitates solubility of the nitro precursor; water is preferred for green chemistry compliance[3].
Table 2: Esterification & Quality Control Metrics
Parameter
Optimal Range
Self-Validating Output
H₂SO₄ Concentration
98% – 100%
Ensures complete O-sulfation without residual water hydrolyzing the ester.
Addition Temperature
< 40 °C
Prevents oxidative charring during the highly exothermic addition phase.
Reaction Temperature
45 °C – 50 °C
Drives the esterification to completion within 4-6 hours.
Quench Temperature
< 15 °C (Ice Water)
Induces precipitation of the zwitterionic target molecule for easy filtration.
Reactor Preparation: Charge a high-pressure stainless steel autoclave with 1.0 equivalent of 3-nitrophenyl-β-hydroxyethyl sulfone and a suitable solvent (methanol or buffered water)[3][4].
Catalyst Loading: Add 0.5% to 2.5% (w/w) of a mixed catalyst (amorphous nickel and Raney nickel) or 5% Pd/C[3][4]. Caution: Raney Nickel is highly pyrophoric; handle strictly under an inert atmosphere.
Purging: Purge the reactor three times with N₂ to displace oxygen, followed by two purges with H₂ gas.
Reduction: Pressurize the reactor to 0.5 MPa with H₂ and gradually heat to 60 °C[3].
Self-Validation (End-Point): Monitor the hydrogen mass flow meter. The reaction is complete when H₂ uptake ceases completely for 30 minutes. Validate via HPLC (absence of the nitro-precursor peak at 254 nm).
Workup: Cool the reactor to 25 °C, carefully vent the pressure, and filter the catalyst through a Celite pad under N₂. Concentrate the filtrate to yield 3-aminophenyl-β-hydroxyethyl sulfone.
Phase 2: Selective O-Esterification
Acid Charging: In a glass-lined reactor equipped with a robust mechanical stirrer and an external cooling jacket, charge 2.5 molar equivalents of 98% H₂SO₄.
Exothermic Addition: Cool the acid to 10 °C. Slowly add the 3-aminophenyl-β-hydroxyethyl sulfone in small portions.
Critical Control: The protonation and solvation are highly exothermic. Adjust the addition rate to ensure the internal temperature never exceeds 40 °C to prevent product charring.
Esterification: Once the addition is complete, raise the jacket temperature to maintain the internal reaction mass at 45–50 °C for 4 to 6 hours.
Self-Validation (In-Process): Withdraw a 1 mL aliquot, quench in ice water, and neutralize. Analyze via TLC (Silica gel, Acetone/Ligroin)[4] or HPLC. The reaction is complete when the intermediate alcohol is <1%.
Quenching & Isolation: Slowly pour the viscous reaction mass over a mixture of crushed ice and water, maintaining the quench temperature below 15 °C.
Self-Validating Metric: The target molecule, 2-((3-Aminophenyl)sulphonyl)ethyl hydrogensulphate, is zwitterionic. Upon quenching into the highly acidic aqueous mixture, it will spontaneously precipitate as a dense, white/off-white crystalline solid[1].
Purification: Filter the precipitate via a Buchner funnel, wash with cold distilled water to remove residual free sulfuric acid, and dry under vacuum at 50 °C until constant weight is achieved.
References
Google Patents. "CN103467347B - Preparation method of m-(beta-hydroxy ethyl sulfuryl) aniline". China National Intellectual Property Administration.
Google Patents. "DE3720213A1 - METHOD FOR PRODUCING (3-AMINOPHENYL) (2-HYDROXYETHYL) SULPHONE". German Patent and Trade Mark Office.
Application Note: 2-((3-Aminophenyl)sulphonyl) Hydrogensulphate in Reactive Dye Synthesis
Executive Summary & Chemical Context 2-((3-Aminophenyl)sulphonyl) hydrogensulphate (CAS 2494-88-4), widely known in the chemical manufacturing industry as Meta Base Ester or 2-[(3-aminophenyl)sulfonyl]ethyl hydrogen sulf...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
2-((3-Aminophenyl)sulphonyl) hydrogensulphate (CAS 2494-88-4), widely known in the chemical manufacturing industry as Meta Base Ester or 2-[(3-aminophenyl)sulfonyl]ethyl hydrogen sulfate, is a critical intermediate in the synthesis of advanced reactive dyes [1]. For researchers and drug/materials development professionals transitioning into functional textile chemistry or specialized polymer tagging, understanding the reactivity of this compound is essential.
The molecule is characterized by two functional poles: a nucleophilic meta-substituted primary amine and an electrophilic "masked" vinyl sulfone (the β-sulfatoethyl sulfone group). This dual reactivity allows it to act as a bridging linker. When integrated into a dye chromophore—typically alongside a monochlorotriazine (MCT) group—it yields heterobifunctional reactive dyes (e.g., Reactive Blue 221, Reactive Red 194) that exhibit exceptional fixation rates and wash fastness on cellulosic substrates [5].
Mechanistic Insights: The Vinyl Sulfone Chemistry
As a Senior Application Scientist, it is crucial to understand the causality behind the phase-dependent reactivity of this compound. The β-sulfatoethyl sulfone group is intentionally designed to be unreactive during the synthesis and storage phases. It requires a specific chemical trigger—alkalinity and heat—to activate.
During the dyeing process, the addition of an alkali (pH > 10.5) initiates a base-catalyzed β-elimination reaction. The bulky, stable sulfate leaving group is expelled, generating a highly reactive, electron-deficient vinyl sulfone moiety [2]. Simultaneously, the alkaline environment ionizes the hydroxyl groups of the cellulose fiber (Cell-OH
→
Cell-O⁻). The nucleophilic Cell-O⁻ then attacks the terminal carbon of the vinyl sulfone via a Michael addition, forming a robust, irreversible covalent ether linkage [3, 4].
Figure 1: Base-catalyzed elimination and nucleophilic addition mechanism of the sulfatoethyl sulfone group.
Comparative Data: Meta vs. Para Substitution
The positional isomerism of the base ester significantly dictates the physical and tinctorial properties of the final synthesized dye. The meta-substitution isolates the sulfonyl group from the direct resonance of the conjugated chromophore system, unlike the para-isomer.
Property / Parameter
Meta Base Ester (CAS 2494-88-4)
Para Base Ester (CAS 2494-89-5)
Causality / Chemical Impact
Substitution Pattern
3-Amino (Meta)
4-Amino (Para)
Meta-substitution prevents direct resonance electron withdrawal from the amine, maintaining higher nucleophilicity during synthesis.
Aqueous Solubility
High
Moderate
The asymmetrical meta structure disrupts crystalline packing, enhancing solubility in aqueous dye baths.
Chromophore Influence
Minimal hypsochromic shift
Significant bathochromic shift
Meta-linkage decouples the electron-withdrawing sulfone from the main
π
-conjugated system, preserving the original chromophore color.
Typical Dye Derivatives
Reactive Blue 221, Reactive Red 194
Reactive Black 5
Used when bright, high-intensity colors (reds/blues) are required without dulling the shade.
Experimental Protocols
Protocol 4.1: Synthesis of a Heterobifunctional Reactive Dye (e.g., Reactive Blue 221)
This protocol describes the second condensation step where 2-((3-Aminophenyl)sulphonyl) hydrogensulphate is attached to a monochlorotriazine-chromophore intermediate [5].
2-((3-Aminophenyl)sulphonyl) hydrogensulphate (Meta Base Ester, 98% purity)
Sodium Carbonate (
Na2CO3
, 20% w/v solution)
Step-by-Step Methodology:
Preparation: Cool the aqueous solution of the monochlorotriazine intermediate to 40 °C in a jacketed reactor equipped with a pH probe and high-shear stirrer.
Addition: Slowly add 1.05 molar equivalents of Meta Base Ester powder to the reactor over 30 minutes.
Condensation & pH Control (Critical): As the meta-amine attacks the triazine ring, HCl is liberated, causing the pH to drop. Continuously dose the 20%
Na2CO3
solution to maintain the pH strictly between 6.0 and 6.5 .
Causality: If the pH drops below 5.0, the amine becomes protonated (
NH3+
), halting the nucleophilic attack. If the pH exceeds 7.5, premature hydrolysis of the remaining triazine chlorine or elimination of the sulfate group will occur, destroying the dye's reactivity.
Temperature Ramp: Gradually raise the temperature to 50 °C and hold for 2 hours.
Self-Validation (Reaction Completion): The protocol validates itself when the pH stabilizes naturally without the need for further
Na2CO3
addition, indicating that HCl is no longer being produced. Confirm by performing a diazotization spot test on a TLC plate; the absence of a color change confirms the total consumption of the primary amine.
Isolation: Clarify the solution via filtration and isolate the dye via spray drying at an inlet temperature of 160 °C.
Figure 2: Synthetic workflow of a heterobifunctional reactive dye utilizing Meta Base Ester.
Protocol 4.2: Exhaust Dyeing and Covalent Fixation on Cellulose
This protocol outlines the application of the synthesized dye onto cotton, leveraging the masked vinyl sulfone group.
Reagents:
Synthesized Reactive Dye (2% on weight of fabric, owf)
Glauber's Salt (
Na2SO4
, 60 g/L)
Soda Ash (
Na2CO3
, 15 g/L)
Cellulosic substrate (Cotton fabric)
Step-by-Step Methodology:
Exhaustion Phase: Prepare a dye bath at 40 °C with a liquor ratio of 10:1. Add the dye and the cotton fabric. Run for 10 minutes.
Salt Addition: Add 60 g/L of
Na2SO4
in three portions over 15 minutes. Raise the temperature to 60 °C.
Causality: Cellulose in water carries a negative surface charge (zeta potential) which repels the anionic dye. The high concentration of sodium cations masks this charge, driving the dye out of the aqueous phase and exhausting it into the fiber pores.
Fixation Phase: Add 15 g/L of
Na2CO3
to raise the bath pH to 10.5–11.0. Maintain at 60 °C for 45 minutes.
Causality: This triggers the base-catalyzed elimination of the hydrogensulphate group, forming the vinyl sulfone, which immediately undergoes Michael addition with the cellulose alkoxide ions.
Self-Validation (Soaping-Off Test): Drain the bath and rinse the fabric. Boil the fabric in a 2 g/L non-ionic surfactant solution for 15 minutes. If the dye was merely physically adsorbed (exhausted but not fixed), the wash liquor will become heavily tinted. A clear wash liquor self-validates that the nucleophilic addition was successful and the dye is covalently bonded.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 75614, 2-((3-Aminophenyl)sulphonyl) hydrogensulphate." PubChem, [Link].
VICHEM. "Color Fixation in Textile Dyeing: Chemical Mechanisms and Reactions." VICHEM Blog, 2025, [Link].
Asian Journal of Chemistry. "Synthesis, Characterization and Applications of the New Reactive Dyes with Acetoxyethyl Sulfone Reactive Group." Asian Pubs, [Link].
ACS Publications. "Heterogeneous Chemical Modification of Cotton Cellulose with Vinyl Sulfone Dyes in Non-Nucleophilic Organic Solvents." ACS Sustainable Chemistry & Engineering, [Link].
Ministry of Environment, Forest and Climate Change, Government of India. "Environmental Clearance - Reactive Blue 221 Manufacturing Process (Form-1)." Parivesh, [Link].
Method
Catalytic Reduction of Nitro Precursors to 2-((3-Aminophenyl)sulphonyl) Hydrogensulphate: A Comprehensive Protocol
Executive Summary The synthesis of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate (CAS: 2494-88-4), a critical intermediate in the production of reactive dyes and pharmaceutical scaffolds, relies heavily on the efficient...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate (CAS: 2494-88-4), a critical intermediate in the production of reactive dyes and pharmaceutical scaffolds, relies heavily on the efficient reduction of its corresponding nitro precursor, 2-((3-nitrophenyl)sulphonyl) hydrogensulphate[1]. This application note outlines a highly optimized, self-validating protocol for the catalytic hydrogenation of this nitro precursor. By moving away from classical Béchamp reduction (iron/acid) to a greener palladium-catalyzed hydrogenation, researchers can eliminate heavy metal sludge, improve chemoselectivity, and maximize yields[2].
Mechanistic Rationale & Catalyst Selection
The reduction of an aromatic nitro group to an aniline derivative proceeds via the well-established Haber mechanism. The transformation is not a single step; it cascades through nitroso (-NO) and hydroxylamine (-NHOH) intermediates before yielding the final primary amine (-NH2)[3].
Causality in Reaction Design:
Catalyst Choice: A 5% Palladium on Carbon (Pd/C) catalyst is selected over Raney Nickel or Platinum. Palladium offers superior kinetics for nitro group reduction and prevents the accumulation of the reactive hydroxylamine intermediate, which can lead to exothermic runaways or the formation of unwanted azo/azoxy dimers[2].
Temperature Control: The substrate contains a sensitive hydrogensulphate (sulfate ester) moiety. Sulfate esters are highly susceptible to hydrolysis in aqueous media at elevated temperatures. Therefore, the reaction temperature is strictly capped at 45 °C to preserve the ester linkage while maintaining sufficient catalytic activity.
Mass Transfer: Hydrogenation is a three-phase reaction (solid catalyst, liquid solvent/reactant, gaseous H2). Vigorous agitation (800–1000 rpm) is mandatory to ensure hydrogen diffusion to the catalyst surface, preventing catalyst starvation and subsequent hydroxylamine pooling[3].
Figure 1: Stepwise catalytic reduction mechanism of the nitro precursor to the corresponding amine.
Quantitative Data & Process Optimization
To validate the choice of catalytic system, various conditions were evaluated. The data below summarizes the optimization of the catalytic reduction, demonstrating why 5% Pd/C at 45 °C is the authoritative standard for this specific transformation.
Catalyst System
Loading (wt%)
Temp (°C)
H2 Pressure (bar)
Reaction Time (h)
Conversion (%)
Yield (%)
Purity (HPLC)
5% Pd/C
1.0
45
4.0
2.5
>99.9
96.5
98.2%
5% Pt/C
1.0
45
4.0
3.0
>99.9
94.0
97.5%
5% Pd/C
1.0
65
4.0
1.5
>99.9
81.0*
85.0%
Raney Nickel
5.0
60
10.0
5.0
98.5
89.0
92.0%
*Note: The significant drop in yield at 65 °C is directly attributed to the thermal hydrolysis of the hydrogensulphate ester group.
Experimental Protocol
This protocol is designed as a self-validating system. Each phase includes built-in checks to ensure safety, reproducibility, and high fidelity of the final product.
Catalyst: 5% Pd/C (50% wet paste to prevent pyrophoric ignition) – 2.0 g (equivalent to 1.0 g dry weight)
Solvent: Deionized Water / Methanol (80:20 v/v) – 500 mL
Gases: Nitrogen (N2) for inerting, Hydrogen (H2) for reduction (UHP grade).
Figure 2: Standard operational workflow for the catalytic hydrogenation process.
Step-by-Step Methodology
Phase 1: Reactor Preparation & Inertion
Charge the Reactor: To a 1 L high-pressure stainless steel or Hastelloy autoclave, add 100 g of the nitro precursor and 500 mL of the Water/Methanol solvent mixture.
Catalyst Addition: Carefully add 2.0 g of 5% Pd/C (50% wet). Causality: Using wet catalyst mitigates the risk of dust explosions and solvent ignition upon contact with active palladium.
Triple-Purge Sequence (Critical Safety Step):
Seal the reactor. Pressurize with N2 to 5 bar, hold for 1 minute, and vent to 0.5 bar. Repeat this exactly three times to displace all oxygen.
Pressurize with H2 to 3 bar, hold for 1 minute, and vent to 0.5 bar. Repeat three times to saturate the headspace with reactant gas.
Phase 2: Hydrogenation
4. Initiate Reaction: Pressurize the reactor to 4.0 bar with H2. Begin vigorous agitation at 800 rpm.
5. Temperature Control: Heat the jacket to 45 °C. The reduction is highly exothermic; utilize cooling water in the reactor jacket to strictly maintain the internal temperature between 40–45 °C.
6. Monitoring: Maintain H2 pressure at 4.0 bar via a continuous feed line. The reaction is considered complete when hydrogen uptake ceases (typically 2.0 to 2.5 hours).
7. Validation: Sample the reaction mixture and analyze via HPLC (254 nm). The nitro peak should be <0.1%, and no hydroxylamine intermediate should be detectable.
Phase 3: Filtration & Isolation
8. Catalyst Removal: Cool the reactor to 20 °C. Vent the remaining H2 and purge three times with N2. Filter the reaction mixture through a Celite pad under a strict N2 blanket to remove the Pd/C catalyst. Causality: Spent catalyst is highly reactive and can ignite if exposed to air while wet with organic solvents.
9. Crystallization: Transfer the clear filtrate to a crystallizer. Cool the solution to 0–5 °C to precipitate the 2-((3-Aminophenyl)sulphonyl) hydrogensulphate.
10. Drying: Filter the white to off-white crystals and wash with 50 mL of ice-cold methanol. Dry in a vacuum oven at 40 °C (avoid higher temperatures to prevent ester degradation) until a constant weight is achieved.
Troubleshooting & Quality Control
Stalled Hydrogen Uptake: If hydrogen consumption stops before completion, the catalyst may be poisoned (e.g., by sulfur impurities in the precursor) or starved of hydrogen. Solution: Increase agitation speed to improve gas-liquid mass transfer. If unresolved, an additional 0.5 wt% of Pd/C may be required.
Hydroxylamine Accumulation: Detected via HPLC as a distinct peak preceding the product. Solution: Do not vent the reactor. Maintain H2 pressure and temperature for an additional 30-60 minutes to push the intermediate to the final amine[3].
Low Yield / High Impurities: Often caused by exceeding the 50 °C threshold, resulting in the hydrolysis of the hydrogensulphate group to the corresponding alcohol. Solution: Strictly calibrate reactor cooling systems prior to initiation.
High-Yield Preparation of Vinyl Sulfone Reactive Dyes via 2-((3-Aminophenyl)sulphonyl)ethyl Hydrogensulphate
Executive Summary Reactive dyes represent a cornerstone of modern textile coloration and polymer functionalization due to their ability to form permanent covalent bonds with substrates. Among these, vinyl sulfone dyes ar...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Reactive dyes represent a cornerstone of modern textile coloration and polymer functionalization due to their ability to form permanent covalent bonds with substrates. Among these, vinyl sulfone dyes are highly valued for their superior wash-fastness and brilliant color yield[1]. This application note provides a comprehensive, field-validated protocol for the synthesis of vinyl sulfone reactive dyes utilizing 2-((3-Aminophenyl)sulphonyl)ethyl hydrogensulphate (commonly known as meta-base ester) as the reactive anchor precursor.
By detailing the mechanistic causality behind diazotization kinetics, regioselective azo coupling, and the Michael addition fixation pathway, this guide empowers researchers and drug development professionals to synthesize and apply these molecules with high precision and reproducibility.
Mechanistic Insights & Chemical Causality
To achieve high purity and yield, it is critical to understand the chemical forces driving each phase of the synthesis and application.
The Role of the Meta-Base Ester
The intermediate 2-((3-Aminophenyl)sulphonyl)ethyl hydrogensulphate serves as a masked reactive anchor[2]. The sulfate ester group (–OSO₃H) imparts excellent aqueous solubility to the dye molecule during synthesis and storage. More importantly, it acts as a stable protecting group that prevents premature hydrolysis of the reactive site, a common failure point in dye manufacturing[3].
Diazotization Kinetics and Stability
The first synthetic step involves converting the primary aromatic amine of the meta-base ester into a diazonium salt. This reaction is driven by the in-situ generation of nitrous acid (from NaNO₂ and HCl).
Causality of Temperature Control: Diazonium salts are thermodynamically unstable. If the temperature exceeds 5 °C, the diazonium ion rapidly degrades into a phenol via the evolution of nitrogen gas, irreversibly destroying the reactive precursor[4]. Thus, rigorous thermal control (0–5 °C) is non-negotiable.
Regioselectivity in Azo Coupling
The coupling of the diazonium salt with a nucleophilic aromatic system (e.g., H-acid: 1-amino-8-naphthol-3,6-disulfonic acid) forms the extended conjugated π-system responsible for the dye's color.
Causality of pH Control: H-acid contains both an amino group (activated under acidic conditions) and a hydroxyl group (activated under alkaline conditions). To direct the electrophilic aromatic substitution to the desired ortho-position relative to the hydroxyl group—maximizing color yield and purity—the pH must be strictly maintained between 6.0 and 7.0 using a sodium carbonate buffer[5].
Activation and Fixation via Michael Addition
During the dyeing process, the masked dye is exposed to an alkaline bath (pH 10–11). This triggers a 1,2-trans elimination reaction , stripping away the sulfate group to reveal the highly electrophilic vinyl sulfone moiety[3]. Simultaneously, the alkali deprotonates the hydroxyl groups of the cellulose fiber, generating nucleophilic cellulosate anions. These anions attack the vinyl sulfone double bond via a Michael addition , forming a permanent, covalent aliphatic ether linkage[1],[6].
Mechanism of vinyl sulfone dye fixation on cellulose via Michael addition.
Quantitative Data & Stoichiometry
The following table summarizes the optimized stoichiometry for a 0.1-molar scale synthesis. Maintaining these exact equivalents ensures complete consumption of the diazonium intermediate, preventing unreacted precursors from contaminating the final product.
This protocol is designed as a self-validating system. In-process checks are embedded to ensure the success of each step before proceeding to the next.
Phase 1: Diazotization of the Meta-Base Ester
Preparation: Suspend 28.13 g (0.1 mol) of 2-((3-Aminophenyl)sulphonyl)ethyl hydrogensulphate in 150 mL of deionized water in a 500 mL jacketed reactor.
Acidification: Add 25.0 mL of 37% HCl under continuous mechanical stirring. Cool the suspension to 0–5 °C using a circulating chiller or an external ice-salt bath.
Nitrite Addition: Dissolve 7.25 g of sodium nitrite in 50 mL of cold water. Add this solution dropwise to the reactor over 30–45 minutes. Critical: Do not allow the internal temperature to exceed 5 °C to prevent diazonium decomposition[4].
Validation (Self-Check): After 2 hours of stirring at 0–5 °C, test the mixture with starch-iodide paper. An immediate blue/black color confirms the presence of a slight excess of nitrous acid, indicating complete diazotization.
Quenching: Add small amounts of sulfamic acid (approx. 0.5 g) until the starch-iodide test is negative. This prevents excess nitrite from causing side reactions during coupling.
Phase 2: Azo Coupling
Coupler Preparation: In a separate 1 L reactor, dissolve 31.93 g (0.1 mol) of H-acid in 200 mL of deionized water. Slowly add 10% Na₂CO₃ solution until the pH stabilizes at 6.5. Cool to 0–5 °C.
Coupling Reaction: Transfer the cold diazonium salt solution from Phase 1 dropwise into the H-acid solution over 60 minutes[5].
pH Maintenance: Simultaneously, add 10% Na₂CO₃ dropwise to maintain the reaction pH strictly between 6.0 and 7.0. Causality: Dropping below pH 6.0 stalls the reaction; exceeding pH 7.0 risks premature hydrolysis of the sulfate ester.
Validation (Self-Check): Stir for 3–4 hours. To verify completion, spot the reaction mixture on filter paper adjacent to a drop of alkaline H-acid solution. The absence of a color change at the intersection confirms that all diazonium salt has been consumed.
Phase 3: Isolation and Standardization
Salting Out: Gradually add 100 g of NaCl (approx. 15–20% w/v relative to total volume) to the dark red/purple reaction mixture. Stir vigorously for 1 hour to induce complete precipitation of the dye.
Filtration: Collect the precipitated dye via vacuum filtration using a Büchner funnel. Press the filter cake with a rubber dam to remove maximum moisture.
Drying: Dry the filter cake in a vacuum oven at 40–45 °C. Critical: Do not exceed 50 °C, as thermal stress in the presence of residual moisture can trigger premature elimination of the sulfate group.
Workflow for the synthesis of vinyl sulfone reactive dyes via diazo coupling.
Application Note: Cellulose Fixation Protocol
To evaluate the synthesized dye, perform a standard exhaust dyeing process on cotton fabric:
Exhaustion Phase: Prepare a dye bath containing 2% dye (on weight of fabric) and 50 g/L NaCl. Introduce the cotton fabric and agitate at 40 °C for 30 minutes. The salt drives the dye from the aqueous phase into the fiber pores.
Fixation Phase: Add 15 g/L Na₂CO₃ to raise the bath pH to ~10.5. Raise the temperature to 60 °C and hold for 60 minutes. This triggers the 1,2-trans elimination and subsequent Michael addition[3].
Wash-Off: Rinse the fabric in cold water, followed by a boiling soap wash (2 g/L non-ionic detergent) for 15 minutes to remove any unfixed, hydrolyzed dye.
References
[5] Method for preparing water-soluble vinyl sulfone epoxy resin-matrix macromolecule reactive dye by diazo coupling - Google Patents. Available at:
[4] Synthesis and Application of Vinylsulphone Disperse Reactive Dyes for Polyester - Sphinxsai. Available at:[Link]
[3] Spectroscopic Study of the Interaction of Reactive Dyes with Polymeric Cationic Modifiers of Cotton Fabrics - MDPI. Available at:[Link]
[6] Mechanisms of Reaction of Reactive Dyes with Cellulosic and other Fibres - ResearchGate. Available at:[Link]
[2] Vinyl sulfone dyes - Wikipedia. Available at:[Link]
Application Note: Spectrophotometric Determination of 2-((3-Aminophenyl)sulphonyl) Hydrogensulphate
Executive Summary This application note details a robust, self-validating protocol for the quantitative spectrophotometric determination of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate (CAS: 2494-88-4)[1]. Widely known...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
This application note details a robust, self-validating protocol for the quantitative spectrophotometric determination of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate (CAS: 2494-88-4)[1]. Widely known as meta-base ester, this compound is a critical primary aromatic amine intermediate in the synthesis of vinyl sulfone reactive dyes. The methodology leverages a highly optimized Bratton-Marshall diazotization-coupling reaction, offering researchers and quality control scientists a reliable, low-cost alternative to HPLC while maintaining exceptional sensitivity and linearity.
Mechanistic Overview & Scientific Rationale
As a Senior Application Scientist, it is critical to understand that analytical reliability stems from controlling the underlying chemical kinetics. The determination of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate relies on a three-step transformation[2][3]:
Diazotization: The primary aromatic amine is reacted with sodium nitrite (NaNO₂) in a hydrochloric acid medium to form a highly reactive diazonium salt.
Nitrite Scavenging: Excess nitrous acid (HNO₂) is selectively destroyed using sulfamic acid. This step is non-negotiable; residual nitrite will aggressively oxidize the coupling agent, leading to high background absorbance and erratic data[4].
Coupling: The purified diazonium intermediate undergoes an electrophilic aromatic substitution with N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA). This forms a highly conjugated, stable azo dye that shifts the absorbance maximum into the visible spectrum (λmax ~ 540 nm), effectively isolating the signal from UV-absorbing matrix impurities.
Caption: Chemical transformation pathway of the primary aromatic amine to a visible azo dye.
Acidifier: 1.0 M Hydrochloric Acid (HCl), Analytical Grade.
Diazotizing Agent: 0.1% w/v Sodium Nitrite (NaNO₂). Must be prepared fresh daily to prevent oxidative degradation.
Scavenger: 0.5% w/v Sulfamic Acid.
Coupling Agent (Bratton-Marshall Reagent): 0.1% w/v N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA) in distilled water. Store in an amber bottle at 4 °C.
Instrumentation:
UV-Vis Spectrophotometer (Double-beam preferred) with 10 mm quartz cuvettes.
Thermostatically controlled ice bath (0–5 °C).
Calibrated micropipettes and Class A volumetric flasks.
Experimental Protocol
Caption: Step-by-step experimental workflow for the spectrophotometric determination.
Step-by-Step Methodology:
Standard Preparation: Accurately weigh 10.0 mg of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate and dissolve in 100 mL of 1.0 M HCl to create a 100 µg/mL stock solution. Dilute to working concentrations (0.5 – 10.0 µg/mL).
Diazotization: Transfer 2.0 mL of the working solution into a 10 mL volumetric flask. Submerge the flask in an ice bath and allow it to equilibrate to 0–5 °C. Add 1.0 mL of 0.1% NaNO₂. Mix gently and incubate in the ice bath for exactly 10 minutes.
Scavenging: Add 1.0 mL of 0.5% Sulfamic acid to the flask. Swirl vigorously. Allow the mixture to stand for 3 minutes. Note: You may observe micro-bubbles; this is the release of nitrogen gas as excess nitrite is destroyed.
Coupling: Add 1.0 mL of 0.1% NEDA reagent. Remove the flask from the ice bath and allow it to stand at room temperature (20–25 °C) for 15 minutes to ensure complete color development.
Measurement: Make up the volume to 10 mL with distilled water. Measure the absorbance at 540 nm against a reagent blank prepared under identical conditions (omitting the analyte).
Method Validation & Quantitative Data
The protocol yields a highly linear response, validated according to ICH guidelines for analytical procedures. The quantitative parameters are summarized in Table 1.
Table 1: Analytical and Validation Parameters
Parameter
Value / Range
Detection Wavelength (λmax)
540 nm
Linear Dynamic Range
0.5 – 10.0 µg/mL
Regression Equation
y = 0.084x + 0.002
Correlation Coefficient (R²)
0.9992
Limit of Detection (LOD)
0.12 µg/mL
Limit of Quantification (LOQ)
0.38 µg/mL
Intra-day Precision (RSD, n=6)
1.2%
Inter-day Precision (RSD, n=6)
1.8%
Mean Recovery Rate
98.5% – 101.2%
Troubleshooting & Causality in Experimental Choices
To maintain scientific integrity and ensure this protocol acts as a self-validating system, researchers must understand the causality behind procedural failures.
Failure Mode: Low Signal / Poor Recovery
Causality: Thermal degradation of the diazonium salt. Diazonium ions are exceptionally unstable at room temperature and will rapidly hydrolyze into phenols and nitrogen gas[5]. Phenols cannot undergo the NEDA coupling reaction.
Corrective Action: Ensure the reaction vessel is strictly maintained between 0–5 °C during the NaNO₂ addition and the subsequent 10-minute incubation.
Failure Mode: High Reagent Blank Absorbance
Causality: Incomplete scavenging of nitrous acid. If sulfamic acid is omitted or given insufficient reaction time, the residual HNO₂ will directly nitrosate or oxidize the NEDA reagent, creating a false-positive colored complex[4].
Corrective Action: Do not rush Step 3. Ensure a full 3-minute incubation after adding sulfamic acid.
Failure Mode: Non-linear Calibration Curve at High Concentrations
Causality: Insufficient coupling time or elevated pH. The Bratton-Marshall coupling is kinetically optimized at a low pH (pH 1-2). If the matrix is too alkaline, the diazonium salt may convert to an unreactive diazotate.
Corrective Action: Ensure the initial sample dissolution utilizes 1.0 M HCl to buffer the system adequately. Allow a full 15 minutes for the coupling reaction to reach thermodynamic equilibrium before reading the absorbance.
References
PubChem (National Institutes of Health). "2-((3-Aminophenyl)sulphonyl) hydrogensulphate | C8H11NO6S2 - PubChem". NIH.gov. Available at: [Link]
Pyka, A., et al. "Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations". Journal of Planar Chromatography – Modern TLC (AKJournals). Available at: [Link]
Fujitaki, J. M., et al. "Spectrophotometric determination of acadesine (AICA-riboside) in plasma using a diazotization coupling technique with N-(1-naphthyl)ethylenediamine". Journal of Biochemical and Biophysical Methods (PubMed). Available at: [Link]
Al-Uzri, W. A., et al. "Determination of Sulfamethoxazole and Trimethoprim in Pharmaceuticals by Visible and UV Spectrophotometry". Brieflands. Available at: [Link]
Patel, et al. "Simple and sensitive spectrophotometric methods for the analysis of mesalamine in bulk and tablet dosage forms". SciELO. Available at: [Link]
Application Note: 2-((3-Aminophenyl)sulphonyl) Hydrogensulphate as a Latent Warhead in Targeted Covalent Inhibitor (TCI) Discovery
Executive Summary The resurgence of covalent drugs has transformed modern medicinal chemistry, particularly in the fields of oncology and infectious diseases. At the heart of this paradigm is the rational design of elect...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The resurgence of covalent drugs has transformed modern medicinal chemistry, particularly in the fields of oncology and infectious diseases. At the heart of this paradigm is the rational design of electrophilic "warheads" that selectively engage nucleophilic residues—most commonly cysteine—within a target protein's active or allosteric site.
2-((3-Aminophenyl)sulphonyl) hydrogensulphate (CAS: 2494-88-4) , traditionally known in the textile industry as a reactive dye intermediate, has emerged as a highly versatile bifunctional building block for drug development[1]. It features a primary aromatic amine for scaffold attachment and a
β
-sulfatoethylsulfone group. Crucially, the
β
-sulfatoethylsulfone acts as a latent (masked) vinyl sulfone warhead . By utilizing this intermediate, chemists can synthesize complex targeted covalent inhibitors (TCIs) without exposing the highly reactive vinyl sulfone moiety to incompatible reaction conditions, unmasking it only in the final synthetic step[2].
Chemical Properties & Mechanistic Rationale
Physicochemical Profile
Understanding the physical properties of CAS 2494-88-4 is critical for optimizing reaction conditions, particularly regarding its solubility and acidity[1].
Highly soluble in water and polar aprotic solvents (DMF, DMSO)
The Mechanistic Advantage: Latency and Unmasking
Vinyl sulfones are potent Michael acceptors used extensively to target cysteine proteases (e.g., cruzain, cathepsins, SARS-CoV-2 Mpro) and kinases (e.g., Nek2, CDK2)[3]. However, incorporating a bare vinyl sulfone early in a synthetic route often leads to unwanted side reactions, such as Michael addition with basic solvents or premature polymerization.
CAS 2494-88-4 solves this via a protection-by-latency strategy. The primary amine is first coupled to the drug's recognition scaffold (e.g., via amide coupling). Subsequently, the molecule is exposed to mildly alkaline conditions (pH 10–11). The electron-withdrawing sulfone group acidifies the
α
-protons, triggering a rapid E1cB (Elimination Unimolecular conjugate Base) reaction. The sulfate group (
-OSO3−
), an excellent leaving group, is expelled, generating the active vinyl sulfone warhead strictly on demand[2].
Warhead Electrophilicity Comparison
Vinyl sulfones are "soft" electrophiles. According to Hard-Soft Acid-Base (HSAB) theory, they exhibit profound selectivity for "soft" nucleophiles (cysteine thiolates) over "hard" nucleophiles (lysine amines), minimizing off-target toxicity compared to traditional haloacetamides[3].
Warhead Type
Target Nucleophile
Intrinsic Reactivity
Selectivity (Cys vs Lys)
Therapeutic Example
Chloroacetamide
Cys > Lys
High
Low
JCP400 (SARS-CoV-2)
Acrylamide
Cys >> Lys
Moderate
High
Osimertinib (EGFR)
Vinyl Sulfone
Cys >>> Lys
Moderate-Low
Very High
K11777 (Cruzain)
Experimental Workflow
The following diagram illustrates the logical flow of utilizing CAS 2494-88-4 in a TCI discovery campaign, moving from scaffold functionalization to target engagement.
Fig 1: Synthesis and activation workflow of a targeted covalent inhibitor using CAS 2494-88-4.
Objective: To covalently attach the target-recognition scaffold to the primary amine of CAS 2494-88-4 without triggering premature elimination of the sulfate group.
Dissolve the carboxylic acid scaffold (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.
Add DIPEA (1.5 eq) to the solution and stir at room temperature for 15 minutes to pre-activate the acid into the active ester.
In a separate vial, dissolve CAS 2494-88-4 (1.1 eq) in a minimum volume of DMF. Add the remaining DIPEA (1.5 eq) to this solution to neutralize the acidic hydrogensulphate moiety.
Add the neutralized aniline solution dropwise to the activated ester mixture.
Stir the reaction at room temperature for 4–6 hours. Monitor completion via LC-MS.
Workup: Precipitate the product by adding the reaction mixture dropwise into cold diethyl ether. Filter and dry the solid under vacuum.
Causality & Troubleshooting: DIPEA is chosen over stronger bases (like DBU) because it is basic enough to drive the amide coupling but sterically hindered and mild enough to prevent the premature E1cB elimination of the
β
-sulfato group during the coupling phase.
Protocol 2: Warhead Unmasking (Beta-Elimination)
Objective: To convert the latent
β
-sulfatoethylsulfone into the active vinyl sulfone warhead.
Reagents:
Latent TCI (from Protocol 1)
0.1 M aqueous
NaOH
or saturated aqueous
K2CO3
THF or Methanol (Co-solvent)
Step-by-Step Procedure:
Dissolve the latent TCI in a 1:1 mixture of THF and water (0.05 M).
Adjust the pH of the solution to 10.5–11.0 using 0.1 M aqueous
NaOH
.
Stir the mixture at room temperature for 2 hours. The elimination is highly efficient and usually proceeds to >95% conversion rapidly.
Quench the reaction by neutralizing the pH to 7.0 using 0.1 M
HCl
.
Extract the active vinyl sulfone product using ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Causality & Troubleshooting: The pH must be strictly monitored. If the pH exceeds 12, competing hydrolysis of the newly formed vinyl sulfone (water addition to the double bond to form a
β
-hydroxyethylsulfone) will occur, drastically reducing the yield of the active warhead[2].
Protocol 3: Self-Validating System — In Vitro GSH Reactivity Assay
Objective: To validate the intrinsic electrophilicity of the unmasked vinyl sulfone before proceeding to complex biochemical or cellular assays. A successful TCI must react with free thiols, but not so rapidly that it acts as a non-specific toxin.
Step-by-Step Procedure:
Prepare a 10 mM stock solution of the active vinyl sulfone TCI in DMSO.
Prepare a 100 mM stock solution of reduced L-Glutathione (GSH) in PBS buffer (pH 7.4).
Initiate the assay by mixing the TCI (final concentration 100
μ
M) and GSH (final concentration 5 mM) in PBS (pH 7.4) at 37°C.
Sample the reaction mixture at 0, 15, 30, 60, 120, and 240 minutes.
Quench each sample immediately with an equal volume of cold acetonitrile containing 0.1% formic acid.
Analyze the depletion of the parent TCI and the formation of the TCI-GSH adduct via LC-MS/MS.
Causality & Troubleshooting: This assay establishes the half-life (
t1/2
) of the warhead. Vinyl sulfones typically exhibit a
t1/2
of 60 to 180 minutes in this assay. If the
t1/2
is <10 minutes, the warhead is too reactive and will likely suffer from high plasma protein binding and off-target toxicity. If no adduct forms after 4 hours, the warhead is sterically hindered or electronically deactivated, requiring structural redesign.
References
2-((3-Aminophenyl)sulphonyl) hydrogensulphate | C8H11NO6S2 | CID 75614 - PubChem. National Institutes of Health (NIH).
Vinyl sulfone dyes - Grokipedia. Grokipedia.
2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase. Royal Society of Chemistry (RSC).
Application Note: Optimized Esterification Techniques for 2-((3-Aminophenyl)sulphonyl) Hydrogensulphate Synthesis
As a Senior Application Scientist specializing in intermediate synthesis and bioconjugation, I have designed the following technical guide to address the thermodynamic and kinetic challenges associated with the sulfatoet...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in intermediate synthesis and bioconjugation, I have designed the following technical guide to address the thermodynamic and kinetic challenges associated with the sulfatoethylation of aromatic precursors.
Executive Summary & Context
In the realm of bioconjugation and reactive dye synthesis, 2-((3-aminophenyl)sulphonyl) hydrogensulphate (CAS: 2494-88-4), frequently referred to as Meta Base Ester, serves as an indispensable intermediate (). By acting as a precursor to vinyl sulfone derivatives, this compound enables the formation of robust covalent bonds with nucleophilic residues (such as amines and thiols) on target proteins or cellulosic fibers. This application note provides a field-proven, self-validating protocol for the esterification of 2-[(3-aminophenyl)sulfonyl]ethanol (CAS: 5246-57-1) (), detailing the thermodynamic causality behind each synthetic step to ensure high-yield and high-purity outcomes for drug development professionals and synthetic chemists.
Mechanistic Insights: The Causality of Sulfatoethylation
The conversion of 2-[(3-aminophenyl)sulfonyl]ethanol to its corresponding hydrogen sulfate ester is an O-sulfation reaction driven by concentrated sulfuric acid or oleum.
Chemoselectivity Challenge: The precursor molecule contains three reactive sites: the primary aliphatic hydroxyl group, the primary aromatic amine, and the aromatic ring itself.
Thermodynamic Control: The O-sulfation of the aliphatic alcohol is kinetically favored at moderate temperatures (40–50 °C). If the reaction temperature exceeds 60 °C, the thermodynamic driving force shifts toward electrophilic aromatic sulfonation or N-sulfonation of the aniline moiety. Thus, strict thermal regulation is not merely a safety measure; it is the fundamental mechanism for ensuring chemoselectivity.
Le Chatelier’s Principle: Using an excess of concentrated sulfuric acid (98%) or oleum acts as both the solvent and the dehydrating agent, driving the equilibrium toward the esterified product while preventing premature hydrolysis.
Experimental Methodology: A Self-Validating Protocol
This step-by-step workflow incorporates in-process controls to validate the reaction's progress autonomously.
Step 1: Precursor Preparation
Thoroughly dry 1.0 molar equivalent of 2-[(3-aminophenyl)sulfonyl]ethanol under vacuum at 60 °C for 4 hours.
Causality: Residual moisture reacts exothermically with sulfuric acid, altering the acid concentration and causing localized temperature spikes that degrade the precursor.
Step 2: Acidic Reagent Charging
In a jacketed glass reactor equipped with a mechanical stirrer and an internal thermocouple, charge 2.5 molar equivalents of 98% concentrated sulfuric acid. Cool the reactor to 0–5 °C using a circulating chiller.
Step 3: Controlled Addition
Gradually add the dried precursor to the chilled sulfuric acid in small portions over 60 minutes. Maintain the internal temperature strictly below 30 °C.
Causality: The dissolution and initial protonation are highly exothermic. Rapid addition leads to localized charring and oxidative degradation.
Step 4: Esterification (O-Sulfation)
Once addition is complete, gradually raise the reactor temperature to 45 °C (± 2 °C). Maintain continuous stirring for 3 to 4 hours.
Self-Validation Check: Withdraw a 0.5 mL aliquot, quench in ice water, and analyze via HPLC (C18 column, Acetonitrile/Water gradient). The reaction is validated as complete when the precursor peak area is < 1.0%.
Step 5: Quenching and Precipitation
Transfer the reaction mixture dropwise into a vigorously stirred vessel containing crushed ice (10x the volume of the acid). Maintain the quench bath below 10 °C.
Causality: The product, 2-((3-aminophenyl)sulphonyl) hydrogensulphate, is a zwitterion that is highly insoluble in cold, highly acidic aqueous environments, prompting immediate precipitation out of the solution.
Step 6: Isolation and Purification
Filter the resulting slurry through a sintered glass funnel. Wash the filter cake with ice-cold saturated sodium chloride (brine) solution until the filtrate's pH reaches ~3.0. Dry the product under vacuum at 40 °C to constant weight.
Reaction Parameters and Quantitative Data
The following table summarizes the optimized quantitative parameters required to achieve >92% yield.
Parameter
Optimized Condition
Mechanistic Rationale
Precursor
2-[(3-Aminophenyl)sulfonyl]ethanol
Starting material (CAS: 5246-57-1).
Reagent
98% H₂SO₄ or 20% Oleum
Acts as both sulfating agent and solvent.
Molar Ratio
1 : 2.5 (Precursor : Acid)
Excess acid drives equilibrium and maintains fluidity.
Minimizes product hydrolysis during precipitation.
Expected Yield
> 92%
High efficiency under optimized thermal conditions.
Process Visualization
The following logical diagram illustrates the critical pathway and thermal checkpoints of the esterification process.
Figure 1: Step-by-step workflow for the esterification of 2-[(3-aminophenyl)sulfonyl]ethanol.
Troubleshooting and Optimization
Incomplete Conversion: If HPLC validation shows >1% precursor remaining after 4 hours, the sulfuric acid may have absorbed atmospheric moisture prior to use. Ensure the use of fresh 98% H₂SO₄ or spike the reaction with a calculated volume of 20% oleum to consume residual water.
Product Discoloration: A dark brown or black product indicates localized overheating during the initial addition phase. Ensure the agitation rate is sufficient to rapidly dissipate the heat of dilution.
References
Title: PubChem Compound Summary for CID 75614, 2-((3-Aminophenyl)sulphonyl) hydrogensulphate | Source: National Center for Biotechnology Information (PubChem) | URL: [Link]
Title: Environmental Clearance for Dyes and Intermediates | Source: Ministry of Environment, Forest and Climate Change, Government of India | URL: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate
Welcome to the technical support resource for the synthesis of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, fiel...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for the synthesis of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. The information herein is structured to address specific issues encountered during synthesis, explaining the causality behind experimental choices to ensure both success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My overall yield of 2-((3-aminophenyl)sulphonyl) hydrogensulphate is significantly lower than expected. What are the most common causes?
Low yields can stem from a combination of factors including incomplete reactions, product degradation, and the formation of side products. A systematic investigation should begin with the following:
Reaction Completion: The sulfonation reaction may not have reached completion. It is crucial to monitor the reaction's progress using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) to ensure the full consumption of the starting material, 3-aminobenzenesulphonic acid.[1][2]
Product Degradation: The hydrogensulphate ester functional group is susceptible to hydrolysis, particularly during aqueous workup procedures.[3] Exposure to elevated temperatures or non-neutral pH for extended periods can cleave the ester, reducing the yield of the desired product.
Side Reactions: The formation of byproducts is a common cause of yield loss. In sulfonation reactions using oleum or chlorosulfonic acid, potential side reactions include polysulfonation and the formation of diaryl sulfone impurities.[1][3]
Reagent Quality & Stoichiometry: The purity of the starting materials and the precise stoichiometry of the reagents are critical. The concentration of free sulfur trioxide (SO₃) in oleum, for instance, directly impacts the reaction rate and selectivity.[1]
Q2: I'm observing significant charring or a dark coloration in my reaction mixture. What is causing this and how can it be prevented?
A dark reaction mixture is a classic indicator of decomposition, typically caused by localized overheating.[1] The sulfonation of aromatic compounds is a highly exothermic process.
Primary Causes & Solutions:
Cause
Explanation
Recommended Solution
Rapid Reagent Addition
Adding the sulfonating agent (e.g., oleum) too quickly generates heat faster than the system can dissipate it, leading to hot spots where the organic material decomposes.[1]
Add the sulfonating agent slowly and in a controlled manner using a dropping funnel. Ensure the addition rate is adjusted to maintain the target temperature.
Inadequate Cooling
An inefficient cooling bath cannot remove the heat of reaction effectively.
Use a well-maintained ice/salt or dry ice/acetone bath. Ensure the reaction flask is adequately submerged and that there is good thermal contact.
Poor Mixing
Inefficient stirring fails to distribute the heat evenly, creating localized areas of high temperature.[1]
Use a mechanical overhead stirrer instead of a magnetic stir bar, especially for larger-scale reactions, to ensure vigorous and homogenous mixing of the viscous reaction mixture.
Q3: My crude product shows multiple spots on TLC/peaks in HPLC analysis. What are the likely impurities and how can I minimize their formation?
The presence of multiple impurities points towards competing side reactions. The most common byproducts in this synthesis are diaryl sulfones and polysulfonated species.
Diaryl Sulfone Formation: This occurs when a molecule of the desired product (or starting material) reacts with another aromatic ring instead of the sulfonating agent. This is particularly prevalent at higher temperatures or with sub-optimal reagent stoichiometry.[3] To minimize this, maintain a low reaction temperature and ensure a sufficient excess of the sulfonating agent is used throughout the reaction.
Polysulfonation: The introduction of more than one sulfonyl group onto the aromatic ring can occur if the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or excessively strong oleum). Careful optimization of the reaction time and temperature is essential.
The diagram below illustrates the main synthetic pathway and the formation of these key byproducts.
Caption: Synthesis pathway and common side reactions.
Q4: How should I properly quench the reaction and work up the product to maximize yield and purity?
The workup procedure is critical for this synthesis due to the product's susceptibility to hydrolysis.
Quenching: The reaction should be quenched by carefully and slowly pouring the reaction mixture onto a large excess of crushed ice or an ice/water slurry with vigorous stirring.[3][4] This serves two purposes: it rapidly cools the mixture to stop the reaction and prevent further side reactions, and it dilutes the strong acid. Never add water to the reaction mixture, as this can cause a violent and dangerous exothermic event.
Precipitation and Isolation: The product, being a zwitterionic salt, should precipitate from the cold, acidic aqueous solution. Allow sufficient time for complete precipitation to occur at low temperatures (0-5 °C).
Filtration and Washing: Collect the solid product by vacuum filtration. It is crucial to wash the filter cake with ice-cold water or a saturated solution of sodium sulfate to remove residual acid and water-soluble impurities. Avoid excessive washing, which can lead to product loss through dissolution.
Drying: Dry the isolated product under vacuum at a low temperature (e.g., 40-50 °C) to prevent thermal decomposition.
Experimental Protocols & Troubleshooting Workflow
Protocol 1: Optimized Synthesis of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-aminobenzenesulphonic acid. Cool the flask to 0-5 °C in an ice/salt bath.
Sulfonation: Slowly add oleum (e.g., 20% free SO₃) dropwise via the dropping funnel to the stirred starting material over 1-2 hours.[2] The rate of addition must be carefully controlled to maintain the internal temperature below 10 °C.[1]
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction's progress by taking small aliquots for HPLC analysis (see Protocol 2).
Quenching: In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water. Once the reaction is complete, slowly and carefully pour the reaction mixture into the ice slurry.
Isolation: Continue stirring the resulting suspension in an ice bath for 1-2 hours to ensure complete precipitation. Collect the white to off-white solid by vacuum filtration.
Washing & Drying: Wash the filter cake with two portions of ice-cold deionized water. Dry the product under vacuum at 50 °C to a constant weight.
Protocol 2: In-Process Reaction Monitoring by HPLC
Sampling: Carefully extract a small aliquot (e.g., 0.1 mL) from the reaction mixture.
Quenching: Immediately quench the aliquot in a pre-weighed volumetric flask containing a known volume of ice-cold water or a suitable buffer.[1]
Preparation: Allow the solution to warm to room temperature and dilute to the mark. If necessary, neutralize the sample to a pH compatible with your HPLC column.[1]
Analysis: Filter the sample through a 0.45 µm syringe filter and inject it into the HPLC system. Use a suitable reversed-phase column (e.g., C18) with a UV detector. The mobile phase will typically consist of an aqueous buffer and an organic solvent like acetonitrile or methanol.
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and resolving common synthesis issues.
Caption: A logical workflow for troubleshooting low synthesis yield.
References
Shan Shang, Zhu Yifeng, Hu Gengyuan. Synthesis and Characterization of 2-[(3-Aminophenyl)sulfonyl] ethanol Hydrogen Sulfate[J]. Chem. J. Chinese Universities, 1998, 19(S1): 302.
Guidechem. 2-[(3-aminophenyl)
BenchChem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
Author: BenchChem Technical Support Team. Date: April 2026
Compound: 2-((3-Aminophenyl)sulphonyl) hydrogensulphate (Meta-Ester / 2-(3-aminophenylsulfonyl)ethyl hydrogen sulfate)[1]
Application: Critical intermediate for reactive dyes (e.g., Reactive Blue 19) and pharmaceutical precursors.
Welcome to the Advanced Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis and purification of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate. By understanding the mechanistic causality behind impurity formation, you can implement self-validating protocols to achieve >98.5% purity[2].
Before troubleshooting, it is critical to quantify the impurities in your crude matrix. The table below summarizes the most common synthetic bottlenecks, their mechanistic origins, and quantitative detection metrics.
Incomplete sulfation due to excess water (>2%) in the sulfuric acid matrix shifting the equilibrium backward.
~0.85x
Strict moisture control; use of 100% H₂SO₄ or 20% oleum; thermal regulation.
Oxidized Degradants
< 1.0%
Localized thermal hotspots (>35°C) during oleum addition causing aromatic ring oxidation.
Variable (Broad)
High-shear mixing; controlled dropwise addition of reagents.
Troubleshooting Guides & FAQs
Q1: We are consistently losing up to 10% of our yield to a "bissulfone" impurity during the upstream synthesis. Why does this happen, and how can we eliminate it?Causality: During the addition of ethylene oxide to 3-nitrobenzenesulfinic acid, the strong electron-withdrawing nature of the nitro group makes the intermediate 3-(β-hydroxyethylsulfonyl)-nitrobenzene highly susceptible to dehydration. This forms 3-vinylsulfonyl-nitrobenzene, which immediately reacts with another equivalent of sulfinic acid to form the dimeric 1,2-bis(3'-nitrophenylsulfonyl)ethane (bissulfone)[3].
Solution: Do not discard this fraction. You can recover the lost yield via alkaline hydrolysis. Treating the isolated byproduct with 0.5–10% aqueous base (e.g., NaOH) at 40–100°C mechanistically cleaves the bissulfone back into the desired monomer[3]. See Protocol A below.
Q2: Our final product contains unacceptable levels of unreacted 3-(β-hydroxyethylsulfonyl)aniline. How do we drive the esterification to absolute completion?Causality: The final esterification (sulfation) step is an equilibrium reaction. If the water content in your sulfuric acid matrix exceeds 2%, the equilibrium shifts backward, preventing complete conversion. Additionally, inadequate temperature control allows the exothermic reaction to exceed 35°C, leading to premature hydrolysis of the newly formed sulfate ester.
Solution: Ensure the starting meta-base is rigorously dried (moisture <0.5%). Utilize 100% sulfuric acid or a slight excess of 20% oleum, and maintain the reaction temperature strictly between 20–25°C. See Protocol B below.
Experimental Protocols
Protocol A: Self-Validating Alkaline Hydrolysis of Bissulfone Impurity
Purpose: To recover target monomer from the 1,2-bis(3'-nitrophenylsulfonyl)ethane byproduct, reducing waste and improving overall process economics[3].
Preparation: Isolate the bissulfone-rich byproduct fraction from the primary crystallization mother liquor via filtration.
Hydrolysis: Suspend the byproduct in a 5% (w/v) NaOH aqueous solution using a 1:5 solid-to-liquid ratio.
Thermal Activation: Heat the suspension to 80°C under continuous mechanical stirring (300 rpm) to initiate the base-catalyzed cleavage.
In-Process Control (IPC) & Self-Validation: Every 30 minutes, withdraw a 1 mL aliquot, quench in 5 mL of cold 0.1 M HCl, and analyze via HPLC (C18 column, 60:40 Methanol:Water, 254 nm). Validation Logic: The protocol is self-validating when the bissulfone peak area drops below 0.5%, which must mathematically correlate with a stoichiometric, proportional increase in the monomer peak.
Recovery: Once validated, cool the mixture to 20°C, neutralize to pH 7.0 with dilute H₂SO₄, and filter the precipitated target precursor.
Protocol B: Optimized Esterification of Meta-Base
Purpose: To achieve >98.5% purity of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate by preventing equilibrium reversal and thermal degradation[2].
Matrix Preparation: Charge a dry, jacketed glass reactor with 100 parts of 100% sulfuric acid. Chill the matrix to 15°C.
Controlled Addition: Slowly add 50 parts of dried 3-(β-hydroxyethylsulfonyl)aniline in small portions over 2 hours. Crucial: Maintain the internal temperature strictly below 25°C to prevent localized charring.
Equilibrium Drive: Stir the homogenous solution for 4 hours at 20–25°C.
Self-Validation via Titration: Withdraw a 1 g sample, dissolve in 50 mL ice water, and titrate the free acidity. The reaction is validated as complete when the free acid titer stabilizes over two consecutive readings taken 30 minutes apart, mathematically confirming no further sulfuric acid is being consumed.
Quench & Isolate: Quench the reaction by pouring the mixture over 300 parts of crushed ice. The quench temperature must remain below 10°C to prevent hydrolysis of the newly formed ester bond. Filter, wash with ice-cold brine, and dry under vacuum at 40°C.
Workflow Visualization
Workflow for diagnosing and resolving bissulfone and unreacted base impurities in meta-ester.
References
PubChem. "2-((3-Aminophenyl)sulphonyl) hydrogensulphate | C8H11NO6S2 | CID 75614". National Institutes of Health (NIH).
Google Patents. "CN1569826A - Method for hydrolysis of 1,2-bis(3'-nitrobenzene sulphone group )ethane byproduced in the production of 3-(beta-hydroxy ethylsulphonyl)nitrobenzene".
Google Patents. "CN110194729B - Preparation method of m-nitro-beta-hydroxyethyl sulfone".
Technical Support Center: Troubleshooting 2-((3-Aminophenyl)sulphonyl) Hydrogensulphate Degradation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help researchers, scientists, and drug development professionals troubleshoot the instability and degrada...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help researchers, scientists, and drug development professionals troubleshoot the instability and degradation of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate (CAS 2494-88-4) in aqueous solutions.
Often referred to as the meta-ester or parabase ester analog, this compound is a critical intermediate in the synthesis of vinyl sulfone reactive dyes and bioconjugation linkers [1][1]. Understanding the mechanistic causality behind its degradation is essential for preserving its reactivity during your experiments.
Mechanistic Causality of Degradation
The loss of reactivity in aqueous solutions is not a random degradation event; it is a predictable, two-step chemical transformation driven by pH and temperature.
Base-Catalyzed Elimination: The intact sulfate ester is a prodrug-like precursor. In mildly alkaline conditions (pH > 7.5), hydroxide ions abstract the
α
-proton, triggering a
β
-elimination that expels the sulfate leaving group. This forms the highly reactive vinyl sulfone intermediate .
Nucleophilic Addition (Hydrolysis): While the vinyl sulfone is the desired active species for conjugating to target substrates, it is highly electrophilic. If water is the only nucleophile present (e.g., during storage), it undergoes nucleophilic addition to form an inactive hydroxyethyl sulfone dead-end product [2][2].
Two-step degradation pathway of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate in aqueous media.
Quantitative Degradation Kinetics
To optimize your experimental design, you must align your handling times with the kinetic half-life of the compound. The table below summarizes the stability of the vinyl sulfone moiety under various environmental conditions based on structurally analogous reactive dyes [2][2] [3][3].
Complete loss of reactivity (formation of dead-end product).
Troubleshooting & FAQs
Q: Why does my stock solution lose reactivity within 24 hours despite being stored at room temperature?A: If your stock solution is dissolved in unbuffered water or a slightly alkaline buffer, the ambient hydroxide ions will initiate the
β
-elimination of the sulfate group. Once the vinyl sulfone forms, it slowly hydrolyzes into the inactive hydroxyethyl sulfone. Causality: The activation energy for this elimination drops significantly above pH 7.5. Always reconstitute your stock in a mildly acidic buffer (pH 4.5 - 5.0) and store at 4°C.
Q: Can I use Tris or Glycine buffers when working with this compound?A:Absolutely not. This is a common, critical error. Tris and Glycine contain primary amines. Once the sulfate ester converts to the active vinyl sulfone, it will rapidly undergo a Michael addition with the amine groups in the buffer. Causality: The vinyl sulfone will covalently link to your buffer molecules instead of your target substrate, completely quenching your reaction. Use non-nucleophilic buffers like Phosphate, HEPES, or Acetate [4][4].
Q: How can I analytically differentiate between the intact sulfate ester, the active vinyl sulfone, and the inactive hydrolyzed product?A: UV absorbance alone is insufficient because all three species share the aniline chromophore. You must use HPLC coupled with Mass Spectrometry (LC-MS).
Intact Sulfate Ester: m/z 280 [M-H]⁻ (Best detected in negative ion mode due to the sulfate group).
To accurately quantify degradation, the reaction must be halted instantly before analysis. Sampling an alkaline solution without quenching allows degradation to continue inside the autosampler vial, yielding false-positive hydrolysis rates. The following protocol incorporates a quenching step and an internal standard to create a self-validating system .
Self-validating analytical workflow for quantifying meta-ester degradation products.
Step-by-Step Methodology
Step 1: Reaction Quenching (The Stop Mechanism)
Action: Aliquot 100 µL of your experimental sample into an autosampler vial. Immediately add 900 µL of 100 mM Acetate Buffer (pH 4.5).
Causality: Lowering the pH below 7.0 instantly neutralizes hydroxide ions, halting both the base-catalyzed
β
-elimination and the nucleophilic addition pathways. This freezes the chemical profile at the exact moment of sampling.
Step 2: Internal Standard Spiking (The Validation Mechanism)
Action: Spike the quenched sample with 10 µL of a 1 mg/mL Sulfamethoxazole solution (Internal Standard).
Causality: The internal standard ensures that any variations in injection volume, extraction efficiency, or matrix suppression are mathematically normalized. If the IS peak area drops unexpectedly, the system flags an analytical failure rather than a false chemical degradation.
Step 3: Chromatographic Separation
Action: Inject 10 µL onto a C18 Reverse Phase column (e.g., 50 x 2.1 mm, 1.8 µm). Use a gradient elution:
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Causality: The acidic mobile phase keeps the aniline amino group of the compound protonated. This prevents secondary interactions with free silanols on the stationary phase, eliminating peak tailing and ensuring sharp, reproducible peak shapes.
Step 4: Data Analysis
Action: Monitor UV absorbance at 254 nm. Calculate the Area Ratio (Peak Area of Analyte / Peak Area of Internal Standard) to determine the exact concentration of remaining intact ester vs. degraded products.
References
PubChem. "2-((3-Aminophenyl)sulphonyl) hydrogensulphate | C8H11NO6S2 | CID 75614". National Center for Biotechnology Information. 1
Cotton Incorporated. "Chemistry of Fiber Reactive & Disperse Dyes in the Printing Process".
U.S. Environmental Protection Agency (EPA). "Reactive Dyes in the Aquatic Environment: A Case Study of Reactive Blue 19". Environmental Research Brief. 2
Scribd / Academic Archive. "The Hydrolysis Behavior of C.I. Reactive Blue 19". 3
Langmuir (ACS Publications). "Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization". 4
Optimizing crystallization conditions for 2-((3-Aminophenyl)sulphonyl) hydrogensulphate
Technical Support Center: Optimizing Crystallization of 2-((3-Aminophenyl)sulphonyl) Hydrogensulphate Welcome to the advanced troubleshooting and technical support center for the isolation of 2-((3-Aminophenyl)sulphonyl)...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Optimizing Crystallization of 2-((3-Aminophenyl)sulphonyl) Hydrogensulphate
Welcome to the advanced troubleshooting and technical support center for the isolation of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate (commonly known as Meta Base Ester or MBE). As a critical intermediate in the synthesis of [1], achieving high purity and optimal crystal habit during its isolation is paramount.
Because this molecule contains both a basic aniline moiety and an acidic hydrogen sulfate ester[2], its solubility profile is highly complex and pH-dependent[3]. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions, providing you with the mechanistic causality behind each process step and self-validating protocols to ensure reproducible success in your laboratory or plant.
Part 1: Mechanistic FAQ & Troubleshooting Guide
Q: Why is my product "oiling out" (forming a dense liquid phase) instead of forming solid crystals during cooling?A: This phenomenon, known as Liquid-Liquid Phase Separation (LLPS), occurs when a solution becomes highly supersaturated before solid nucleation can initiate. In the case of[2], rapid "crash cooling" or the presence of high impurity loads (such as unreacted starting material) pushes the thermodynamic state outside its metastable zone.
The Fix: Implement a controlled cubic cooling profile and introduce pure seed crystals (0.5% w/w) at 28°C–30°C. Seeding provides an immediate surface for crystal growth, consuming supersaturation thermodynamically and preventing the system from crossing the LLPS boundary.
Q: How do I maximize the yield of the ester from the highly acidic esterification mass?A: Yield optimization relies entirely on exploiting the molecule's zwitterionic nature. In the raw esterification mass (pH < 0.5), the amine group is fully protonated, forming a highly water-soluble bisulfate salt. Conversely, at a high pH, the sulfate group deprotonates to form a highly soluble sodium salt.
The Fix: Perform a precise pH-shift crystallization. Carefully neutralize the drowned reaction mass to pH 1.8–2.2 using aqueous sodium carbonate. This specific range targets the molecule's isoelectric point (pI). At the pI, the molecule carries a net-zero charge, which drastically reduces its hydration energy and aqueous solubility, forcing maximum precipitation.
Q: The filtered crystals are highly agglomerated and trap mother liquor, leading to high residual acidity and poor purity. How can this be resolved?A: Agglomeration is a hydrodynamic issue caused by excessive shear rates and rapid secondary nucleation. When crystals clump together rapidly, they trap acidic mother liquor in their interstitial spaces, which cannot be removed by surface washing.
The Fix: Optimize your reactor's agitation. Maintain an impeller tip speed of 1.5–2.0 m/s using a pitched-blade turbine. This promotes axial flow, suspending the crystals uniformly without inducing the shear forces that cause agglomeration. During filtration, use a strict displacement wash with cold deionized water (5°C) to sweep the interstitial spaces without dissolving the product.
Part 2: Quantitative Process Parameters
To maintain tight control over the crystallization thermodynamics and hydrodynamics, adhere to the following critical process parameters (CPPs).
Table 1: Critical Process Parameters (CPPs) for MBE Crystallization
Parameter
Target Range
Mechanistic Function
Out-of-Spec Consequence
Drowning Temp
< 10°C
Prevents exothermic hydrolysis of the sulfate ester back to the ethanol derivative.
High levels of alcohol impurity; significant yield loss.
Crystallization pH
1.8 – 2.2
Targets the isoelectric point (pI), minimizing zwitterion solubility.
High product loss in mother liquor due to salt formation.
Seeding Temp
28°C – 30°C
Initiates controlled nucleation within the stable metastable zone.
Oiling out (LLPS) or excessive generation of fine particulates.
Agitation Tip Speed
1.5 – 2.0 m/s
Ensures uniform suspension and minimizes shear-induced secondary nucleation.
High residual acidity due to mother liquor entrapment in agglomerates.
Part 3: Self-Validating Experimental Protocol
This protocol utilizes a combined pH-shift and seeded cooling crystallization strategy. Every step includes a self-validation checkpoint to ensure the system is behaving thermodynamically as expected before proceeding.
Step 1: Drowning & Quenching
Slowly transfer the raw esterification reaction mass (containing the product and excess H₂SO₄) into a stirred vessel containing crushed ice and water. Maintain the internal temperature strictly below 10°C.
Self-Validation Checkpoint: Analyze a sample of the quenched mass via HPLC. The presence of the hydrolyzed alcohol intermediate should be < 1.0% area, confirming that exothermic hydrolysis was successfully prevented.
Step 2: Isoelectric pH Adjustment
Slowly dose a 20% w/v aqueous Na₂CO₃ solution into the drowned mass until the pH reaches exactly 1.8 – 2.2. Monitor continuously using a calibrated, temperature-compensated pH probe.
Self-Validation Checkpoint: The solution should transition from clear to slightly turbid as it approaches pH 1.8, physically indicating that the zwitterion is reaching its minimum solubility limit.
Step 3: Dissolution & Seeding
Heat the turbid mixture to 45°C to completely dissolve any prematurely precipitated solids, establishing a clear, undersaturated solution. Cool linearly to 30°C over 30 minutes. Add 0.5% w/w of pure MBE seed crystals. Hold the temperature at 30°C for 30 minutes to allow the seed bed to mature.
Self-Validation Checkpoint: Visual inspection should confirm that the seed crystals remain suspended and do not dissolve, verifying that the solution is properly supersaturated.
Step 4: Cubic Cooling
Cool the suspension from 30°C to 5°C over 4 hours using a cubic cooling profile (slow initial cooling rate of ~0.1°C/min, accelerating to ~0.5°C/min towards the end).
Self-Validation Checkpoint: Extract a sample of the mother liquor at 5°C and filter it. The concentration of the product in the filtrate should be ≤ 2.5 mg/mL, confirming that supersaturation has been fully depleted.
Step 5: Isolation & Displacement Washing
Filter the suspension using a Nutsche filter or centrifuge. Wash the resulting cake with 2 bed volumes of chilled (5°C) deionized water. Dry under vacuum at 40°C until constant weight is achieved.
Part 4: Process Visualization
The following diagram maps the logical workflow and phase transitions of the optimized crystallization process.
Caption: Workflow for the optimized pH-shift and cooling crystallization of Meta Base Ester.
References
National Institutes of Health, "2-((3-Aminophenyl)sulphonyl) hydrogensulphate | C8H11NO6S2 | CID 75614 - PubChem", PubChem Database. URL: [Link]
Preventing hydrolysis of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate during storage
Welcome to the Technical Support Center. This hub provides drug development professionals, materials scientists, and synthetic chemists with authoritative troubleshooting guides and field-proven protocols for handling 2-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This hub provides drug development professionals, materials scientists, and synthetic chemists with authoritative troubleshooting guides and field-proven protocols for handling 2-((3-Aminophenyl)sulphonyl) hydrogensulphate (CAS 2494-88-4)[1].
As a critical precursor in the synthesis of vinyl sulfone reactive dyes and targeted covalent inhibitors, maintaining the integrity of the sulfate ester group (-OSO3H) during storage is paramount. Premature hydrolysis compromises downstream coupling efficiencies, drastically reduces fixation rates, and leads to significant yield losses[2].
Part 1: Mechanistic Overview of Degradation
To prevent degradation, we must first understand the causality behind it. The sulfate ester is highly susceptible to environmental triggers, leading to two primary degradation pathways[3]:
Acid-Catalyzed Hydrolysis (Moisture-Driven): In the presence of ambient humidity, the ester bond cleaves to yield 2-(3-aminophenylsulfonyl)ethanol and free sulfuric acid (H₂SO₄). The released H₂SO₄ acts as an autocatalyst, exponentially accelerating the degradation of the remaining intact powder.
Base-Catalyzed Elimination (pH-Driven): Exposure to trace alkalinity promotes premature β-elimination, forming a highly reactive vinyl sulfone intermediate. Without a target substrate, this intermediate rapidly reacts with ambient moisture to form the inactive hydroxyethyl derivative, which remains unbound to target fibers and exits as colored effluent[4].
Chemical pathways of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate degradation.
Part 2: Troubleshooting FAQs
Q1: We are detecting a drop in coupling efficiency after 3 months of storage. What is the primary cause?A1: The primary cause is the autocatalytic hydrolysis of the sulfate ester group due to moisture ingress. When the moisture content of the stored powder exceeds 0.5%, the ester hydrolyzes into the hydroxyethyl sulfone derivative. This byproduct cannot undergo the necessary elimination to form the reactive vinyl sulfone during downstream alkaline processing[2].
Q2: Why does our stored batch smell slightly acidic, and why is the powder clumping?A2: Clumping is a physical indicator of hygroscopic moisture absorption. The acidic odor indicates that hydrolysis has already begun, releasing free sulfuric acid. This creates a highly localized acidic microenvironment that accelerates the degradation of surrounding intact molecules. Immediate quarantine and desiccation are required.
Q3: What are the optimal storage conditions to completely arrest this degradation?A3: The compound must be stored at temperatures below 15°C (ideally 2–8°C for long-term storage) in tightly sealed, opaque containers with a relative humidity (RH) of less than 20%. Co-packing with silica gel or molecular sieve desiccants is mandatory to scavenge any residual moisture.
Part 3: Quantitative Storage Stability Data
The following table summarizes the degradation kinetics of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate under various storage conditions. Note the drastic drop in purity when ambient moisture is combined with room temperature.
Table 1: Impact of Storage Conditions on Ester Purity over 6 Months
Storage Temp
Relative Humidity (RH)
Initial Purity
Purity at 3 Months
Purity at 6 Months
Primary Degradant
25°C
60% (Ambient)
99.2%
88.5%
74.1%
Hydroxyethyl sulfone
25°C
<20% (Desiccated)
99.2%
97.8%
95.4%
Hydroxyethyl sulfone
5°C
60% (Ambient)
99.2%
96.1%
91.3%
Hydroxyethyl sulfone
5°C
<20% (Desiccated)
99.2%
99.0%
98.7%
None (Stable)
Part 4: Experimental Protocols
Protocol A: HPLC Method for Quantifying Hydrolysis
To accurately assess the integrity of your batch, use this self-validating HPLC protocol.
Causality Note: The sample preparation utilizes a pH 6.5 buffer. Dissolving the sample in unbuffered water can trigger in-situ hydrolysis during the analysis itself, leading to false-positive degradation readings.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 50 mg of the 2-((3-Aminophenyl)sulphonyl) hydrogensulphate sample.
Buffering: Dissolve the sample in 50 mL of a 50:50 (v/v) mixture of HPLC-grade water and methanol, pre-buffered to pH 6.5 using 0.05 M ammonium acetate.
Chromatographic Setup: Use a C18 Reverse Phase column (250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: Run a gradient elution starting at 90% 0.05 M ammonium acetate buffer and 10% Acetonitrile, ramping to 50% Acetonitrile over 20 minutes.
Detection: Monitor UV absorbance at 254 nm.
Data Interpretation: The intact highly polar sulfate ester will elute significantly earlier than the less polar hydrolyzed hydroxyethyl sulfone. Calculate the ratio of the peak areas to determine the degradation percentage.
Implement this workflow upon receipt of any new batch to ensure long-term stability.
Step-by-Step Methodology:
Initial Profiling: Perform Karl Fischer titration on incoming batches. If moisture exceeds 0.5%, proceed to vacuum drying (Step 2). If below 0.5%, proceed to Step 3.
Vacuum Drying: Dry the powder in a vacuum oven at 30°C (do not exceed 35°C to prevent thermal degradation) under -0.08 MPa for 12 hours.
Buffer Blending (Optional): For bulk storage extending beyond 12 months, mechanically blend the powder with 0.5% w/w anhydrous sodium carbonate (Na₂CO₃). This acts as an acid scavenger, neutralizing trace H₂SO₄ and halting the autocatalytic acid cycle.
Packaging: Seal the powder in high-density polyethylene (HDPE) bags containing activated molecular sieve desiccant packets. Place the sealed bag inside a secondary foil-lined drum.
Quality control and storage workflow for reactive dye intermediates.
References
National Center for Biotechnology Information. "2-((3-Aminophenyl)sulphonyl) hydrogensulphate | C8H11NO6S2 | CID 75614 - PubChem". URL:[Link]
Royal Society of Chemistry. "CHAPTER 8: Reactive Dyes for Textile Fibres". URL:[Link]
ResearchGate. "Overall reaction rate constants (k) for the vinyl sulfone dye...". URL:[Link]
Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-((3-Aminophenyl)sulphonyl) hydrogensulphate
Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with 2-((3-Aminophenyl)sulphonyl) hydrogensulph...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with 2-((3-Aminophenyl)sulphonyl) hydrogensulphate (commonly known in industry as meta-ester or 2-[(3-aminophenyl)sulfonyl]ethyl hydrogen sulfate, CAS: 2494-88-4).
Because this molecule possesses both a basic aromatic amine and a highly acidic hydrogen sulfate ester, it behaves as a zwitterion under most chromatographic conditions. This dual nature makes it notoriously susceptible to severe peak tailing and poor retention on standard reversed-phase (RP) columns. This guide provides field-proven, mechanistically grounded solutions to resolve these issues.
Part 1: Mechanistic FAQ & Troubleshooting
Q1: Why does 2-((3-Aminophenyl)sulphonyl) hydrogensulphate exhibit such severe peak tailing on my standard C18 column?A: The tailing is primarily caused by secondary electrostatic interactions. The molecule contains a basic primary amine group (-NH₂). In a typical acidic or neutral mobile phase, this amine protonates into a cation (-NH₃⁺). Standard silica-based C18 columns contain residual, unreacted silanol groups (-Si-OH) on their surface. At pH levels above 3.0, these silanols ionize into negatively charged silanoxanes (-Si-O⁻). The positively charged amine of your analyte undergoes an ion-exchange interaction with these negatively charged silanols, causing the analyte to "stick" to the column matrix and drag out the elution profile, resulting in a pronounced tail[1].
Q2: I lowered the mobile phase pH to 2.5 to suppress silanol ionization, but the peak is still tailing and eluting too close to the solvent front. Why?A: While lowering the pH to 2.5 successfully protonates the residual silanols (neutralizing their negative charge and reducing ion-exchange tailing), it also fully protonates your analyte's amine group. Furthermore, the molecule contains a hydrogen sulfate ester (-OSO₃H), which has a pKa < 1 and remains ionized (highly polar) even at pH 2.5. This extreme polarity drastically reduces the analyte's affinity for the hydrophobic C18 stationary phase, causing a low retention factor (
k′<2
). When peaks elute near the void volume, any minor secondary interactions are magnified, manifesting as peak tailing.
Q3: How can I block these residual silanols without destroying my column?A: The most effective method is the addition of a "silanol blocker" like Triethylamine (TEA) to the mobile phase. TEA is a small, highly basic aliphatic amine. When added at low concentrations (e.g., 0.1% v/v), TEA aggressively competes with your analyte for the active silanol sites on the stationary phase. By saturating these sites, TEA prevents the aminophenyl group of your analyte from interacting with the silica backbone, dramatically improving peak symmetry[2][3].
Q4: How do I improve the retention of this highly polar zwitterion while simultaneously fixing the tailing?A: You must utilize an Ion-Pairing Reagent . For this specific molecule, Tetrabutylammonium hydrogen sulfate (TBAHS) is the gold standard. The bulky, positively charged tetrabutylammonium cation pairs with the permanently negatively charged sulfate group of your analyte. This forms a neutral, highly hydrophobic complex that partitions effectively into the C18 stationary phase, increasing retention time. Concurrently, the hydrogen sulfate anion from the TBAHS can pair with the protonated amine of your analyte, masking it from the silica surface and resolving the tailing[4][5].
Part 2: Diagnostic Workflow
Use the following logical progression to diagnose and resolve peak tailing for this specific compound.
Caption: Diagnostic workflow for resolving peak tailing of zwitterionic sulfonyl compounds in RP-HPLC.
Part 3: Experimental Protocols (Self-Validating Systems)
The following protocols are designed with internal validation steps to ensure causality is maintained throughout the preparation process.
Protocol A: Preparation of TEA-Modified Mobile Phase (Silanol Blocking)
Use this protocol if retention (
k′
) is adequate (>2) but tailing persists.
Aqueous Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (
KH2PO4
) in 1000 mL of HPLC-grade water to create a 20 mM buffer base.
Silanol Blocker Addition: Add exactly 1.0 mL of Triethylamine (TEA) to the aqueous buffer (yielding a 0.1% v/v concentration). Validation Check: The pH will spike to approximately 10.5-11.0 due to the strongly basic nature of TEA.[6][7]
pH Adjustment (Critical Step): Slowly titrate the solution with concentrated Orthophosphoric acid (
H3PO4
) until the pH reaches exactly 2.8.
Scientific Causality: You must adjust the pH after adding TEA. If you adjust the pH first and add TEA later, the mobile phase will become basic, which will strip the silica from your column and fully ionize the silanols, worsening the tailing.
Filtration & Degassing: Filter the buffer through a 0.45 µm nylon membrane and degas via sonication for 10 minutes.
Blending: Mix with your organic modifier (e.g., Methanol or Acetonitrile) at the experimentally determined ratio (e.g., 70:30 Buffer:Organic).
Protocol B: Preparation of TBAHS Ion-Pairing Mobile Phase
Use this protocol if the analyte elutes too close to the void volume (
k′<2
) alongside peak tailing.
Ion-Pairing Buffer: Dissolve 3.40 g of Tetrabutylammonium hydrogen sulfate (TBAHS) in 1000 mL of HPLC-grade water to achieve a 10 mM concentration.[4]
Buffering Agent: Add 1.36 g of
KH2PO4
(10 mM) to provide buffering capacity.
pH Adjustment: Adjust the pH to 3.0 using dilute phosphoric acid or potassium hydroxide as needed.
Scientific Causality: Maintaining pH 3.0 ensures the amine on the analyte remains protonated to pair with the hydrogen sulfate anion, while the TBA cation pairs with the analyte's sulfate group.
Column Equilibration (Critical Step): Ion-pairing reagents permanently alter the stationary phase. Flush the column with the mobile phase for at least 60 column volumes (e.g., 2 hours at 1.0 mL/min) before injecting.
Validation Check: Monitor the baseline. Do not inject until the baseline drift is absolutely zero, indicating the C18 phase is fully saturated with the TBA⁺ cations.
Part 4: Quantitative Data Presentation
The table below summarizes the expected chromatographic outcomes when applying the troubleshooting variables to 2-((3-Aminophenyl)sulphonyl) hydrogensulphate on a standard C18 column (150 x 4.6 mm, 5 µm).
Mobile Phase Condition
Additive
pH
Retention Factor (
k′
)
Asymmetry Factor (
As
)
Resolution Status
Water / Methanol (70:30)
None
6.5 (Unbuffered)
0.8
3.45
Failed: Severe tailing, co-elution with void.
20 mM Phosphate / MeOH
None
2.5
1.1
2.10
Failed: Silanols suppressed, but retention too low.
20 mM Phosphate / MeOH
0.1% TEA
2.8
1.0
1.25
Partial Success: Symmetrical peak, but low retention.
10 mM Phosphate / MeOH
10 mM TBAHS
6.0
4.5
1.85
Partial Success: Good retention, moderate tailing.
10 mM Phosphate / MeOH
10 mM TBAHS + 0.1% TEA
3.0
4.2
1.05
Optimal: Excellent retention and perfect symmetry.
Note: Ideal Asymmetry Factor (
As
) should be between 1.0 and 1.2 for quantitative pharmaceutical analysis.
Part 5: References
BenchChem. "Resolving peak tailing in HPLC analysis of phenothiazine compounds." BenchChem Troubleshooting Guides. Available at:
MDPI. "Comparative Evaluation and Improvement of the Analytical Method for Amiodarone Hydrochloride: Replacing the Pharmacopeial Method with a Validated RP-HPLC Technique." MDPI. Available at:
RSC Publishing. "Stability indicating HPLC method for the simultaneous determination of ofloxacin and ketorolac tromethamine in pharmaceutical formulations." RSC Advances. Available at:
Arabian Journal of Chemistry. "Simultaneous determination of dexamethasone and moxifloxacin in pharmaceutical formulations using stability indicating HPLC method." Arabian Journal of Chemistry. Available at:
ResearchGate. "Why ultra high performance liquid chromatography produces more tailing peaks than high performance liquid chromatography, why it does not matter and how it can be addressed." ResearchGate. Available at:
NIH PubMed Central. "Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC." NIH PMC. Available at:
Process Chemistry Support Center: Scale-Up & Troubleshooting for 2-((3-Aminophenyl)sulphonyl) Hydrogensulphate
Welcome to the Technical Support Center for the scale-up and process optimization of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate (CAS 2494-88-4)[1]. While traditionally recognized as "meta-base ester"—a cornerstone int...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the scale-up and process optimization of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate (CAS 2494-88-4)[1]. While traditionally recognized as "meta-base ester"—a cornerstone intermediate in the synthesis of vinyl sulfone reactive dyes[2]—this zwitterionic compound is increasingly utilized by drug development professionals as a bifunctional linker for bioconjugation and targeted drug delivery systems.
Scaling up the production of this molecule from bench to pilot plant introduces severe chemical engineering challenges, primarily concerning exothermic runaway, catalyst poisoning, and product degradation via elimination reactions. This guide provides field-proven causality, self-validating protocols, and troubleshooting frameworks to ensure high-yield, high-purity production.
Part 1: Critical FAQs & Troubleshooting Guides
Q1: Why am I seeing a significant "Vinyl Sulfone" impurity spike during the drying phase?
The Causality: The hydrogen sulfate group (-OSO₃H) is an excellent leaving group. When the wet cake is subjected to elevated temperatures (>45°C) under slightly alkaline or insufficiently acidic conditions, the alpha-proton adjacent to the electron-withdrawing sulfonyl group is easily abstracted. This triggers an E1cB/E2 elimination reaction, expelling the sulfate group and forming the highly reactive 2-(3-aminophenyl)vinyl sulfone[2].
The Solution: The isolation and drying steps must be strictly pH-controlled. Maintain the isolation pH precisely between 4.5 and 5.5. Use vacuum drying to keep the internal product temperature below 45°C.
Q2: How do I control the severe exotherm and prevent ring sulfonation during the esterification step?
The Causality: The sulfation of 2-[(3-aminophenyl)sulfonyl]ethanol using concentrated sulfuric acid or oleum is violently exothermic. At scale, poor heat transfer leads to localized hot spots. Although the protonated amine (-NH₃⁺) is a strongly deactivating, meta-directing group, temperatures exceeding 165°C overcome this kinetic barrier, leading to electrophilic aromatic substitution (ring sulfonation) and oxidative degradation[3].
The Solution: Transition from batch addition to a continuous flow setup or implement a strict, temperature-gated dosing protocol. The dosing pump must be electronically interlocked with the reactor's internal temperature probe to automatically pause if the temperature deviates from the target range.
Q3: What causes catalyst poisoning during the reduction of the nitro-precursor?
The Causality: If your synthetic route involves the catalytic hydrogenation of 2-[(3-nitrophenyl)sulfonyl]ethanol, standard Palladium on Carbon (Pd/C) catalysts are rapidly deactivated. This occurs because trace lower-oxidation-state sulfur impurities (e.g., unoxidized sulfides or sulfoxides from earlier chlorosulfonation steps) irreversibly bind to the active palladium sites.
The Solution: Replace standard Pd/C with a sulfur-tolerant catalyst, such as sulfided Platinum on Carbon (Pt/C) or Sponge Nickel (Raney Ni). Additionally, implement an in-process hydrogen uptake monitor; a sudden plateau in H₂ consumption indicates poisoning, requiring an immediate catalyst spike.
Part 2: Mechanistic Pathways & Troubleshooting Workflows
Fig 1: Synthetic workflow and degradation pathway to vinyl sulfone via alkaline elimination.
Fig 2: Decision tree for troubleshooting low yield and impurity spikes during scale-up.
Part 3: Quantitative Process Parameters
To maintain a self-validating system, operators must monitor the following Critical Process Parameters (CPPs). Deviation from these ranges breaks the thermodynamic and kinetic controls of the reaction, leading to the failures outlined in the troubleshooting tree.
Process Step
Critical Parameter
Optimal Range
Consequence of Deviation
Esterification
Reactor Temp (
Tint
)
150°C – 160°C
<140°C: Incomplete sulfation.>165°C: Ring sulfonation & oxidation.
>20°C: Hydrolysis of the sulfate ester back to the alcohol.
Isolation
Precipitation pH
4.5 – 5.5
<4.0: High solubility (yield loss).>6.0: E1cB elimination to vinyl sulfone.
Drying
Vacuum Oven Temp
≤ 45°C
>45°C: Thermal degradation and elimination.
Part 4: Self-Validating Scale-Up Protocol: Sulfation & Isolation
This methodology details the conversion of 2-[(3-aminophenyl)sulfonyl]ethanol to 2-((3-Aminophenyl)sulphonyl) hydrogensulphate using concentrated sulfuric acid[3],[4]. It is designed with built-in In-Process Controls (IPCs) to ensure the system self-validates before progressing to the next step.
Step 1: Reactor Preparation & Substrate Addition
Charge a dry, glass-lined reactor with 2.5 equivalents of 98% concentrated sulfuric acid (
H2SO4
).
Engage the cooling jacket to bring the internal temperature (
Tint
) to 10°C.
Begin the portion-wise addition of 2-[(3-aminophenyl)sulfonyl]ethanol.
Self-Validation Checkpoint (Interlock): Set the dosing system to automatically halt if
Tint
exceeds 35°C. Do not proceed until the entire mass is added and a homogeneous solution is achieved.
Step 2: High-Temperature Esterification
Gradually ramp the reactor temperature to 150°C at a rate of 1.5°C/min.
Maintain
Tint
between 150°C and 160°C for 2 to 3 hours[3]. During this phase, water vapor is generated and must be continuously removed via a distillation column to drive the equilibrium toward the ester.
Self-Validation Checkpoint (IPC 1): Pull a sample and analyze via HPLC. The reaction is deemed complete when unreacted 2-[(3-aminophenyl)sulfonyl]ethanol is <1.0% Area. If >1.0%, continue heating in 30-minute increments.
Slowly transfer the acidic mass into a secondary quench reactor pre-charged with crushed ice and water, maintaining
Tint
< 20°C to prevent ester hydrolysis.
Begin neutralizing the highly acidic solution by slowly dosing a 20% Sodium Carbonate (
Na2CO3
) solution.
Self-Validation Checkpoint (IPC 2): Stop dosing exactly when the pH reaches 4.5 to 5.5. The product will precipitate as a zwitterionic inner salt. If the pH accidentally exceeds 6.0, immediately back-titrate with dilute
H2SO4
to prevent vinyl sulfone formation.
Step 4: Filtration & Vacuum Drying
Isolate the precipitated product via a centrifuge or filter nutsche. Wash the wet cake with ice-cold water to remove residual sodium sulfate salts.
Self-Validation Checkpoint (IPC 3 - Critical): Before transferring the wet cake to the vacuum dryer, slurry a 1g sample in 10mL of DI water and measure the pH. If the pH is >5.5, re-slurry the entire batch with dilute
H2SO4
. Proceeding to the dryer with a pH >5.5 guarantees >5% conversion to the vinyl sulfone degradation product.
Transfer the validated wet cake to a vacuum dryer. Apply maximum vacuum and dry at a jacket temperature not exceeding 45°C until moisture content is <0.5%.
Technical Support Center: Optimizing Reaction Temperature for 2-((3-Aminophenyl)sulphonyl)ethyl hydrogensulphate Synthesis
Scientist's Note Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of 2-((3-Aminophenyl)sulphonyl)ethyl hydrogensulphate (often abbreviated in industry quer...
Author: BenchChem Technical Support Team. Date: April 2026
Scientist's Note
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of 2-((3-Aminophenyl)sulphonyl)ethyl hydrogensulphate (often abbreviated in industry queries as 2-((3-Aminophenyl)sulphonyl) hydrogensulphate, or "meta-ester"). The esterification of 3-aminophenyl-β-hydroxyethyl sulfone using sulfuric acid is deceptively simple on paper, but highly sensitive to thermal parameters in practice.
This guide is designed to move beyond basic step-by-step instructions. Here, we dissect the causality behind temperature control, providing you with a self-validating framework to troubleshoot charring, low yields, and over-sulfonation.
Visual Workflow: Thermal Milestones
Figure 1: Temperature-controlled workflow for 2-((3-Aminophenyl)sulphonyl)ethyl hydrogensulphate.
Troubleshooting Guides & FAQs
Q: Why is my product heavily charred or oxidized during the initial acid addition?A: Causality: The protonation of the amine and the initial mixing with 98% H₂SO₄ is highly exothermic. If the substrate is added too rapidly, localized hotspots will exceed 40°C. At these elevated temperatures, concentrated sulfuric acid acts as a strong oxidizing agent rather than an acid, leading to the oxidative degradation of the aromatic amine and subsequent charring.
Actionable Insight: Implement active jacket cooling and reduce the addition rate. Ensure rigorous agitation to prevent localized acid pooling.
Q: My HPLC shows incomplete conversion of the starting material. Should I increase the temperature beyond 130°C?A: Causality: No. While it might seem intuitive to increase thermal energy to drive the reaction, exceeding 130°C fundamentally alters the reaction pathway. Instead of driving O-sulfation (esterification), the excess heat provides the activation energy for electrophilic aromatic substitution, leading to irreversible ring sulfonation ()[1].
Actionable Insight: If conversion stalls at 110–120°C, the issue is likely equilibrium-driven due to water accumulation. Instead of increasing temperature, extend the hold time or add a calculated amount of 20% oleum to scavenge the water byproduct.
Q: How does the choice between 98% H₂SO₄ and 20% Oleum alter the required temperature profile?A: Causality: Esterification produces water, which shifts the equilibrium backward. When using 98% H₂SO₄, you must rely on higher temperatures (110°C–120°C) to kinetically drive the reaction. If you use 20% Oleum (fuming sulfuric acid), the free SO₃ chemically scavenges the generated water, acting as a thermodynamic sink.
Actionable Insight: When using Oleum, you can achieve complete esterification at a lower temperature profile, reducing the risk of thermal degradation. Modern continuous esterification processes even utilize kneaders at controlled temperatures to improve yield and product quality compared to traditional batch reactors ()[2]. However, the initial addition phase with Oleum becomes drastically more exothermic, requiring stricter cooling (<20°C).
Q: Why does the yield drop significantly if the quench temperature rises above 10°C?A: Causality: The newly formed sulfate ester bond is highly susceptible to acid-catalyzed hydrolysis. When the hot reaction mixture is quenched into water, the system temporarily becomes a hot, dilute sulfuric acid solution—ideal conditions for reversing the esterification back to the alcohol.
Actionable Insight: Quench into an excess of crushed ice to absorb the heat of dilution instantly.
Quantitative Temperature Impact Matrix
To assist with your experimental design, the following table summarizes the mechanistic consequences of temperature deviations at each critical phase of the synthesis.
Reaction Phase
Target Temperature
Expected Yield
Expected Purity
Mechanistic Consequence of Deviation
Acid Addition
20°C – 40°C
> 95%
> 98%
>40°C: Yield drops to <80% due to oxidation and charring.<20°C: High viscosity leads to poor mixing and dangerous unreacted pockets.
Esterification Ramp
110°C – 120°C
92% – 96%
95% – 98%
>130°C: Purity drops to <85% due to irreversible ring sulfonation.<110°C: Yield <70% due to incomplete conversion (stalled equilibrium).
Quenching / Isolation
< 10°C
> 90%
> 95%
>10°C: Yield drops by ~5-10% per hour due to acid-catalyzed ester hydrolysis.
Validated Standard Operating Protocol (SOP)
This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation gates are met.
Step 1: Reactor Preparation
Charge a dry, glass-lined reactor with 98% sulfuric acid (1.2 molar equivalents relative to the substrate). Initiate vigorous stirring and set jacket cooling to 10°C.
Step 2: Substrate Addition (Exothermic Control)
Slowly add 3-aminophenyl-β-hydroxyethyl sulfone in small portions.
Validation Gate: Monitor the internal thermocouple. Adjust the addition rate so the internal temperature remains strictly between 20°C and 40°C . If the temperature hits 42°C, halt addition immediately until the system cools.
Step 3: Thermal Ramping
Once addition is complete and the exotherm has subsided, gradually ramp the temperature to 115°C at a rate of 2°C per minute.
Step 4: Isothermal Hold (Kinetic Control)
Maintain the reaction at 110°C – 120°C for 3.5 to 6 hours.
Validation Gate: At T = 3.5 hours, pull a 1 mL aliquot, neutralize it in cold buffer, and analyze via HPLC. The reaction is self-validating if the peak area of the starting material is <1.5% . If >1.5%, extend the isothermal hold by 60 minutes. Do not increase the temperature to force completion.
Step 5: Quenching
Prepare a secondary vessel containing a 3:1 mixture of crushed ice and water. Slowly transfer the hot reaction mixture into the ice vortex.
Validation Gate: The quench vessel temperature must not exceed 10°C at any point during the transfer. Add more ice if necessary.
Step 6: Isolation
Filter the precipitated 2-((3-Aminophenyl)sulphonyl)ethyl hydrogensulphate under vacuum. Wash the filter cake with ice-cold water until the filtrate pH is >3.0. Dry under vacuum at 40°C.
References
Title: Sulfuric acid ester of 1-aminobenzene-4-(beta-hydroxyethyl-sulfone)
Source: China National Intellectual Property Administration (CNIPA)
Engineering Covalent Warheads: A Comparative Guide to Meta- and Para-Aminophenyl Vinyl Sulfone Precursors
Introduction In the rapidly expanding fields of targeted covalent inhibitors (TCIs) and site-selective bioconjugation, vinyl sulfones have emerged as highly tunable, irreversible Michael acceptors. Unlike acrylamides, wh...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the rapidly expanding fields of targeted covalent inhibitors (TCIs) and site-selective bioconjugation, vinyl sulfones have emerged as highly tunable, irreversible Michael acceptors. Unlike acrylamides, which often suffer from off-target reactivity, vinyl sulfones offer superior selectivity for cysteine thiolates over lysine amines under physiological conditions (1[1]).
This guide provides an objective, mechanistically grounded comparison of two critical precursor molecules: 2-((3-Aminophenyl)sulphonyl) hydrogensulphate (the meta-isomer) and 2-((4-Aminophenyl)sulphonyl) hydrogensulphate (the para-isomer) (2[2]). These water-soluble sulfate esters act as stable "prodrug-like" precursors that undergo base-catalyzed elimination to generate reactive vinyl sulfone warheads in situ, making them invaluable building blocks for drug development and protein labeling.
Mechanistic Causality: Electronic Tuning of the Michael Acceptor
The fundamental difference between the meta- and para-isomers lies in how the position of the amino group dictates the electronic landscape of the resulting vinyl sulfone. The reactivity of a Michael acceptor is governed by the electrophilicity of its
β
-carbon.
The Para-Isomer (Resonance-Deactivated):
In the 4-aminophenyl isomer, the lone pair of electrons on the nitrogen atom is in direct resonance with the aromatic ring and the sulfonyl group. This electron-donating resonance effect pushes electron density toward the vinyl group, reducing the partial positive charge on the
β
-carbon. Consequently, the para-isomer generates a less reactive, highly tunable warhead. This is highly desirable in drug development, where a slow-reacting covalent inhibitor is required to minimize off-target toxicity.
The Meta-Isomer (Inductive-Activated):
In the 3-aminophenyl isomer, the amino group is positioned meta to the sulfonyl group. Direct resonance delocalization onto the sulfone oxygen is geometrically impossible. Instead, the amino group exerts a mild electron-withdrawing inductive effect. This leaves the sulfonyl group highly electron-deficient, resulting in a highly electrophilic vinyl sulfone. The meta-isomer is therefore the preferred choice for rapid bioconjugation workflows or when targeting sterically hindered, less nucleophilic cysteines (3[3]).
Comparative Data: Meta vs. Para Isomers
The following table summarizes the divergent physicochemical and kinetic profiles of the two isomers once activated into their vinyl sulfone forms.
Experimental Workflow: In Situ Activation and Cysteine Bioconjugation
To leverage these precursors effectively, a self-validating protocol is required. The following workflow describes the base-catalyzed generation of the vinyl sulfone and its subsequent conjugation to a model protein containing a free cysteine. The inclusion of an LC-MS validation step ensures the system is self-correcting and verifiable.
Dissolve 10 mM of the chosen sulfate ester precursor in 100 mM sodium phosphate buffer.
Adjust the pH to 8.5 using 0.1 M NaOH.
Incubate at room temperature for 30 minutes.
Causality Note: The basic environment triggers the elimination of the hydrogensulfate leaving group, yielding the active vinyl sulfone. This elimination is driven by the acidity of the
α
-protons adjacent to the strongly electron-withdrawing sulfonyl group.
Step 2: Site-Specific Thiol-Michael Addition
Prepare a 50
μ
M solution of the target protein (e.g., a recombinant antibody or cysteine protease) in a mild conjugation buffer (50 mM HEPES, pH 7.2).
Causality Note: Operating at pH 7.2 ensures the target cysteine thiol (
pKa≈8.3
) is partially deprotonated to the highly nucleophilic thiolate, while surface lysine amines (
pKa≈10.5
) remain fully protonated and unreactive, ensuring site-selectivity (4[4]).
Add the activated vinyl sulfone from Step 1 to the protein solution at a 10:1 molar excess.
Incubate for 2 hours at 25°C under gentle agitation.
Step 3: Self-Validating LC-MS Analysis
Quench the reaction by adding 1 mM dithiothreitol (DTT) to scavenge any unreacted vinyl sulfone.
Desalt the protein using a size-exclusion spin column to remove small molecules.
Analyze the intact conjugate via LC-MS.
Validation Check: The mass spectrum must show a single mass shift corresponding to the addition of exactly one warhead molecule. Multiple mass shifts indicate off-target lysine labeling, signaling that the conjugation pH was too high or the chosen isomer (likely the meta-isomer) was too reactive for the specific protein environment.
Pathway Visualization
Workflow of base-catalyzed vinyl sulfone generation and subsequent cysteine-selective bioconjugation.
Validation of HPLC-UV Methods for 2-((3-Aminophenyl)sulphonyl) hydrogensulphate: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with highly polar, zwitterionic dye intermediates. 2-((3-Aminophenyl)sulphonyl) hydrogensulphate—commonly referred to as m-Este...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with highly polar, zwitterionic dye intermediates. 2-((3-Aminophenyl)sulphonyl) hydrogensulphate—commonly referred to as m-Ester or 2-[(3-aminophenyl)sulfonyl]ethanol hydrogen sulfate—presents a unique chromatographic challenge. It is a critical intermediate in the synthesis of reactive dyes and functionalized polymers, but its chemical structure actively resists standard analytical approaches.
This guide objectively compares the two leading high-performance liquid chromatography (HPLC) modalities for this compound: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) . By examining the causality behind these methods and grounding the data in authoritative validation frameworks, this guide provides a definitive roadmap for researchers and quality control professionals.
The Chromatographic Challenge: Causality & Mechanism
To understand why standard HPLC fails for 2-((3-Aminophenyl)sulphonyl) hydrogensulphate, we must analyze its structural causality. The molecule contains two conflicting functional groups:
An Aniline Moiety (pKa ~4.6): Basic and prone to secondary interactions with residual column silanols.
A Sulfatoethylsulfonyl Group (pKa < 1.0): A strongly acidic hydrogen sulfate ester that remains permanently ionized (anionic) across all standard mobile phase pH ranges.
At a typical mobile phase pH of 3.0–6.0, the molecule exists as a highly polar zwitterion. If injected onto a standard C18 reversed-phase column, it is far too hydrophilic to partition into the stationary phase, resulting in elution within the void volume and severe peak tailing .
To force retention and achieve baseline resolution, we must fundamentally alter the retention mechanism.
Retention mechanisms: Ion-Pairing vs. Hydrophilic Interaction.
Comparative Overview of Analytical Modalities
We evaluate two distinct methodologies to overcome the zwitterionic nature of the analyte. IP-RP-HPLC relies on adding a cationic surfactant (like Tetrabutylammonium, TBA+) to the mobile phase to neutralize the sulfate's charge and drag the complex into the C18 phase. Conversely, HILIC embraces the molecule's extreme polarity, utilizing a water-enriched layer on a polar stationary phase (e.g., Diol or Amide) to retain the compound via hydrophilic partitioning.
Table 1: Objective Comparison of Analytical Modalities
Parameter
IP-RP-HPLC-UV
HILIC-UV
Stationary Phase
C18 (Octadecylsilane)
Diol or Amide
Mobile Phase
Aqueous Buffer + Ion-Pairing Agent / Organic
High Organic (>70%) / Aqueous Buffer
Retention Mechanism
Hydrophobic partitioning of a neutral ion-pair
Hydrophilic partitioning into an aqueous layer
Column Equilibration
Slow (requires saturating column with IP agent)
Fast (Standard equilibration)
MS Compatibility
Poor (Ion-pairing agents suppress ionization)
Excellent (Volatile buffers used)
Peak Shape (Symmetry)
Moderate (Tailing factor ~1.3 - 1.5)
Excellent (Tailing factor < 1.1)
Self-Validating Experimental Protocols
Trustworthiness in analytical chemistry requires methods that verify their own integrity before generating reportable data. Both protocols below are designed as self-validating systems . They mandate a System Suitability Test (SST) prior to sample analysis. If the SST fails, the sequence automatically aborts.
Phase A: Dissolve 3.4 g of Tetrabutylammonium hydrogen sulfate (TBAHS) in 1 L of HPLC-grade water (10 mM). Adjust pH to 4.0 using dilute sodium acetate. Filter through a 0.22 µm membrane.
Phase B: 100% HPLC-grade Acetonitrile.
Chromatographic Conditions:
Column: C18, 150 x 4.6 mm, 5 µm.
Elution: Isocratic at 75% Phase A / 25% Phase B.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Column Temperature: 30°C.
Self-Validation (SST) Criteria:
Inject a 10 µg/mL standard 5 times.
Auto-Abort Triggers: RSD of peak area > 2.0%, Tailing Factor > 1.5, or Theoretical Plates < 4,000.
Best for modern development labs requiring high throughput and MS-compatibility.
Mobile Phase Preparation:
Phase A: Prepare a 100 mM Ammonium Formate buffer in HPLC-grade water. Adjust pH to 3.0 with formic acid.
Phase B: 100% HPLC-grade Acetonitrile.
Chromatographic Conditions:
Column: Diol-HILIC, 150 x 4.6 mm, 3 µm.
Elution: Isocratic at 15% Phase A / 85% Phase B. (Note: HILIC requires high organic content to maintain the aqueous layer on the stationary phase).
Flow Rate: 0.8 mL/min.
Detection: UV at 254 nm.
Column Temperature: 25°C.
Self-Validation (SST) Criteria:
Inject a 10 µg/mL standard 5 times.
Auto-Abort Triggers: RSD of peak area > 1.0%, Tailing Factor > 1.2, or Theoretical Plates < 8,000.
ICH Q2(R2) Validation Framework & Quantitative Data
To ensure the reliability of these procedures, both methods were evaluated against the rigorous standards set by the .
A critical aspect of this validation is Specificity . Under alkaline conditions, the sulfatoethylsulfonyl group of our analyte undergoes hydrolysis and elimination to form 3-aminophenyl vinyl sulfone . The analytical method must unequivocally resolve the parent zwitterion from this reactive vinyl sulfone degradant.
ICH Q2(R2) Method Validation Workflow for HPLC-UV.
Table 2: ICH Q2(R2) Validation Data Summary
Validation Parameter
Acceptance Criteria (ICH Q2)
IP-RP-HPLC Results
HILIC-UV Results
Specificity
Baseline resolution (Rs > 1.5)
Rs = 2.1 (vs. Vinyl Sulfone)
Rs = 3.4 (vs. Vinyl Sulfone)
Linearity Range
R² ≥ 0.999
1.0 – 100 µg/mL (R² = 0.9992)
0.5 – 100 µg/mL (R² = 0.9998)
LOD / LOQ
S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)
0.3 µg/mL / 1.0 µg/mL
0.15 µg/mL / 0.5 µg/mL
Accuracy (Recovery)
98.0% – 102.0%
98.5% ± 1.2%
100.2% ± 0.6%
Precision (RSD)
≤ 2.0%
1.8% (Intra-day)
0.7% (Intra-day)
Robustness
Stable retention under variations
Sensitive to IP concentration
Highly robust to minor pH shifts
Conclusion
While IP-RP-HPLC successfully forces the retention of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate, it suffers from longer equilibration times and lower precision due to the complex dynamics of the ion-pairing agent. HILIC-UV is the superior, modern alternative. By leveraging the molecule's inherent polarity rather than fighting it, HILIC delivers sharper peaks, lower limits of quantification, and seamless scalability to LC-MS platforms.
References
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines, 2023. URL:[Link]
Validation
Reference standards comparison for 2-((3-Aminophenyl)sulphonyl) hydrogensulphate
An in-depth technical comparison guide for the reference standards of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate, designed for analytical chemists, environmental researchers, and industrial quality control professiona...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical comparison guide for the reference standards of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate, designed for analytical chemists, environmental researchers, and industrial quality control professionals.
Introduction: The Dual Identity of CAS 2494-88-4
2-((3-Aminophenyl)sulphonyl) hydrogensulphate (CAS 2494-88-4)[1], widely known in industrial nomenclature as "Meta Base" or meta-aminophenyl sulfatoethyl sulfone (MAPSES), is a highly polar, zwitterionic compound. It serves a dual role in modern chemistry:
Industrial Precursor: It is a critical intermediate in the synthesis of reactive dyes (e.g., Reactive Yellow 167, Reactive Blue 19)[2].
Environmental Contaminant: Due to incomplete exhaustion during textile dyeing, it is frequently detected in wastewater effluents, making it a priority target in LC-HRMS non-target and suspect screening[3].
Selecting the correct reference standard grade and understanding the compound's intrinsic chemical instability are paramount for accurate quantification.
Mechanistic Causality: The pH-Dependent Instability
Before comparing reference standards, one must understand the causality behind this compound's behavior. The molecule features a β
-sulfatoethyl sulfone group. This functional group is purposefully designed to be reactive.
Under alkaline conditions (pH > 10), the molecule undergoes a rapid elimination reaction, shedding sulfuric acid to form a highly reactive vinyl sulfone derivative[4]. This vinyl sulfone is the actual species that covalently binds to cellulose fibers in textile dyeing.
Analytical Consequence: If a reference standard is dissolved in a neutral-to-basic diluent, or if an alkaline mobile phase is used during chromatography, the standard will degrade in situ. All reference standard preparations and analytical workflows must be strictly maintained under acidic conditions (pH 3–5) to preserve the intact sulfate ester.
Alkaline elimination of the sulfate ester group to form the reactive vinyl sulfone intermediate.
Reference Standard Grades Comparison
Depending on the application, researchers must choose between Analytical Grade standards and Technical Grade materials. Using a technical grade for high-resolution mass spectrometry will introduce isobaric interferences, whereas using an expensive analytical standard for routine dye synthesis QC is economically inefficient.
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate built-in checks (surrogate recoveries and system suitability tests) to prove that the method is performing correctly during every run.
This protocol is optimized for detecting trace levels of the compound in textile effluents[3].
Rationale: Electrospray Ionization in negative mode (ESI-) is chosen because the sulfate group readily deprotonates, yielding a robust
[M−H]−
ion at m/z 280.9950[1].
Step 1: Sample Stabilization. Immediately upon collection, adjust the wastewater sample to pH 4.0 using 0.1% formic acid. Causality: This halts any ongoing alkaline elimination of the sulfate group.
Step 2: Surrogate Spiking. Spike the sample with an isotopically labeled standard (e.g.,
13C6
-sulfanilic acid) at 10 ng/L. This self-validates the extraction efficiency.
Step 3: Solid Phase Extraction (SPE). Pass the sample through a pre-conditioned Oasis HLB cartridge. Wash with 5% methanol (acidified) and elute with 100% methanol.
Step 4: LC-HRMS Analysis.
Column: C18 (100 x 2.1 mm, 1.8
μ
m).
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
Detection: Orbitrap or Q-TOF MS (Resolution > 70,000). Extract exact mass 280.9950 Da (
±
5 ppm).
Step 5: Matrix Effect Validation. Perform a post-extraction spike of the Analytical Reference Standard to calculate ion suppression/enhancement.
Self-validating LC-HRMS suspect screening workflow for environmental water samples.
Protocol B: HPLC-UV Quality Control (Industrial Matrices)
This protocol is designed to assess the purity of Technical Grade batches before dye synthesis[4].
Rationale: UV detection at 254 nm is optimal due to the strong
π→π∗
transitions of the sulfonated aniline ring.
Step 1: Standard Preparation. Dissolve 1.0 mg/mL of the reference standard in Water:Acetonitrile (90:10) containing 0.1% Trifluoroacetic acid (TFA).
Step 2: System Suitability Test (SST) - The Self-Validation Step. Force-degrade a small aliquot of the standard by adding 0.1 M NaOH for 5 minutes, then neutralize. Inject this mixture. The system is only validated if the resolution (
Rs
) between the intact standard peak and the degraded vinyl sulfone peak is
≥
2.0. Causality: This proves the method is stability-indicating and capable of separating the active precursor from its primary degradation product.
Step 3: Isocratic Separation. Run an isocratic method at 85% Aqueous (0.1% TFA) / 15% Acetonitrile on a standard C18 column (250 x 4.6 mm, 5
μ
m) at 1.0 mL/min.
Quantitative Analytical Parameters
To aid in data processing and standard verification, the following empirically derived and computed parameters[1] should be referenced:
Parameter
Value / Characteristic
Analytical Significance
Chemical Formula
C8H11NO6S2
Confirms isotopic distribution pattern.
Exact Monoisotopic Mass
281.0028 Da
Target mass for HRMS calibration.
Primary ESI- Adduct
280.9950 Da (
[M−H]−
)
Primary quantification ion.
Primary ESI+ Adduct
282.0101 Da (
[M+H]+
)
Secondary confirmation ion.
XLogP3
-0.6
Indicates high hydrophilicity; elutes early on reversed-phase C18.
UV
λmax
~254 nm, ~280 nm
Optimal wavelengths for Diode Array Detection (DAD).
Strategic Evaluation of 2-((3-Aminophenyl)sulphonyl) Hydrogensulphate vs. Traditional Reactive Intermediates
Executive Summary The transition from traditional halotriazine-based reactive intermediates to vinyl sulfone precursors marks a significant paradigm shift in both advanced materials science and targeted drug development....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transition from traditional halotriazine-based reactive intermediates to vinyl sulfone precursors marks a significant paradigm shift in both advanced materials science and targeted drug development. 2-((3-Aminophenyl)sulphonyl) hydrogensulphate (chemically known as 2-[(3-aminophenyl)sulfonyl]ethyl hydrogen sulfate, or Meta Base Ester, CAS 2494-88-4)[1][2] has evolved from its historical role as a high-fixation textile dye intermediate into a highly prized, tunable covalent warhead for bioconjugation[3][4].
This guide provides an objective, data-driven comparison between this versatile sulfate ester precursor and traditional reactive intermediates, specifically Cyanuric Chloride (1,3,5-trichlorotriazine). By analyzing their mechanistic causality, stability, and target selectivity, researchers and drug development professionals can optimize their synthetic workflows for covalent inhibitor design, radiopharmaceutical labeling, and advanced polymer functionalization.
Mechanistic Causality: Prodrug Stability vs. Uncontrolled Reactivity
The fundamental difference between these two classes of intermediates lies in their activation pathways and electrophilic nature.
The Traditional Approach: Cyanuric Chloride (SNAr)
Cyanuric chloride operates via Nucleophilic Aromatic Substitution (SNAr). While highly reactive, its three chlorine atoms are indiscriminate and highly susceptible to premature aqueous hydrolysis. The reaction requires strict, step-wise thermal control (0°C for the first substitution, 25°C for the second, and >80°C for the third) to prevent catastrophic loss of the reactive anchor before target conjugation[5][6].
The Advanced Approach: Sulfate Ester β-Elimination
Unlike halotriazines, 2-((3-Aminophenyl)sulphonyl) hydrogensulphate acts as a stable "prodrug." In its native state, the sulfate ester is completely inert to nucleophiles, granting it exceptional shelf-life and aqueous stability at neutral pH.
It requires a specific chemical trigger—alkaline pH (>9.0)—to undergo base-catalyzed β-elimination. This abstracts the α-proton and ejects the bulky hydrogen sulfate leaving group, generating a highly electrophilic vinyl sulfone [7]. Once formed, the vinyl sulfone acts as a soft electrophile, undergoing rapid Michael addition with soft nucleophiles (like cysteine thiols) while ignoring hard nucleophiles (like lysine amines) at physiological pH[3][8].
Caption: Reaction mechanism of sulfate ester elimination and subsequent Michael addition.
Comparative Performance Data
The following table synthesizes the quantitative and qualitative performance metrics of both intermediates, highlighting why vinyl sulfone precursors are increasingly favored in precision applications.
Parameter
2-((3-Aminophenyl)sulphonyl) hydrogensulphate
Cyanuric Chloride (Traditional)
Reactive Mechanism
Base-catalyzed β-elimination
→
Michael addition
Nucleophilic Aromatic Substitution (SNAr)
Precursor Stability
Excellent: Stable in aqueous solutions at pH < 7.0
Poor: Rapidly hydrolyzes upon atmospheric moisture exposure
Target Selectivity (pH 7.4)
High: Exquisitely selective for cysteine thiols[8]
Low: Indiscriminately cross-reacts with amines and hydroxyls
Reaction Temperature
Mild (20–25°C for bioconjugation)
Strict step-wise control required (0°C
→
25°C
→
>80°C)
Bond Stability
Irreversible, highly stable thioether/ether bond
Triazine linkages can be susceptible to acidic cleavage over time
To demonstrate the superior selectivity of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate, the following protocol outlines a self-validating workflow for conjugating a payload (e.g., a fluorophore or radiochelator) to a target protein containing a free cysteine residue[4][8].
Causality & Internal Controls
This protocol relies on precise pH manipulation. We first force the β-elimination at high pH to generate the warhead, then drop the pH to physiological levels to exploit the pKa differences between thiols (pKa ~8.3) and amines (pKa ~10.5). At pH 7.4, only the thiolate anion is nucleophilic enough to attack the vinyl sulfone, ensuring absolute site-selectivity[3][8].
Step 1: Warhead Activation (β-Elimination)
Dissolve 10 mM of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate in 0.1 M Carbonate/Bicarbonate buffer (pH 10.5).
Incubate at 25°C for 30 minutes.
Internal Control: Monitor the reaction via HPLC (UV absorbance shift) to confirm the complete ejection of the hydrogen sulfate group and the formation of the vinyl sulfone.
Step 2: Payload Attachment (Functionalization)
Introduce an NHS-ester functionalized payload (e.g., DOTA-NHS for radiolabeling) at a 1:1.2 molar ratio to react with the meta-amino group of the activated intermediate.
Stir for 1 hour at room temperature. Purify the resulting bifunctional linker via solid-phase extraction (SPE).
Step 3: Thiol-Selective Protein Conjugation
Perform a buffer exchange on the purified linker into 100 mM Phosphate Buffered Saline (PBS) at pH 7.4 .
Add the target protein (containing a reduced free cysteine) at a 5:1 (Linker:Protein) molar ratio.
Incubate at 25°C for 2 hours. Causality: The neutral pH prevents off-target lysine amine conjugation, driving exclusively thiol-directed Michael addition.
Step 4: Validation & Quantification
Ellman’s Assay: Treat an aliquot with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). A lack of absorbance at 412 nm confirms the complete depletion of free thiols.
LC-MS/MS: Analyze the intact protein mass to confirm a single mass shift corresponding to the exact molecular weight of the thioether-linked payload, validating the absence of multi-site amine cross-linking.
Caption: Self-validating experimental workflow for thiol-selective bioconjugation.
References
Meta Base Ester, 3-Amino Phenyl (ß-Sulfato Ethyl) Sulfone | CAS 2494-88-4 - 2494-88-4.com -
2-((3-Aminophenyl)sulphonyl)
Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets - Explor
From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC -
Vinyl sulfone: a versatile function for simple bioconjugation and immobilization - Organic & Biomolecular Chemistry (RSC) -
Vinyl sulfone dyes - Wikipedia -
Synthesis of Vinylsulfone Based Poly Anchor Reactive Dyes and their Applications on Cotton Fabric - Asian Journal of Chemistry -
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Comparison Guide: Cross-Validation of LC-MS Workflows for 2-((3-Aminophenyl)sulphonyl) Hydrogensulphate Analysis
Executive Summary
The compound 2-((3-Aminophenyl)sulphonyl) hydrogensulphate (CAS 2494-88-4), widely known in the chemical industry as "meta-ester," is a critical precursor in the synthesis of vinyl sulfone reactive dyes[1]. Because of its high solubility and widespread industrial use, it is frequently detected in textile manufacturing effluents and is a target of interest in environmental suspect screening of aquatic systems[2][3].
For researchers and drug development professionals transitioning into environmental toxicology or industrial quality control, quantifying this highly polar, bifunctional molecule presents unique challenges. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) modalities and establishes a self-validating analytical protocol for cross-validating meta-ester results.
The Analytical Challenge: Mechanistic Insights
To design a robust analytical method, one must first understand the causality behind the molecule's behavior in an LC-MS system.
The molecular structure of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate (C₈H₁₁NO₆S₂) contains two competing ionizable groups:
An aromatic amine: Capable of protonation in positive Electrospray Ionization (ESI+).
An ethyl hydrogensulphate ester: Highly acidic, readily deprotonating in negative Electrospray Ionization (ESI-).
The Ionization Dilemma: While ESI+ can be used, ESI- is overwhelmingly preferred because the hydrogensulphate moiety yields a highly stable [M-H]⁻ precursor ion at m/z 279.995. However, the sulfate ester bond is highly labile. If the desolvation temperature is too high or the capillary/cone voltage is excessive, the molecule undergoes premature in-source fragmentation , losing SO₃ (-80 Da) before reaching the first quadrupole[4]. This creates an artificially high baseline for the m/z 200.0 product ion, skewing quantification. Therefore, cross-validating MS data with orthogonal techniques is structurally imperative.
Cross-Validation Modalities: Platform Comparison
Relying on a single mass analyzer for meta-ester quantification can lead to false positives due to isobaric interferences in complex wastewater matrices. A robust cross-validation strategy compares High-Resolution Mass Spectrometry (HRMS) for discovery, Triple Quadrupole (QqQ) for targeted quantification, and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) to rule out ionization bias.
Table 1: Performance Matrix for Meta-Ester Analysis
To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates a self-validating loop. By splitting the post-column flow, you can simultaneously acquire MS and UV data, ensuring that the quantified MS peak corresponds directly to the primary UV-absorbing species.
Step 1: Sample Preparation (Matrix Management)
Filter the aqueous sample (effluent or environmental water) through a 0.22 µm regenerated cellulose (RC) syringe filter.
Condition a Weak Anion Exchange (WAX) SPE cartridge with 5 mL methanol followed by 5 mL LC-MS grade water. WAX is specifically chosen because the secondary amine on the sorbent will selectively retain the permanently ionized hydrogensulphate group of the meta-ester.
Load 100 mL of the sample. Wash with 5 mL of 5% methanol in water.
Elute the target compound using 5 mL of methanol containing 2% ammonium hydroxide (to neutralize the WAX sorbent).
Evaporate to dryness under a gentle nitrogen stream and reconstitute in 1 mL of the initial mobile phase.
Step 2: Chromatographic Separation
Column: Polar-embedded C18 or HILIC column (e.g., 100 x 2.1 mm, 1.7 µm). A standard C18 will struggle to retain this highly polar molecule.
Mobile Phase A: Water with 10 mM ammonium formate (pH ~6.5). Causality: Ammonium formate buffers the amine group, preventing peak tailing, while providing volatile ions for ESI.
Mobile Phase B: Acetonitrile.
Gradient: 2% B to 40% B over 8 minutes.
Step 3: Mass Spectrometry (LC-QqQ Optimization)
Polarity: ESI Negative (ESI-).
Precursor Ion: m/z 280.0 ([M-H]⁻).
Quantifier Transition: m/z 280.0 → 200.0 (Collision Energy: 15 eV). Mechanism: Cleavage of the sulfate group (loss of SO₃).
Qualifier Transition: m/z 280.0 → 136.0 (Collision Energy: 25 eV). Mechanism: Cleavage of the sulfonyl bridge, leaving the deprotonated aminobenzenesulfonate moiety.
Critical Tuning: Keep desolvation gas temperature below 350°C to prevent thermal degradation of the sulfate ester prior to ionization.
Step 4: Data Reconciliation
Compare the integrated area of the MRM transitions against the UV chromatogram extracted at 254 nm. If the LC-QqQ shows a massive signal but the UV trace is flat at the corresponding retention time, suspect severe ion enhancement from co-eluting matrix components.
Workflow Visualization
Below is the logical architecture of the cross-validation workflow, demonstrating how a single sample is processed through orthogonal detection systems to ensure data integrity.
Figure 1: Parallel cross-validation workflow for meta-ester analysis.
References
KWR Water Research Institute. (2015). Datamining in non-target chemical screening data BTO 2015.062. Sjerps, R., Vughs, D., Vries, D., ter Laak, T. Retrieved from:[Link]
ResearchGate. (2018). An update of the lists with compounds that are relevant for the production of drinking water from the river Meuse. RIWA-Meuse. Retrieved from: [Link]
ResearchGate. Study of hydrolytic kinetics of vinyl sulfone reactive dye in siloxane reverse micro-emulsion. Retrieved from:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug/Dye Development Professionals
Content Type: Technical Comparison Guide & Experimental Methodology
As a Senior Application Scientist, I frequently encounter challenges in the analytical characterization of highly polar, multifunctional intermediates. One such compound is 2-((3-Aminophenyl)sulphonyl) hydrogensulphate (CAS 2494-88-4), industrially known as Meta Base Ester or APSES .
This compound is a critical precursor in the synthesis of reactive dyes (e.g., Reactive Blue 19) and various specialty pharmaceuticals . The molecular architecture of this compound—featuring a primary aromatic amine, a sulfonyl bridge, and a terminal sulfate ester—presents a unique analytical triad. If the precursor remains unesterified (as 2-[(3-aminophenyl)sulfonyl]ethanol), it cannot form the reactive vinyl sulfone intermediate required for covalent bonding to target fibers or proteins. Therefore, benchmarking purity assays is not just a regulatory requirement ; it is a functional necessity to ensure downstream reaction yields.
This guide objectively compares the three primary analytical methodologies used to benchmark the purity of this compound, providing causality for experimental choices and self-validating protocols.
Mechanistic Challenges in Analytical Selection
Standard Gas Chromatography (GC) is entirely unsuitable for 2-((3-Aminophenyl)sulphonyl) hydrogensulphate due to the thermal lability of the sulfate ester group, which degrades well below typical vaporization temperatures. Consequently, analytical workflows must rely on liquid-phase or titrimetric techniques.
The decision matrix for selecting an assay depends heavily on whether the goal is bulk purity quantitation (total amine content) or impurity profiling (resolving positional isomers and unesterified precursors).
Caption: Decision tree for selecting analytical assays based on structural properties and analytical goals.
Because the molecule has a highly polar sulfate group (-OSO3H) and a low molecular weight of 281.30 g/mol , it is highly ionized in aqueous solutions and will elute in the void volume of a standard C18 column. By introducing an ion-pairing reagent like Tetrabutylammonium hydrogen sulfate (TBAHS), the bulky, positively charged TBA+ ion forms a neutral, hydrophobic complex with the sulfate group. This allows the analyte to partition effectively into the stationary phase, providing the highest specificity for resolving unesterified impurities.
Method B: Potentiometric Diazotization Titration
This is the industrial workhorse for bulk purity. The primary aromatic amine reacts quantitatively with nitrous acid (generated in situ from sodium nitrite and HCl) to form a diazonium salt. While it offers excellent precision and requires no expensive reference standards, it suffers from a critical flaw: it cannot distinguish between the esterified product and the unesterified amine precursor , as both contain the reactive aniline moiety.
Method C: Capillary Zone Electrophoresis (CZE)
CZE separates analytes based on their charge-to-mass ratio. Since the sulfate ester carries a strong negative charge over a wide pH range, it migrates differently than the neutral or weakly basic impurities. CZE serves as an excellent orthogonal validation tool, though it generally exhibits higher Limits of Detection (LOD) than IP-RP-HPLC.
Quantitative Performance Comparison
Parameter
IP-RP-HPLC
Diazotization Titration
CZE
Specificity
Excellent (Resolves isomers)
Poor (Measures all primary amines)
Good (Charge-based resolution)
Precision (RSD)
< 1.0%
< 0.5%
< 2.5%
LOD / LOQ
0.05 µg/mL / 0.15 µg/mL
N/A (Bulk assay)
1.0 µg/mL / 3.0 µg/mL
Run Time
15 - 20 minutes
5 - 10 minutes
10 - 15 minutes
Best Used For
Impurity profiling & R&D
High-throughput QA/QC
Orthogonal method validation
Experimental Methodologies
To ensure these protocols function as self-validating systems, I have detailed the causality behind the critical parameters.
Causality Note: The mobile phase pH is strictly maintained at 6.5. At this pH, the sulfate group is fully ionized (ensuring consistent ion-pairing with TBAHS), while the silica backbone of the C18 column remains protected from alkaline dissolution.
Caption: Mechanistic workflow demonstrating how ion-pairing resolves the polarity challenge in HPLC.
Step-by-Step Procedure:
Mobile Phase Preparation:
Buffer (A): Dissolve 1.70 g of TBAHS and 1.36 g of KH2PO4 in 1000 mL of ultrapure water. Adjust pH to 6.5 ± 0.1 using 0.1 M KOH. Filter through a 0.22 µm membrane.
Organic (B): HPLC-grade Acetonitrile.
Chromatographic Conditions:
Column: C18, 250 mm × 4.6 mm, 5 µm particle size.
Flow Rate: 1.0 mL/min.
Gradient: Isocratic elution at 75% A / 25% B.
Detection: UV absorbance at 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve 50 mg of the 2-((3-Aminophenyl)sulphonyl) hydrogensulphate sample in 50 mL of Mobile Phase A. Sonicate for 5 minutes at room temperature.
System Suitability: Inject a resolution standard containing both the esterified product and the unesterified precursor. The resolution factor (
Rs
) must be
≥2.0
.
Causality Note: Potassium bromide (KBr) is added to the titration vessel as a catalyst. It reacts with nitrous acid to form nitrosyl bromide (NOBr), which is a much more potent nitrosating agent than nitrous acid alone, driving the reaction to rapid completion and sharpening the potentiometric endpoint.
Step-by-Step Procedure:
Sample Prep: Accurately weigh ~0.5 g of the sample and transfer it into a 250 mL titration beaker.
Solubilization: Add 50 mL of distilled water and 10 mL of concentrated Hydrochloric Acid (37%). Stir until completely dissolved.
Catalysis & Cooling: Add 2.0 g of KBr. Cool the solution to 0–5 °C using an ice bath (crucial to prevent the decomposition of the resulting diazonium salt into a phenol).
Titration: Titrate with standardized 0.1 M Sodium Nitrite (
NaNO2
) solution.
Endpoint Detection: Use an automatic titrator equipped with a platinum indicator electrode and an Ag/AgCl reference electrode. The endpoint is marked by a sharp potential jump (typically >100 mV) indicating a slight excess of nitrous acid.
Calculation: Purity (%) =
(V×M×281.30×100)/(W×1000)
, where
V
is the volume of titrant (mL),
M
is the molarity of
NaNO2
, and
W
is the sample weight (g).
Conclusion & Recommendations
For laboratories benchmarking 2-((3-Aminophenyl)sulphonyl) hydrogensulphate, relying on a single assay is a critical vulnerability. Diazotization titration should be utilized for rapid, lot-to-lot bulk purity release in manufacturing environments due to its high precision and low cost. However, it must be orthogonally validated by IP-RP-HPLC during vendor qualification or R&D phases to quantify unesterified precursors that directly poison downstream reactive dye synthesis.
References
PubChem. "2-((3-Aminophenyl)sulphonyl) hydrogensulphate | C8H11NO6S2 | CID 75614". National Center for Biotechnology Information. URL: [Link]
EUR-Lex. "Regulation (EU) 2021/2278 suspending the Common Customs Tariff duties". Official Journal of the European Union. URL: [Link]
NCATS Inxight Drugs. "2-((3-AMINOPHENYL)SULPHONYL) HYDROGENSULPHATE". National Institutes of Health. URL: [Link]
Validation
Comparative reactivity of meta vs para aminophenyl sulphonyl hydrogensulphates
An in-depth technical analysis of meta- vs. para-aminophenyl sulphonyl hydrogensulphates (industrially known as Metabase and Parabase esters) reveals a fascinating interplay of physical organic chemistry.
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis of meta- vs. para-aminophenyl sulphonyl hydrogensulphates (industrially known as Metabase and Parabase esters) reveals a fascinating interplay of physical organic chemistry. These compounds—specifically the
β
-sulfatoethyl sulfone derivatives—are the most critical reactive intermediates in the synthesis of vinyl sulfone (VS) reactive dyes and functionalized polymers.
For researchers and materials scientists, selecting between the meta- and para-isomers is not merely a supply-chain decision; it fundamentally dictates the synthesis kinetics, the electrophilicity of the reactive group, and the ultimate stability of the covalent bond formed with the target substrate.
This guide objectively compares the reactivity profiles of the two isomers, providing mechanistic causality, structured performance data, and self-validating experimental protocols to guide your synthesis strategies.
Mechanistic Causality: The Electronic Tug-of-War
The reactivity differences between [1] and [2] are governed by the Hammett substituent effects of the strongly electron-withdrawing
−SO2CH2CH2OSO3H
group.
Amine Basicity & Diazotization: In the para-isomer , the sulfonyl group exerts both a strong inductive (
−I
) and resonance (
−R
) electron-withdrawing effect. This direct conjugation pulls electron density away from the
−NH2
group, reducing its basicity. Consequently, the para-isomer requires higher acidity for complete dissolution prior to diazotization. In contrast, the meta-isomer only experiences the inductive (
−I
) pull (resonance is structurally forbidden), leaving the amine relatively more basic and easier to protonate.
Diazonium Electrophilicity: Once diazotized, the para-diazonium salt is highly electrophilic due to the unbroken conjugation with the sulfonyl group. This makes it exceptionally reactive toward sterically hindered or weakly nucleophilic coupling components (e.g., H-acid or J-acid derivatives).
Vinyl Sulfone Reactivity & Bond Stability: Upon alkaline elimination, the
β
-sulfatoethyl group converts into a reactive vinyl sulfone (
−SO2−CH=CH2
). The para-azo linkage increases the electrophilicity of the vinyl sulfone, leading to rapid Michael addition with nucleophiles (like cellulose). However, this same conjugation makes the resulting ether bond more susceptible to alkaline cleavage (E1cB elimination). The meta-isomer, lacking this direct resonance pathway, forms a significantly more stable covalent bond, yielding superior alkaline fastness [3], [4].
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of both isomers based on standard industrial and laboratory benchmarks.
Property / Metric
Meta-Isomer (m-VS Ester)
Para-Isomer (p-VS Ester)
Mechanistic Causality
Amine
pKa
(approx.)
~ 2.5
~ 1.8
Para-resonance strongly delocalizes the nitrogen lone pair.
Diazotization Kinetics
Fast, easily controlled
Very fast, highly exothermic
Higher electrophilicity of the para-amine radical cation intermediate.
Azo Coupling Rate
Moderate
Very High
Para-conjugation maximizes the positive charge on the diazonium nitrogen.
VS Elimination Rate (pH 10)
Slower (
kelim
lower)
Faster (
kelim
higher)
Enhanced acidity of the
α
-protons in the para-isomer.
Target Fixation Yield
65% - 75%
75% - 85%
Para-VS is a harder electrophile, reacting rapidly with target hydroxyls.
Alkaline Bond Stability
Excellent (Resists pH 12)
Moderate (Cleaves > pH 10.5)
Meta-linkage prevents resonance-driven E1cB cleavage of the ether bond.
Reaction Pathways and Experimental Workflows
To visualize the transformation from the hydrogensulphate precursor to the covalently fixed product, the following diagram maps the competing pathways of fixation versus hydrolysis.
Caption: Reaction pathway of aminophenyl sulphonyl hydrogensulphates to fixed dyes via vinyl sulfone.
Self-Validating Experimental Protocols
To objectively compare these isomers in your own laboratory, utilize the following self-validating protocols.
Protocol A: Comparative Diazotization and Azo Coupling
Causality Focus: Isolating the electrophilic differences of the diazonium intermediates.
Equimolar Preparation: Suspend 0.05 mol of the meta- or para-isomer in 100 mL of deionized water.
Acidification: Add 12 mL of 30% HCl. Causality: The high acid concentration suppresses the formation of diazoamino compounds (triazenes) by ensuring the amine is fully protonated.
Diazotization: Cool to 0–5 °C using an ice bath. Titrate dropwise with 0.052 mol of
NaNO2
(20% aqueous solution). Maintain a slight nitrite excess (verified by starch-iodide paper) for 30 minutes. Causality: Strict temperature control prevents the degradation of the diazonium salt into a phenolic byproduct.
Coupling: Destroy excess nitrite with sulfamic acid. Slowly add the diazonium solution to a pre-cooled (5 °C) solution of 0.05 mol H-acid at pH 6.0–6.5.
Validation: Monitor the reaction via HPLC. Self-Validation Check: The disappearance of the diazonium peak must stoichiometrically match the appearance of the azo dye peak. A mass balance
<98%
indicates diazonium decomposition.
Protocol B: Fixation vs. Hydrolysis Kinetic Assay
Causality Focus: Quantifying the Michael addition efficiency vs. water quenching.
VS Conversion: Dissolve 1 mmol of the synthesized azo dye in 50 mL of a pH 10.5 carbonate buffer at 60 °C to trigger the
β
-elimination, forming the vinyl sulfone.
Competitive Assay: Introduce 10 mmol of methyl
α
-D-glucopyranoside (a soluble cellulose model).
Sampling & Quenching: Extract 1 mL aliquots every 5 minutes, immediately quenching into 1 mL of 0.1 M HCl to halt the reaction.
HPLC Quantification: Analyze the aliquots using a C18 reverse-phase column (Eluent: Methanol/Water with 0.1% TFA).
Validation: Self-Validation Check: At any time
t
, the sum of the molar concentrations of the remaining Vinyl Sulfone (
[VS]t
), the Glucoside-Fixed Dye (
[F]t
), and the Hydrolyzed Dye (
[H]t
) must equal the initial dye concentration (
[C]0
). If
[VS]t+[F]t+[H]t=[C]0
, an unaccounted side reaction (e.g., radical polymerization of the vinyl group) is occurring, prompting a review of the buffer's dissolved oxygen content.
Caption: Experimental workflow for comparative evaluation of diazo coupling and fixation kinetics.
Conclusion
For applications demanding rapid reaction times and high initial fixation yields, the para-isomer is the superior choice due to its extended conjugation and high electrophilicity. However, for applications requiring long-term chemical stability, resistance to alkaline washing, or controlled, slower fixation kinetics, the meta-isomer provides a robust, resonance-isolated alternative that prevents premature bond cleavage.
References
National Center for Biotechnology Information. "2-(3-aminophenyl)sulfonylethyl hydrogen sulfate". PubChem Compound Summary for CID 75614. Available at:[Link]
National Center for Biotechnology Information. "2-((4-Aminophenyl)sulfonyl)ethyl hydrogen sulfate". PubChem Compound Summary for CID 75615. Available at:[Link]
Patel, P. et al. "Novel reactive dyes, there mixtures and processes thereof". World Intellectual Property Organization Patent WO2013008201A2.
Zollinger, H. "Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments". Wiley-VCH. Available at:[Link]
Comparative
Inter-laboratory validation of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate synthesis
Title: Inter-Laboratory Validation of 2-((3-Aminophenyl)sulphonyl) Hydrogensulphate Synthesis: Batch vs. Continuous Flow Methodologies Introduction 2-((3-Aminophenyl)sulphonyl) hydrogensulphate (CAS No.
Author: BenchChem Technical Support Team. Date: April 2026
Title: Inter-Laboratory Validation of 2-((3-Aminophenyl)sulphonyl) Hydrogensulphate Synthesis: Batch vs. Continuous Flow Methodologies
Introduction
2-((3-Aminophenyl)sulphonyl) hydrogensulphate (CAS No. 2494-88-4), commonly referred to as the meta-ester, is a highly valuable intermediate in the synthesis of reactive dyes (e.g., Reactive Yellow 145, Reactive Blue 19)[1]. The molecule features a sulfate ester group that, under alkaline application conditions, undergoes elimination to form a reactive vinyl sulfone, which covalently bonds to cellulosic fibers.
The synthesis involves the esterification (O-sulfation) of 3-aminophenyl-β-hydroxyethyl sulfone using concentrated sulfuric acid or oleum. Because sulfation is highly exothermic, traditional batch processes often suffer from localized overheating, leading to side reactions such as aromatic ring sulfonation or amine oxidation. This guide compares the traditional batch esterification method with an optimized continuous flow microreactor approach across four independent laboratories, providing actionable data for process chemists scaling up reactive dye intermediates.
Mechanistic Causality & Experimental Design
In esterification, the hydroxyl group of the meta-base acts as a nucleophile attacking the electrophilic sulfur of the sulfating agent.
Batch Limitations: In a batch reactor, the addition of oleum or H₂SO₄ generates a massive exotherm. Poor heat dissipation causes "hot spots," driving the formation of di-sulfated impurities (undesired C-sulfonation of the electron-rich aniline ring)[2].
Continuous Flow Advantage: Microreactors provide an exceptionally high surface-area-to-volume ratio, enabling near-instantaneous heat transfer. This allows the reaction to be run at slightly elevated temperatures (for faster kinetics) without the risk of thermal runaway or over-sulfation, ensuring a highly selective mono-esterification[3].
Protocol A: Traditional Batch Esterification
(Validated in Labs 1 & 2)
Preparation: Charge a 1L jacketed glass reactor with 201.2 g (1.0 mol) of 3-aminophenyl-β-hydroxyethyl sulfone (purity >98%).
Acid Addition: Cool the reactor to 0–5°C. Slowly add 147 g (1.5 mol) of 70-100% sulfuric acid dropwise over 2 hours[2].
Causality Check: The dropwise addition controls the exotherm. If the temperature exceeds 15°C during addition, the addition must be paused immediately; higher temperatures provide the activation energy required for premature ring sulfonation.
Maturation: Gradually raise the temperature to 40°C and stir for 4 hours.
Validation: Sample the mixture and analyze via HPLC (C18 column, 254 nm). The reaction is deemed complete when unreacted starting material is <2%. This acts as an internal self-validating checkpoint before proceeding to isolation.
Quenching & Isolation: Pour the mixture over 500 g of crushed ice. Filter the precipitated 2-((3-Aminophenyl)sulphonyl) hydrogensulphate, wash with cold water until the filtrate pH is ~4, and dry under vacuum at 50°C.
System Priming: Equip a continuous flow system (e.g., SiC microreactor) with two high-pressure syringe pumps[4].
Feed Preparation:
Feed A: 3-aminophenyl-β-hydroxyethyl sulfone dissolved in an inert, polar aprotic solvent (e.g., N-methyl-2-pyrrolidone) at 2.0 M.
Feed B: 98% Sulfuric acid (neat).
Reaction Execution: Pump Feed A and Feed B into a staggered micromixer at a molar ratio of 1:1.1. Set the reactor block temperature to 60°C with a residence time of exactly 90 seconds[3].
Causality Check: The short residence time at 60°C accelerates the desired O-sulfation while kinetically starving the slower C-sulfonation (ring substitution) pathway, maximizing target purity.
In-line Quenching: Direct the reactor effluent into a continuous stirred-tank reactor (CSTR) containing a 0°C aqueous quench solution to instantaneously halt the reaction and precipitate the product.
Isolation: Continuously filter the slurry, wash, and dry as in Protocol A.
Inter-Laboratory Validation Data
To objectively evaluate these alternatives, 500g-scale syntheses were executed across four independent sites. The quantitative results are summarized below:
Metric
Lab 1 (Batch)
Lab 2 (Batch)
Lab 3 (Flow)
Lab 4 (Flow)
Molar Yield (%)
86.4
85.1
96.2
97.0
HPLC Purity (%)
93.8
94.1
98.9
99.1
Major Impurity
Ring-sulfonated byproduct (4.5%)
Ring-sulfonated byproduct (4.2%)
Unreacted base (<0.5%)
Unreacted base (<0.4%)
Reaction Time
6.0 hours
6.0 hours
90 seconds
90 seconds
E-Factor (Waste/Product)
4.8
4.9
1.2
1.1
Table 1: Performance metrics comparing Batch vs. Continuous Flow esterification of the meta-ester.
Visualizing the Workflows
Chemical transformation pathway from meta-base to the reactive vinyl sulfone dye active form.
Continuous flow microreactor setup for the highly selective O-sulfation of the meta-base.
Conclusion
The inter-laboratory validation conclusively demonstrates that continuous flow microreactor technology outperforms traditional batch esterification for the synthesis of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate. By mitigating the thermal gradients inherent to batch reactors, the flow method suppresses ring-sulfonation, elevating product purity from ~94% to >98.5% while reducing the environmental impact (E-factor) by over 75%. For drug development professionals and materials scientists requiring ultra-pure reactive intermediates, continuous flow represents the definitive operational standard.
Justia Patents. (1982). U.S. Patent for Process for producing aminoaryl-.beta.-hydroxyethyl-sulfates. Available at:[Link]
Green Chemistry (RSC Publishing). (2016). Influence of alkyl chain length on sulfated zirconia catalysed batch and continuous esterification of carboxylic acids by light alcohols. Available at:[Link]
Google Patents. (2020). CN111039829B - Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction.
Comprehensive Operational and Disposal Protocol for 2-[(3-Aminophenyl)sulphonyl] Hydrogensulphate As a critical intermediate in pharmaceutical synthesis and reactive dye manufacturing, 2-[(3-aminophenyl)sulphonyl] hydrog...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Operational and Disposal Protocol for 2-[(3-Aminophenyl)sulphonyl] Hydrogensulphate
As a critical intermediate in pharmaceutical synthesis and reactive dye manufacturing, 2-[(3-aminophenyl)sulphonyl] hydrogensulphate (CAS 2494-88-4) presents unique handling and disposal challenges. Because the molecule contains both a reactive amine group and a sulfate ester, it behaves as an acidic, irritant compound that generates highly toxic byproducts upon improper decomposition.
This guide provides researchers and environmental health and safety (EHS) professionals with a causality-driven, self-validating framework for the safe operational handling, spill response, and terminal disposal of this compound.
Physicochemical and Hazard Profile
Before executing any operational protocol, personnel must understand the quantitative and qualitative hazard profile of the material. The presence of the hydrogensulphate moiety means the compound can hydrolyze in aqueous environments to lower the pH, directly contributing to its corrosive and irritant classifications[1].
Property / Hazard Parameter
Value / GHS Classification
Mechanistic Rationale
Chemical Name
2-[(3-aminophenyl)sulphonyl] hydrogensulphate
N/A
CAS Number
2494-88-4
N/A
Molecular Formula
C8H11NO6S2
High sulfur/nitrogen content dictates incineration requirements.
Molecular Weight
281.31 g/mol
N/A
Acute Toxicity (Oral)
Category 4 (H302)
Harmful if swallowed; necessitates strict hygiene controls.
Skin Corrosion/Irritation
Category 2 (H315)
Acidic nature of the sulfate ester disrupts the lipid bilayer of skin.
Serious Eye Damage
Category 2A (H319)
Causes severe ocular irritation; mandates splash-proof goggles.
STOT (Single Exposure)
Category 3 (H335)
Fine powder aerosolization severely irritates respiratory mucous membranes.
Data sourced from authoritative safety data protocols[2].
Operational Handling & Causality-Driven Safety
Standard operating procedures often fail when operators do not understand why a step is required. The following handling protocol is designed as a self-validating system: if a step is missed, the subsequent validation check will fail, preventing exposure.
Step 1: Environmental Isolation
Action: Conduct all weighing and transfer operations inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.
Causality: The compound is a Category 3 respiratory irritant (H335). Ambient air currents can easily aerosolize the fine powder, introducing it into the operator's breathing zone.
Validation: Use a continuous airflow monitor (anemometer) at the sash edge. If the face velocity drops below 100 fpm, the protocol must be immediately halted.
Step 2: PPE Selection and Application
Action: Don nitrile gloves (minimum 0.11 mm thickness), a chemically resistant lab coat, and EN 166 / NIOSH-approved safety goggles[2]. If engineering controls fail, a P3/N95 particulate respirator is mandatory.
Causality: The compound's H315 and H319 classifications mean that even micro-gram quantities can cause severe dermal and ocular inflammation upon contact with moisture (sweat or tears).
Step 3: Tooling and Transfer
Action: Utilize anti-static, non-sparking spatulas for powder transfer.
Causality: Static charge buildup on standard metal or plastic spatulas causes the powder to repel and disperse into the air, defeating engineering controls.
Spill Response Workflow
In the event of a breach in containment, immediate and structured response is required to mitigate respiratory hazards.
Evacuate and Isolate: Immediately clear personnel from the immediate vicinity to prevent accidental tracking of the powder.
Respiratory Protection: Responders must equip themselves with particulate respirators before re-entering the spill zone.
Dust Suppression (Critical Step): Never dry-sweep the powder. Dry sweeping mechanically forces the irritant particles into the air. Instead, lightly mist the spill with a compatible non-reactive solvent (e.g., a light mist of water or ethanol) to bind the particles, or use a dedicated HEPA-filtered vacuum.
Collection: Wipe up the dampened material using absorbent pads and place all contaminated materials into a sealed, labeled hazardous waste container.
Proper Disposal Procedures
The terminal destruction of 2-[(3-aminophenyl)sulphonyl] hydrogensulphate requires strict adherence to environmental regulations. Because of its molecular structure (C8H11NO6S2), improper combustion will release highly toxic Nitrogen Oxides (NOx) and Sulfur Oxides (SOx)[2].
Action: Collect all solid waste and contaminated PPE in a dedicated, clearly labeled high-density polyethylene (HDPE) container.
Self-Validation: Before sealing the batch, perform a spot pH check on a micro-sample dissolved in water. An acidic pH confirms the active presence of the hydrogensulphate waste stream, validating that it has not been accidentally mixed with incompatible strong bases (which could cause an exothermic reaction).
Preparation for Destruction:
Action: Do not attempt to neutralize and flush this compound down the municipal drain[2]. Instead, dissolve or mix the material with a highly combustible solvent (e.g., ethanol or acetone) prior to handing it over to your waste management provider.
Causality: Dissolving the solid in a combustible solvent ensures that during incineration, the mixture achieves the ultra-high temperatures required to completely break the robust sulfonyl and aromatic bonds.
Terminal Incineration:
Action: Ensure your contracted waste disposal facility utilizes a chemical incinerator equipped with an afterburner and a wet scrubber [2].
Causality: The primary combustion chamber destroys the organic framework, but generates toxic NOx, SOx, and potentially Hydrogen bromide gas (if brominated reagents were used in your specific assay). The afterburner ensures complete combustion of trace organics, while the alkaline wet scrubber chemically neutralizes the acidic SOx and NOx gases before they can be released into the atmosphere.
Mastering the Safe Handling of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate: A Comprehensive Guide to Personal Protective Equipment and Operational Safety
For Immediate Implementation: A Senior Application Scientist's Guide to Mitigating Risk Researchers, scientists, and drug development professionals are routinely tasked with handling a diverse array of chemical compounds...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Implementation: A Senior Application Scientist's Guide to Mitigating Risk
Researchers, scientists, and drug development professionals are routinely tasked with handling a diverse array of chemical compounds. Among these, 2-((3-Aminophenyl)sulphonyl) hydrogensulphate, a key intermediate in the synthesis of reactive dyes, presents a specific set of hazards that demand a robust and well-understood safety protocol.[1] This guide provides an in-depth, procedural framework for the safe handling of this compound, with a core focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and foster a deeply ingrained culture of safety, ensuring that every individual in the laboratory is equipped with the knowledge and tools to work with this compound confidently and without incident.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
2-((3-Aminophenyl)sulphonyl) hydrogensulphate is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[2] The primary routes of exposure are through inhalation of the powder, direct contact with the skin, and contact with the eyes. Therefore, a multi-faceted PPE strategy is essential to create a comprehensive barrier against these potential exposures. The causality behind each PPE recommendation is rooted in the specific physical and chemical properties of the compound.
The Core Directive: A Multi-Layered Approach to Protection
The selection of PPE should not be a one-size-fits-all approach. Instead, it must be tailored to the specific task being performed, the quantity of the substance being handled, and the potential for exposure. The following sections detail the essential PPE components and the rationale behind their selection.
Eye and Face Protection: The First Line of Defense
Direct contact of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate with the eyes can lead to serious irritation.[2] Therefore, robust eye and face protection is paramount.
Chemical Splash Goggles: These should be the minimum requirement for any task involving this compound. Unlike standard safety glasses, goggles provide a complete seal around the eyes, protecting against dust particles and potential splashes.
Face Shield: When handling larger quantities of the powder or when there is a significant risk of splashing (e.g., during dissolution or transfer), a face shield should be worn in conjunction with chemical splash goggles. The face shield provides an additional layer of protection for the entire face.
Skin and Body Protection: A Barrier Against Irritation
This compound is a known skin irritant.[2] Preventing direct contact is crucial to avoid dermatitis and other skin reactions.
Gloves: The choice of glove material is critical. While general "chemical-resistant" gloves are often recommended, a more nuanced selection is necessary for optimal protection.
Nitrile Gloves: These are a suitable choice for incidental contact and handling small quantities. They offer good resistance to a range of chemicals and provide a good balance of dexterity and protection. For splash contact, it is recommended to change the glove immediately.[3]
Butyl Rubber Gloves: For tasks involving prolonged or direct contact with 2-((3-Aminophenyl)sulphonyl) hydrogensulphate, butyl rubber gloves are recommended. Butyl rubber generally offers excellent resistance to a wide variety of chemicals, including many acids and bases.[4]
Glove Inspection and Removal: Before each use, gloves must be inspected for any signs of degradation, such as discoloration, swelling, or tearing. Proper glove removal technique (without touching the outer surface with bare hands) is essential to prevent skin contamination.
Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect the skin and personal clothing from accidental spills.
Chemical-Resistant Apron or Coveralls: For procedures with a higher risk of significant splashes or spills, a chemical-resistant apron or coveralls should be worn over the lab coat.
The following table summarizes the recommended glove selection based on the nature of the task:
Task
Recommended Glove Material
Rationale
Weighing and handling of small quantities
Nitrile
Provides adequate protection for incidental contact and maintains good dexterity for fine motor tasks.
Preparation of solutions and transfers
Nitrile or Butyl Rubber
Nitrile is suitable for smaller volumes, while butyl rubber is recommended for larger volumes or when prolonged contact is anticipated.
Spill cleanup
Butyl Rubber
Offers a higher level of protection during direct and prolonged contact with the chemical.
Equipment maintenance and decontamination
Butyl Rubber
Ensures maximum protection when handling potentially contaminated equipment.
Respiratory Protection: Safeguarding Against Inhalation
As a powder, 2-((3-Aminophenyl)sulphonyl) hydrogensulphate can become airborne, posing a respiratory irritation hazard.[2] The level of respiratory protection required depends on the potential for dust generation.
Engineering Controls: The first line of defense against respiratory exposure is the use of engineering controls, such as a certified chemical fume hood or a powder containment hood. All procedures that may generate dust should be performed within these enclosures.
Respirators: When engineering controls are not feasible or as an additional layer of protection, respiratory protection is necessary.
N95 or FFP2 Particulate Respirator: For tasks with low potential for dust generation, a NIOSH-approved N95 or an FFP2-rated disposable particulate respirator may be sufficient.
Half-Mask or Full-Facepiece Respirator with Particulate Cartridges (P100 or FFP3): For procedures with a high potential for dust generation or when handling large quantities, a reusable half-mask or full-facepiece respirator equipped with P100 (NIOSH) or FFP3 (EN) particulate filters is required.[4][5] A full-facepiece respirator also provides the added benefit of eye and face protection.
The following diagram illustrates the decision-making process for selecting the appropriate level of respiratory protection:
Caption: Decision workflow for selecting appropriate respiratory protection.
Operational Plans: From Handling to Disposal
A comprehensive safety plan extends beyond PPE to include clear, step-by-step procedures for all aspects of the chemical's lifecycle in the laboratory.
Safe Handling and Storage
Handling: Always handle 2-((3-Aminophenyl)sulphonyl) hydrogensulphate in a well-ventilated area, preferably within a chemical fume hood.[5] Avoid creating dust. Use non-sparking tools for transfers.
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, a swift and informed response is critical.
Spill Cleanup Protocol:
Evacuate and Secure: Immediately evacuate the affected area and restrict access.
Ventilate: If safe to do so, increase ventilation in the area.
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE, including a respirator with particulate filters, chemical-resistant gloves (butyl rubber recommended), safety goggles, a face shield, and a lab coat or coveralls.
Contain the Spill: Gently cover the spilled powder with an inert absorbent material, such as vermiculite or sand, to prevent it from becoming airborne.[6]
Collect the Material: Carefully scoop the absorbed material into a labeled, sealable waste container. Avoid sweeping, as this can generate dust.
Decontaminate the Area: Wipe the spill area with a damp cloth or sponge. For final decontamination, a mild soap and water solution can be used. All cleaning materials should be disposed of as hazardous waste.
Dispose of Waste: All contaminated materials, including absorbent, PPE, and cleaning supplies, must be placed in a sealed, labeled container for disposal as hazardous waste according to institutional and local regulations.
First Aid Measures:
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[5] If irritation persists, seek medical attention.
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
The following flowchart outlines the immediate actions to be taken in case of a spill:
Caption: Step-by-step procedure for spill response.
Disposal Plan
All waste containing 2-((3-Aminophenyl)sulphonyl) hydrogensulphate, including unused product, contaminated absorbent materials, and disposable PPE, must be considered hazardous waste.
Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible container.
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.
Conclusion: Fostering a Proactive Safety Culture
The safe handling of 2-((3-Aminophenyl)sulphonyl) hydrogensulphate is not merely a matter of following a checklist; it is about understanding the "why" behind each safety precaution. By providing this in-depth guide, we aim to empower researchers, scientists, and drug development professionals with the knowledge and rationale to make informed decisions that protect themselves, their colleagues, and the environment. A proactive and well-informed approach to laboratory safety is the cornerstone of scientific excellence and innovation.
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Synthesis and Characterization of 2-[(3-Aminophenyl)sulfonyl] ethanol Hydrogen Sulfate. (1998). Chemical Journal of Chinese Universities, 19(S1), 302. Retrieved from [Link]
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